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Core Science & Biosynthesis

Foundational

Bioorthogonal Bioconjugation via 2-Aminohept-6-ynamide: A Technical Guide to Alkyne-Mediated Peptide Functionalization

Executive Summary In the rapidly evolving field of chemical biology, the ability to selectively modify peptides and proteins without disrupting their native structure is paramount. 2-Aminohept-6-ynamide has emerged as a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly evolving field of chemical biology, the ability to selectively modify peptides and proteins without disrupting their native structure is paramount. 2-Aminohept-6-ynamide has emerged as a highly specialized unnatural amino acid (UAA) derivative designed specifically for bioorthogonal bioconjugation. By featuring a terminal alkyne separated from the alpha-carbon by a precisely calibrated aliphatic tether, this molecule serves as an optimal substrate for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[1].

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic theoretical descriptions. Here, we will dissect the structural causality of 2-Aminohept-6-ynamide, explore the mechanistic rationale behind its use in complex mixtures, and provide a field-proven, self-validating protocol for its incorporation and subsequent "click" derivatization.

Chemical Identity & Structural Causality

Unlike standard internal amino acids used in Solid-Phase Peptide Synthesis (SPPS), 2-Aminohept-6-ynamide possesses a pre-formed primary amide at its C-terminus. This structural nuance dictates its primary application: it is utilized as a C-terminal capping building block or a side-chain modifier, rather than an internal chain elongator.

By summarizing its properties (Table 1), we can understand the causality behind its design.

Table 1: Chemical and Physical Properties of 2-Aminohept-6-ynamide

PropertyValueRationale / Implication
CAS Number 1314897-43-2Unique identifier for procurement and library indexing[2].
Molecular Formula C7H12N2OConfirms the presence of the extended aliphatic chain.
Molecular Weight 140.18 g/mol Low molecular weight prevents structural perturbation of the parent peptide.
Functional Handle Terminal Alkyne (-C≡CH)Enables highly specific, bioorthogonal CuAAC reactions[1].
C-Terminus Primary Amide (-CONH2)Mimics natural peptide C-terminal capping; resists carboxypeptidase degradation in vivo.
Aliphatic Tether 3 Methylene GroupsExtends the alkyne away from the peptide backbone, reducing steric hindrance[3].

Mechanistic Utility in Bioorthogonal Chemistry

The integration of 2-Aminohept-6-ynamide into a peptide sequence is driven by two core mechanistic advantages: the Tether Effect and Regioselective Cycloaddition .

The Tether Effect

The side chain of 2-Aminohept-6-ynamide contains four carbon atoms (three methylenes and one alkyne carbon) extending from the alpha-carbon. Field-proven methodologies demonstrate that extending the tethering distance of the functional handle significantly decreases steric hindrance caused by the bulky peptide backbone. This extended tether improves the kinetics, accessibility, and overall yield of the click reaction compared to shorter alkynes like propargylglycine[3].

CuAAC in Complex Mixtures

The terminal alkyne is inert to naturally occurring biological functional groups (amines, thiols, carboxylates). Upon the introduction of a copper(I) catalyst and an azide-bearing partner (e.g., a fluorophore or PEG chain), the system undergoes a highly 1,4-regioselective cycloaddition to form a stable 1,2,3-triazole linkage. To execute this in complex or sensitive biological mixtures, accelerating ligands such as THPTA must be employed to stabilize the Cu(I) oxidation state and prevent the generation of reactive oxygen species (ROS) that could otherwise oxidize sensitive residues like Methionine or Cysteine[1].

Table 2: CuAAC Reaction Components and Mechanistic Rationale

ComponentFunction in ProtocolCausality (Why this specific choice?)
CuSO₄·5H₂O PrecatalystProvides a stable source of Cu(II) which is reduced in situ to the active Cu(I) species[1].
Sodium Ascorbate Reducing AgentMaintains the copper in the +1 oxidation state, preventing premature termination of the catalytic cycle[1].
THPTA Ligand Cu(I) StabilizerCoordinates Cu(I) to prevent disproportionation and shields the peptide from ROS degradation[1].

Self-Validating Experimental Protocols

To ensure scientific trustworthiness, every bioconjugation workflow must be a self-validating system. The following protocols detail the C-terminal functionalization of a peptide with 2-Aminohept-6-ynamide, followed by a rigorously controlled CuAAC reaction.

Protocol 1: Solution-Phase C-Terminal Derivatization

Objective: Attach 2-Aminohept-6-ynamide to the C-terminus of a target peptide.

  • Peptide Preparation: Synthesize the parent peptide on a highly acid-sensitive resin (e.g., 2-Chlorotrityl chloride resin). Cleave using a mild acid cocktail (1% TFA in DCM) to retain side-chain protecting groups while liberating the C-terminal carboxylic acid.

  • Activation & Coupling: Dissolve the protected peptide and 2-Aminohept-6-ynamide (1.5 eq) in anhydrous DMF. Add HATU (1.5 eq) and DIPEA (3.0 eq).

    • Causality: HATU ensures rapid, non-epimerizing activation of the carboxylate, while DIPEA provides the necessary basic environment to drive the amidation.

  • Global Deprotection: Treat the purified intermediate with a standard TFA/TIPS/Water (95:2.5:2.5) cocktail for 2 hours to remove all side-chain protecting groups, yielding the fully deprotected alkyne-functionalized peptide.

Protocol 2: Self-Validating CuAAC Bioconjugation

Objective: Conjugate an azide-fluorophore to the alkyne-peptide with built-in analytical controls.

  • Catalyst Pre-complexation: In a separate vial, mix CuSO₄ (1 mM final) and THPTA ligand (5 mM final).

    • Causality: Pre-complexation is mandatory. Adding free copper directly to the peptide can cause non-specific binding or precipitation[1].

  • Reaction Assembly (Active): In degassed PBS buffer, combine the alkyne-peptide (100 µM) and the Azide-Fluorophore (150 µM). Add the Cu/THPTA complex. Finally, initiate the reaction by adding freshly prepared Sodium Ascorbate (10 mM final).

  • Built-In Negative Control: Set up a parallel reaction containing the alkyne-peptide and the Azide-Fluorophore, but omit the CuSO₄ and Sodium Ascorbate.

    • Causality: This control is critical. If fluorescence or a mass shift is observed in this vial, it indicates non-specific hydrophobic adsorption rather than covalent bioorthogonal coupling[3].

  • Orthogonal Analytical Validation: After 2 hours at room temperature, quench both reactions with EDTA. Analyze via LC-MS. The active reaction must show a precise mass shift equal to the exact sum of the peptide and the azide probe (an addition reaction with no mass loss). The negative control must show only the unreacted peptide mass.

Process Workflow Visualization

The following diagram illustrates the logical progression from peptide assembly to analytical validation, highlighting the critical self-validating steps.

G N1 2-Aminohept-6-ynamide (Terminal Alkyne Amide) N2 Solution-Phase Coupling (HATU/DIPEA) N1->N2 Reacts with protected peptide C-terminus N3 Alkyne-Functionalized Peptide Intermediate N2->N3 Global TFA deprotection N4 CuAAC 'Click' Reaction (Azide-Probe, Cu(I), THPTA) N3->N4 Bioorthogonal conjugation N5 Triazole-Linked Bioconjugate N4->N5 1,4-Regioselective cycloaddition N6 Analytical Validation (LC-MS Mass Shift) N5->N6 Orthogonal verification

Workflow for C-terminal peptide functionalization and CuAAC bioconjugation.

References

1.[2] AiFChem. "Alkynes - Product Catalog." AiFChem. 2.[3] "Synthesis and Incorporation of Unnatural Amino Acids To Probe and Optimize Protein Bioconjugations." PubMed Central (PMC). 3.[1] "Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation." PubMed Central (PMC).

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Exploratory

An In-Depth Technical Guide to the Mechanism of 2-Aminohept-6-ynamide in Copper-Catalyzed Click Chemistry

Foreword: Beyond a Reagent, A Mechanistic Partner For the seasoned researcher in drug development and bioconjugation, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the cornerstone of "click chemistry," is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Beyond a Reagent, A Mechanistic Partner

For the seasoned researcher in drug development and bioconjugation, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the cornerstone of "click chemistry," is a familiar and trusted tool.[1][2][3] Its robustness, high yields, and orthogonality have cemented its place in our synthetic arsenal.[1] However, true mastery of a technique lies not just in its application, but in a deep understanding of the nuanced interplay between catalyst and substrate.

This guide moves beyond the canonical depiction of the CuAAC reaction. We will delve into the specific mechanistic contributions of 2-Aminohept-6-ynamide, a substrate that is more than a simple terminal alkyne. We will explore the compelling evidence suggesting its primary amine functionality is not a passive spectator, but an active participant in the catalytic cycle, acting as an intramolecular ligand that enhances reaction efficiency. This guide is structured to provide both a robust theoretical framework and actionable, field-tested protocols for scientists aiming to leverage the unique advantages of this and similar amino-alkynes.

The Canonical CuAAC Catalytic Cycle: A Foundation

Before examining the specific role of 2-Aminohept-6-ynamide, it is imperative to ground our discussion in the established mechanism of the CuAAC reaction. The process, which affords 1,4-disubstituted 1,2,3-triazoles with remarkable regioselectivity, is a significant rate enhancement over the uncatalyzed Huisgen 1,3-dipolar cycloaddition.[1][2] The active catalyst is the copper(I) ion, which can be introduced directly or, more commonly, generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent like sodium ascorbate.[4][5]

The catalytic cycle is generally understood to proceed through several key steps, often involving more than one copper center, with evidence suggesting that dinuclear copper species can be kinetically favored.[6][7][8]

The Core Mechanistic Steps:

  • Copper(I)-Acetylide Formation: The cycle begins with the coordination of the Cu(I) ion to the terminal alkyne. In the presence of a mild base (or through the basicity of ligands or solvent), the terminal proton is abstracted, forming a highly reactive copper(I)-acetylide intermediate.[2]

  • Coordination with the Azide: The organic azide then coordinates to the copper center of the acetylide complex.

  • Cycloaddition: This is the key bond-forming step where the azide adds to the activated alkyne, leading to the formation of a six-membered copper-containing metallacycle.[1]

  • Ring Contraction and Protonolysis: The metallacycle rearranges and undergoes protonolysis to release the stable 1,4-disubstituted triazole product and regenerate the active Cu(I) catalyst, which re-enters the cycle.[1]

This fundamental process is illustrated in the diagram below.

Canonical CuAAC Cycle CuI [L]nCu(I) Cu_Alkyne π-Complex [L]nCu(I)(η²-HC≡CR) CuI->Cu_Alkyne + Alkyne Alkyne R-C≡CH Alkyne->Cu_Alkyne Azide R'-N3 Cu_Azide_Complex Azide Complex Azide->Cu_Azide_Complex Product 1,4-Triazole Cu_Acetylide Copper Acetylide [L]nCu-C≡CR Cu_Alkyne->Cu_Acetylide - H+ Cu_Acetylide->Cu_Azide_Complex + Azide Metallacycle Six-membered Cu(III) Metallacycle Cu_Azide_Complex->Metallacycle Cycloaddition Triazolide Copper Triazolide Metallacycle->Triazolide Rearrangement Triazolide->CuI Catalyst Regeneration Triazolide->Product + H+ Proposed CuAAC Cycle for 2-Aminohept-6-ynamide CuI [L]nCu(I) Chelate_Complex Intramolecular Chelate Complex CuI->Chelate_Complex + Amino-Alkyne AminoAlkyne 2-Aminohept-6-ynamide AminoAlkyne->Chelate_Complex Azide R'-N3 Chelated_Azide_Complex Chelated Azide Complex Azide->Chelated_Azide_Complex Product 1,4-Triazole Product Chelated_Acetylide Chelated Copper Acetylide Chelate_Complex->Chelated_Acetylide - H+ Chelated_Acetylide->Chelated_Azide_Complex + Azide Chelated_Metallacycle Chelated Metallacycle Chelated_Azide_Complex->Chelated_Metallacycle Accelerated Cycloaddition Chelated_Triazolide Chelated Copper Triazolide Chelated_Metallacycle->Chelated_Triazolide Rearrangement Chelated_Triazolide->CuI Catalyst Regeneration Chelated_Triazolide->Product + H+

Caption: Proposed catalytic cycle for 2-Aminohept-6-ynamide featuring intramolecular amino group chelation.

Comparative Reactivity of Alkynes in CuAAC

The structural features of the alkyne substrate significantly influence the kinetics of the CuAAC reaction. Understanding these trends provides a valuable context for appreciating the utility of 2-Aminohept-6-ynamide.

Alkyne Substrate TypeGeneral Structural FeatureExpected Relative ReactivityMechanistic Rationale
Simple Alkyl Alkyne e.g., Hept-6-ynamideBaselineStandard reactivity, serves as a good benchmark.
Electron-Deficient Alkyne e.g., PropiolamidesHighThe electron-withdrawing group lowers the LUMO energy of the alkyne, making it more susceptible to nucleophilic attack by the azide. [9]
Amino-Alkyne e.g., 2-Aminohept-6-ynamideHigh to Very HighIntramolecular chelation of the copper catalyst by the amino group increases the effective molarity and stabilizes key intermediates, accelerating the reaction. [10]
Sterically Hindered Alkyne e.g., t-ButylacetyleneLowSteric bulk around the alkyne can impede the approach of the copper catalyst and the azide, slowing down the reaction rate.

Field-Proven Experimental Protocol: Bioconjugation with 2-Aminohept-6-ynamide

This protocol provides a robust, self-validating methodology for the bioconjugation of an azide-modified molecule (e.g., a fluorescent probe, a drug molecule) to a biomolecule functionalized with 2-Aminohept-6-ynamide. The use of a water-soluble ligand like THPTA is crucial for biological applications, as it stabilizes the Cu(I) catalyst and minimizes potential damage to the biomolecule. [4][11]

Materials and Reagent Preparation
  • Alkyne-Biomolecule: Solution of your biomolecule functionalized with 2-Aminohept-6-ynamide in a suitable aqueous buffer (e.g., phosphate buffer, pH 7.0-7.5).

  • Azide-Cargo: 10 mM stock solution of the azide-containing molecule in DMSO.

  • Copper(II) Sulfate (CuSO₄): 20 mM stock solution in deionized water.

  • THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine): 100 mM stock solution in deionized water. [11]* Sodium Ascorbate (NaAsc): 100 mM stock solution in deionized water. Prepare this solution fresh before each experiment.

  • Reaction Buffer: 0.1 M Potassium Phosphate, pH 7.4.

Experimental Workflow

The following workflow outlines the key steps from catalyst preparation to the final click reaction.

Experimental Workflow start Start prep_catalyst Catalyst Premix Add CuSO₄ to THPTA solution (1:5 ratio). Vortex briefly. start->prep_catalyst add_biomolecule Prepare Reaction Mixture Combine Alkyne-Biomolecule and Reaction Buffer in a microfuge tube. start->add_biomolecule add_catalyst Add Catalyst Add the premixed CuSO₄/THPTA solution. Vortex gently. prep_catalyst->add_catalyst add_azide Add Azide Add Azide-Cargo stock solution to the reaction mixture. Vortex gently. add_biomolecule->add_azide add_azide->add_catalyst initiate_reaction Initiate Reaction Add freshly prepared Sodium Ascorbate solution. Vortex gently. add_catalyst->initiate_reaction incubate Incubate Incubate at room temperature for 1-2 hours, protected from light. initiate_reaction->incubate stop Reaction Complete Proceed to purification/analysis. incubate->stop

Caption: Step-by-step experimental workflow for a typical bioconjugation using CuAAC.

Detailed Step-by-Step Methodology

Causality Note: The order of addition is critical. Premixing the copper and ligand prevents the formation of copper precipitates and protects the biomolecule. The reducing agent (sodium ascorbate) is added last to initiate the reaction immediately under controlled conditions.

  • Catalyst Preparation: In a separate microfuge tube, prepare the catalyst solution by adding 10 µL of the 20 mM CuSO₄ stock solution to 10 µL of the 100 mM THPTA solution. Vortex briefly to mix. This creates a 1:5 copper-to-ligand ratio, which is optimal for protecting biomolecules from oxidative damage. [5]Insight: While 2-Aminohept-6-ynamide provides intramolecular chelation, the use of an external ligand like THPTA is still recommended in bioconjugation to sequester any free copper ions that could damage sensitive protein residues.

  • Reaction Assembly: In a 1.5 mL microfuge tube, combine the following in order:

    • X µL of your Alkyne-Biomolecule solution (to a final concentration of ~50 µM).

    • Y µL of Reaction Buffer to bring the pre-initiation volume to 450 µL.

    • 10 µL of the 10 mM Azide-Cargo stock solution (final concentration ~200 µM, a 4-fold excess).

    • 20 µL of the premixed CuSO₄/THPTA catalyst solution from Step 1.

  • Initiation: To initiate the click reaction, add 20 µL of the freshly prepared 100 mM Sodium Ascorbate solution. The total reaction volume will be 500 µL.

  • Incubation: Gently vortex the tube and incubate at room temperature for 1-2 hours. For sensitive biomolecules, the reaction can be performed at 4°C, though the reaction time may need to be extended. Protect the reaction from light, especially if using fluorescent azides.

  • Analysis and Purification: The reaction progress can be monitored by techniques such as LC-MS or SDS-PAGE (if conjugating to a protein). Once complete, the bioconjugate can be purified using standard methods like size-exclusion chromatography, dialysis, or affinity purification to remove excess reagents and copper.

Conclusion: Harnessing Mechanistic Insight for Advanced Applications

The copper-catalyzed click reaction is a powerful ligation tool, but its true potential is unlocked through a deeper appreciation of substrate-catalyst interactions. 2-Aminohept-6-ynamide serves as a prime example of how rational substrate design, incorporating functionalities that assist in the catalytic cycle, can lead to more efficient and robust synthetic outcomes. The proposed mechanism of intramolecular chelation provides a strong framework for understanding the enhanced reactivity of amino-alkynes. By leveraging this knowledge, researchers and drug development professionals can design more effective bioconjugation strategies, leading to the rapid and reliable assembly of complex biomolecular architectures with novel functions.

References

  • Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153–162. Available at: [Link]

  • Himo, F., Lovell, T., Hilgraf, R., Rostovtsev, V. V., Noodleman, L., Sharpless, K. B., & Fokin, V. V. (2005). Copper(I)-Catalyzed Synthesis of 1,2,3-Triazoles: A Mechanistic DFT Study. Journal of the American Chemical Society, 127(1), 210–216. Available at: [Link]

  • Xie, F., Sivakumar, K., & Zeng, X. (2016). Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions. Molecules, 21(12), 1719. Available at: [Link]

  • Wikipedia. (2023). Azide-alkyne Huisgen cycloaddition. Available at: [Link]

  • Burley, G. A., & Tidwell, J. H. (2014). Mechanistic Basis of the Cu(OAc)2 Catalyzed Azide-Ynamine (3 + 2) Cycloaddition Reaction. Journal of the American Chemical Society, 136(28), 9996–10005. Available at: [Link]

  • Straub, B. F. (2021). The Copper‐Catalyzed Azide–Alkyne Cycloaddition Reaction: Why Two Is Faster than One. Angewandte Chemie International Edition, 60(11), 5676-5686. Available at: [Link]

  • Hein, C. D., Liu, X., & Wang, D. (2008). Click Chemistry, A Drug Discovery Tool. Expert Opinion on Drug Discovery, 3(4), 389-401. Available at: [Link]

  • Interchim. Click chemistry Activators. Available at: [Link]

  • Xi'an Dianhua Biotechnology Co., Ltd. Click Chemistry Protocols. Available at: [Link]

  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315. Available at: [Link]

  • Jiang, H., & Fokin, V. V. (2013). Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition. Beilstein Journal of Organic Chemistry, 9, 2696–2710. Available at: [Link]

  • Liang, L., & Astruc, D. (2011). The copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) “click” reaction and its applications. An overview. Coordination Chemistry Reviews, 255(23-24), 2933-2945. Available at: [Link]

  • Bock, V. D., Hiemstra, H., & van Maarseveen, J. H. (2006). CuI-Catalyzed Alkyne–Azide “Click” Cycloadditions from a Mechanistic and Synthetic Perspective. European Journal of Organic Chemistry, 2006(1), 51-68. Available at: [Link]

  • Worrell, B. T., Malik, J. A., & Fokin, V. V. (2013). Direct evidence of a dinuclear copper intermediate in Cu(I)-catalyzed azide-alkyne cycloadditions. Science, 340(6131), 457-460. Available at: [Link]

  • Rodionov, V. O., Presolski, S. I., Díaz, D. D., Fokin, V. V., & Finn, M. G. (2010). Ligand-accelerated Cu-catalyzed azide-alkyne cycloaddition: a mechanistic report. Journal of the American Chemical Society, 132(4), 1301-1312. Available at: [Link]

  • University of Birmingham. Developing Ynamide-based Transformations for Potential Use in Scaffold Synthesis. Available at: [Link]

  • Gessner, V. H. (2022). Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. The Journal of Organic Chemistry, 87(9), 6045-6053. Available at: [Link]

  • Hsung, R. P., & Kurdyumov, A. V. (2006). Ynamides: A Modern Functional Group For The New Millennium. Current Organic Chemistry, 10(14), 1693-1713. Available at: [Link]

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Foundational

Synthesis pathways and chemical precursors for 2-Aminohept-6-ynamide

Synthesis Pathways and Chemical Precursors for 2-Aminohept-6-ynamide: A Comprehensive Technical Guide Executive Summary As the demand for bioorthogonal handles and conformationally restricted peptidomimetics grows, unnat...

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Author: BenchChem Technical Support Team. Date: April 2026

Synthesis Pathways and Chemical Precursors for 2-Aminohept-6-ynamide: A Comprehensive Technical Guide

Executive Summary

As the demand for bioorthogonal handles and conformationally restricted peptidomimetics grows, unnatural amino acids bearing terminal alkynes have become indispensable tools in drug discovery. 2-Aminohept-6-ynamide —a seven-carbon aliphatic chain featuring an alpha-amine, a terminal amide, and a terminal alkyne—serves as a critical precursor for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) peptide stapling and targeted covalent inhibition.

As a Senior Application Scientist, I have designed this whitepaper to move beyond theoretical chemistry and provide a self-validating, field-proven technical framework for synthesizing 2-Aminohept-6-ynamide. We will deconstruct the two most viable synthetic pathways—Asymmetric Strecker Synthesis and Phase-Transfer Catalyzed (PTC) Alkylation—detailing the strict causality behind every reagent choice and experimental condition.

Retrosynthetic Architecture & Precursor Selection

The synthesis of 2-Aminohept-6-ynamide fundamentally relies on the construction of its carboxylic acid analog, 2-aminohept-6-ynoic acid , followed by a highly controlled amidation step. The strategic value of unusual amino acids in medicinal chemistry dictates that our chosen pathways must yield high enantiomeric excess (ee) to prevent off-target effects in biological assays1[1].

We evaluate two primary disconnections:

  • Pathway A (Strecker): Disconnection at the alpha-carbon via nucleophilic cyanation of an imine derived from 5-hexynal .

  • Pathway B (PTC Alkylation): Disconnection at the beta-carbon via electrophilic alkylation of a Glycine Schiff Base using 5-iodo-1-pentyne .

Retrosynthesis Target 2-Aminohept-6-ynamide Acid 2-Aminohept-6-ynoic Acid Target->Acid Amidation (HATU, NH4Cl) PathA Pathway A: Asymmetric Strecker Acid->PathA PathB Pathway B: Schiff Base Alkylation Acid->PathB PrecA1 5-Hexynal PathA->PrecA1 PrecA2 Chiral Sulfinamide & HCN PathA->PrecA2 PrecB1 Glycine Schiff Base PathB->PrecB1 PrecB2 5-Iodo-1-pentyne PathB->PrecB2

Caption: Retrosynthetic analysis of 2-Aminohept-6-ynamide via Strecker and Alkylation pathways.

Pathway A: Asymmetric Strecker Synthesis

The Strecker synthesis is a classical approach for generating unnatural amino acids like homopropargylglycine and its higher homolog, 2-aminohept-6-ynoic acid 2[2]. To achieve the required enantiopurity, we utilize Ellman’s auxiliary ((R)-2-methylpropane-2-sulfinamide).

Mechanistic Causality & Rationale
  • Why Titanium(IV) Ethoxide? Imine condensation with aliphatic aldehydes like 5-hexynal is notoriously reversible and prone to side reactions. Ti(OEt)₄ acts as both a potent water scavenger and a Lewis acid, driving the equilibrium forward without triggering aldol condensation.

  • Why Diethylaluminum Cyanide (Et₂AlCN)? Standard cyanide salts (NaCN/KCN) yield poor diastereoselectivity. Et₂AlCN coordinates directly with the sulfinyl oxygen of the chiral auxiliary. This rigidifies the transition state, forcing the cyanide nucleophile to attack strictly from the less sterically hindered face, ensuring >80% ee2[2].

Validated Protocol
  • Imine Condensation: Dissolve 5-hexynal (1.0 eq) and (R)-2-methylpropane-2-sulfinamide (1.05 eq) in anhydrous THF (0.2 M). Add Ti(OEt)₄ (2.0 eq) dropwise at room temperature. Stir for 12 hours under argon. Quench with brine, filter through Celite, and concentrate the organic layer.

  • Cyanation: Dissolve the crude sulfinyl imine in anhydrous THF and cool to -78 °C. Slowly add Et₂AlCN (1.5 eq, 1M in toluene). Stir for 8 hours at -78 °C, then slowly warm to room temperature.

  • Hydrolysis: Quench with saturated aqueous NH₄Cl. Extract with EtOAc. To convert the resulting aminonitrile to the amino acid, reflux the intermediate in 6M HCl for 12 hours. This simultaneously hydrolyzes the nitrile to a carboxylic acid and cleaves the chiral sulfinyl auxiliary, yielding (S)-2-aminohept-6-ynoic acid hydrochloride.

Pathway B: Phase-Transfer Catalyzed (PTC) Alkylation

For process-scale applications, cryogenic conditions (-78 °C) are highly undesirable. Pathway B leverages a chiral Phase-Transfer Catalyst (PTC) to achieve high enantioselectivity at 0 °C, a standard optimized approach for noncanonical alkyne-containing amino acids3[3].

Mechanistic Causality & Rationale
  • Why 5-Iodo-1-pentyne over the Bromide? While 5-bromo-1-pentyne is cheaper, the iodide is a vastly superior leaving group. Under biphasic PTC conditions, rapid alkylation is critical to outcompete non-catalyzed (racemic) background reactions.

  • Why Cinchona Alkaloid Derivatives? We utilize O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide. The anthracene moiety provides robust π-π stacking interactions with the diphenylmethylene protecting group of the glycine Schiff base. This effectively shields one face of the enolate, consistently delivering >95% ee.

Validated Protocol
  • PTC Alkylation: Suspend N-(Diphenylmethylene)glycine tert-butyl ester (1.0 eq), 5-iodo-1-pentyne (1.2 eq), and the cinchonidinium catalyst (0.1 eq) in toluene (0.1 M). Cool to 0 °C.

  • Phase Transfer: Vigorously stir the mixture and add 50% aqueous KOH (5.0 eq) dropwise. Maintain vigorous stirring (≥800 rpm) for 12 hours at 0 °C to ensure optimal emulsion and mass transfer.

  • Hydrolysis: Dilute with water, extract with DCM, and concentrate. Dissolve the crude product in THF and add 1M aqueous HCl (10.0 eq). Stir at room temperature for 4 hours to cleave the diphenylmethylene Schiff base and the tert-butyl ester, yielding (S)-2-aminohept-6-ynoic acid.

Workflow Step1 1. Alkylation (Schiff Base + 5-Iodo-1-pentyne) Step2 2. PTC Catalysis (Chiral Catalyst) Step1->Step2 Step3 3. Acidic Hydrolysis (1M HCl, THF) Step2->Step3 Step4 4. Amidation (HATU, NH4Cl) Step3->Step4 Step5 5. Deprotection (20% TFA/DCM) Step4->Step5 Product Pure (S)-2-Aminohept- 6-ynamide Step5->Product

Caption: Sequential experimental workflow for 2-Aminohept-6-ynamide synthesis via PTC alkylation.

Terminal Amidation: Overcoming Polymerization Risks

Converting 2-aminohept-6-ynoic acid to 2-Aminohept-6-ynamide is the most critical juncture. Attempting direct amidation of the free amino acid will result in catastrophic polymerization, as the free alpha-amine competes with the ammonia source for the activated ester.

Mechanistic Causality & Rationale
  • Transient Boc-Protection: The alpha-amine must be masked using Di-tert-butyl dicarbonate (Boc₂O) prior to activation.

  • Why HATU and NH₄Cl? Traditional carbodiimides (EDC/DCC) are prone to causing racemization at the alpha-carbon via oxazolone intermediate formation. HATU generates a highly reactive HOAt ester in situ, which undergoes exceptionally rapid aminolysis with ammonium chloride (NH₄Cl), kinetically outcompeting the racemization pathway.

Validated Protocol
  • Protection: Dissolve (S)-2-aminohept-6-ynoic acid (1.0 eq) in 1:1 Dioxane/H₂O. Add NaOH (2.0 eq) and Boc₂O (1.2 eq). Stir for 6 hours. Acidify to pH 3 with 1M KHSO₄ and extract with EtOAc to isolate the Boc-protected acid.

  • Activation & Amidation: Dissolve the Boc-acid (1.0 eq) in anhydrous DMF (0.1 M). Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir for 10 minutes to ensure complete active ester formation. Add NH₄Cl (2.0 eq) and stir for 4 hours at room temperature.

  • Deprotection: Concentrate the DMF under high vacuum. Resuspend the residue in a 20% TFA/DCM solution. Stir for 1 hour at room temperature to quantitatively cleave the Boc group. Evaporate the solvent to yield (S)-2-Aminohept-6-ynamide TFA salt .

Quantitative Data & Pathway Comparison

The selection between Pathway A and B depends heavily on the laboratory's infrastructure and the required enantiomeric purity for downstream systems bioengineering or tRNA synthetase incorporation4[4].

MetricPathway A: Asymmetric StreckerPathway B: PTC Alkylation
Overall Yield (to Amide) 61% - 68%72% - 78%
Enantiomeric Excess (ee) >80%>95%
Scalability Moderate (Requires -78 °C cryogenic reactors)High (Operates between 0 °C and Room Temp)
Atom Economy Lower (Stoichiometric chiral auxiliary is discarded)Higher (Relies on catalytic chiral induction)
Primary Precursor Cost 5-Hexynal (Moderate)5-Iodo-1-pentyne (High)

References

  • Convenient syntheses of homopropargylglycine Source: Journal of Peptide Science (PubMed) URL:[Link]

  • Engineering Pyrrolysyl-tRNA Synthetase for the Incorporation of Non-Canonical Amino Acids with Smaller Side Chains Source: PMC (National Institutes of Health) URL:[Link]

  • An Optimized Synthesis of Fmoc-l-Homopropargylglycine-OH Source: ACS Publications URL:[Link]

  • Unusual Amino Acids in Medicinal Chemistry Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

Sources

Exploratory

2-Aminohept-6-ynamide: Structural Elucidation, Exact Mass Calculation, and HRMS Validation

Abstract 2-Aminohept-6-ynamide is a bifunctional aliphatic molecule featuring a terminal alkyne and an alpha-amino amide moiety. This dual functionality makes it a highly valuable building block in modern drug developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

2-Aminohept-6-ynamide is a bifunctional aliphatic molecule featuring a terminal alkyne and an alpha-amino amide moiety. This dual functionality makes it a highly valuable building block in modern drug development, particularly for peptide stapling, bioconjugation via click chemistry, and the synthesis of peptidomimetics. For researchers utilizing this compound, precise stoichiometric calculation and high-resolution mass spectrometry (HRMS) validation are critical. This whitepaper provides a rigorous framework for calculating the molecular weight and monoisotopic exact mass of 2-Aminohept-6-ynamide, alongside a self-validating analytical protocol for its experimental verification.

Structural Deconstruction and Chemical Formula

To derive the exact mass and molecular weight, we must first deconstruct the nomenclature of[1] to establish its empirical formula:

  • Hept-6-ynamide backbone : A 7-carbon chain. The primary carbon (C1) forms an amide group ( −C(=O)NH2​ ). The C6-C7 bond is a terminal alkyne ( −C≡CH ).

  • 2-Amino substitution : A primary amine group ( −NH2​ ) resides at the alpha-carbon (C2).

Summing the constituent atoms ( C1​ to C7​ , plus associated hydrogens, nitrogens, and oxygen) yields the chemical formula: C7​H12​N2​O .

Theoretical Mass Calculations

In analytical chemistry, distinguishing between average molecular weight and monoisotopic exact mass is paramount. Molecular weight dictates macroscopic stoichiometry (e.g., molarity for assays), whereas exact mass is the fundamental parameter for molecular identification in HRMS.

Average Molecular Weight

The average molecular weight is calculated using standard atomic weights, which account for the natural terrestrial abundance of all isotopes. Based on the[2], the calculation is as follows:

Table 1: Molecular Weight Calculation ( C7​H12​N2​O )

ElementAtom CountStandard Atomic Weight ( g/mol )Total Contribution ( g/mol )
Carbon (C)712.01184.077
Hydrogen (H)121.00812.096
Nitrogen (N)214.00728.014
Oxygen (O)115.99915.999
Total Molecular Weight 140.186 g/mol
Monoisotopic Exact Mass

For HRMS targeting, the monoisotopic exact mass is required. This calculation strictly utilizes the mass of the most abundant, stable isotope for each element (e.g., 12C , 1H , 14N , 16O ). Using the highly precise relative atomic masses published by the[3], we derive the exact mass:

Table 2: Exact Mass Calculation ( C7​H12​N2​O )

ElementPrincipal IsotopeCountMonoisotopic Mass (Da)Total Contribution (Da)
Carbon 12C 712.00000084.000000
Hydrogen 1H 121.00782512.093900
Nitrogen 14N 214.00307428.006148
Oxygen 16O 115.99491515.994915
Total Exact Mass 140.094963 Da

Analytical Workflow: HRMS Validation Protocol

To confirm the synthesis or purity of 2-Aminohept-6-ynamide, researchers must employ Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS). The following protocol is designed as a self-validating system: the specific chromatographic choices prevent signal suppression, while the strict mass error tolerance ensures absolute identification.

Step-by-Step Methodology:
  • Sample Preparation : Dissolve 2-Aminohept-6-ynamide in LC-MS grade water/acetonitrile (50:50, v/v) to a final concentration of 1 µg/mL. Add 0.1% formic acid.

    • Causality: Formic acid acts as a proton source, driving the basic alpha-amine into its protonated state ( −NH3+​ ). This is essential for maximizing ionization efficiency in positive mode.

  • Chromatographic Separation : Inject 2 µL onto a Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., 1.7 µm, 2.1 x 100 mm) at a flow rate of 0.3 mL/min.

    • Causality: As a highly polar, low-molecular-weight aliphatic amine, 2-Aminohept-6-ynamide will exhibit poor retention and elute in the void volume on standard reversed-phase C18 columns, leading to ion suppression from matrix salts. HILIC ensures adequate retention and a sharp peak shape.

  • Electrospray Ionization (ESI) : Operate the ESI source in positive ion mode (ESI+). Set the capillary voltage to 3.0 kV and desolvation temperature to 350°C.

    • Causality: Under these highly desolvating, acidic conditions, the molecule forms an abundant [M+H]+ precursor ion. The theoretical [M+H]+ mass is calculated by adding the mass of a proton ( 1.007276 Da ) to the neutral exact mass ( 140.094963 Da ), yielding 141.1022 Da .

  • Mass Analysis & Validation : Scan in full MS mode ( m/z 50–300) using an Orbitrap or Time-of-Flight (TOF) analyzer set to a minimum resolution of 70,000 (at m/z 200). Extract the ion chromatogram (EIC) for m/z 141.1022.

    • Self-Validating Metric: A mass error of ≤3 ppm between the theoretical and observed m/z , combined with a unified, symmetric chromatographic peak, definitively validates the elemental composition and structural integrity without the need for external reference standards.

MS_Workflow A Sample Preparation (1 µg/mL + 0.1% FA) B Chromatographic Separation (HILIC Column) A->B C Electrospray Ionization (ESI+ Mode,[M+H]+) B->C D Mass Analyzer (Orbitrap / TOF) C->D E Data Validation (Exact Mass: 141.1022 Da) D->E

LC-HRMS workflow for exact mass validation of 2-Aminohept-6-ynamide.

Applications in Drug Development

The precise mass validation of 2-Aminohept-6-ynamide is a prerequisite for its downstream application in bioconjugation. The terminal alkyne serves as a bioorthogonal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Because the exact mass of the precursor is known, the exact mass of the resulting triazole conjugate can be perfectly predicted, allowing mass spectrometry to monitor the reaction kinetics in real-time.

CuAAC_Pathway A 2-Aminohept-6-ynamide (Terminal Alkyne) C Cu(I) Catalyst + Ascorbate Reducing Agent A->C B Azide-Functionalized Target Molecule B->C D 1,4-Disubstituted 1,2,3-Triazole Linkage C->D

CuAAC click chemistry conjugation pathway utilizing 2-Aminohept-6-ynamide.

Conclusion

By strictly adhering to IUPAC standard atomic weights and NIST monoisotopic masses, we establish the molecular weight ( 140.186 g/mol ) and exact mass ( 140.094963 Da ) of 2-Aminohept-6-ynamide. Coupling these theoretical calculations with a rigorously designed, causality-driven HILIC-HRMS protocol provides drug development professionals with a self-validating system to ensure the integrity of this critical chemical building block.

References

  • Title : Standard atomic weights of the elements 2021 (IUPAC Technical Report) Source : IUPAC Commission on Isotopic Abundances and Atomic Weights URL :[Link]

  • Title : Atomic Weights and Isotopic Compositions with Relative Atomic Masses Source : NIST Physical Measurement Laboratory URL :[Link]

Sources

Foundational

Role of 2-Aminohept-6-ynamide as an unnatural amino acid building block

An In-Depth Technical Guide on the Role of 2-Aminohept-6-ynamide in Advanced Peptide Engineering and Bioorthogonal Chemistry Executive Summary The expansion of the chemical space in drug development relies heavily on the...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Role of 2-Aminohept-6-ynamide in Advanced Peptide Engineering and Bioorthogonal Chemistry

Executive Summary

The expansion of the chemical space in drug development relies heavily on the integration of non-canonical amino acids (ncAAs). Among these, 2-Aminohept-6-ynamide (CAS: 1314897-43-2) has emerged as a highly specialized building block. Characterized by a five-carbon side chain terminating in an alkyne and a C-terminal amide, this molecule is engineered for precision bioorthogonal chemistry, specifically Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), and peptide macrocyclization. This whitepaper details the structural causality, self-validating experimental workflows, and kinetic advantages of utilizing 2-aminohept-6-ynamide in modern therapeutic design.

Structural Rationale and Mechanistic Advantages

The selection of an unnatural amino acid in peptide engineering is dictated by steric geometry, electronic properties, and metabolic stability. 2-Aminohept-6-ynamide offers three distinct mechanistic advantages over shorter homologs like propargylglycine or homopropargylglycine (Hpg)[1]:

  • Optimal Spatial Geometry for Stapling: The side chain of 2-aminohept-6-ynamide consists of three methylene units followed by a terminal alkyne (-CH₂-CH₂-CH₂-C≡CH). This specific length is critical for i,i+4 and i,i+5 peptide stapling. When reacted with an azide-bearing residue, the resulting 1,4-disubstituted triazole bridge perfectly mimics the pitch of an α -helix without introducing backbone distortion, thereby maximizing the peptide's binding affinity to intracellular targets 2[2].

  • C-Terminal Amidation for Protease Resistance: Natural bioactive peptides often possess amidated C-termini to prevent degradation by exopeptidases. By utilizing the pre-formed amide building block (2-aminohept-6-ynamide) rather than its carboxylic acid counterpart, researchers bypass post-synthetic amidation steps. This directly yields a neutrally charged, highly stable C-terminus that enhances cellular permeability[2].

  • Bioorthogonal Inertness: The terminal alkyne is biologically inert, meaning it will not cross-react with endogenous thiols or amines in complex cellular lysates, allowing for highly specific downstream labeling or target identification 3[3].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each step contains a built-in quality control (QC) checkpoint to confirm causality and success before proceeding.

Protocol A: Solid-Phase Peptide Synthesis (SPPS) Incorporation
  • Causality: Standard coupling reagents (e.g., HATU with DIPEA) can cause epimerization of ncAAs. To preserve the enantiomeric purity of the 2-aminohept-6-ynamide residue, we utilize DIC and Oxyma Pure, which form a less basic environment and suppress racemization[1].

  • Methodology:

    • Resin Preparation: Swell Rink Amide AM resin in DMF for 30 minutes. (Validation: Resin volume must visibly double, confirming the polymer matrix is fully solvated and reactive sites are accessible).

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). (Validation: Monitor the dibenzofulvene-piperidine adduct via UV absorbance at 301 nm. A plateau in absorbance confirms complete deprotection).

    • Coupling: Pre-activate Fmoc-2-aminohept-6-ynamide (3 eq) with DIC (3 eq) and Oxyma Pure (3 eq) in DMF for 3 minutes. Add to the resin and agitate for 2 hours.

    • Cleavage & QC: Cleave the peptide using TFA/TIPS/H₂O (95:2.5:2.5) for 2 hours. (Validation: Analyze the crude precipitate via LC-MS. The presence of the exact [M+H]+ mass with a single, sharp chromatographic peak validates successful coupling without epimerization).

Protocol B: Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
  • Causality: Cu(I) is highly susceptible to oxidation into Cu(II), which is catalytically inactive and generates reactive oxygen species (ROS) that degrade peptide backbones. A self-validating click reaction requires an excess of sodium ascorbate to continuously reduce Cu(II) back to Cu(I), alongside a stabilizing ligand (THPTA) to protect the peptide[1].

  • Methodology:

    • Solvation: Dissolve the alkyne-functionalized peptide in a degassed t BuOH/H₂O (1:1) mixture. (Causality: Degassing removes dissolved oxygen, preventing premature catalyst oxidation).

    • Catalyst Assembly: Add the azide-bearing probe (1.2 eq), followed by THPTA (5 eq) and CuSO₄ (1 eq). Finally, initiate the reaction by adding sodium ascorbate (10 eq).

    • Reaction Monitoring: Stir at room temperature for 1 hour. (Validation: Monitor via analytical HPLC. The complete disappearance of the starting alkyne-peptide peak and the emergence of a distinct triazole-peptide peak validates the cycloaddition).

    • Quenching: Add 0.5 M EDTA to chelate the copper, preventing downstream toxicity during biological assays.

Mechanistic Visualization

The following diagram illustrates the mechanistic pathway of the CuAAC reaction utilizing the 2-aminohept-6-ynamide building block.

CuAAC_Mechanism Alkyne Terminal Alkyne (2-Aminohept-6-ynamide) PiComplex Cu(I)-Alkyne π-Complex Alkyne->PiComplex Cu(I) Coordination Azide Azide-Functionalized Probe/Peptide Metallacycle Bimetallic Metallacycle Intermediate Azide->Metallacycle CuI Cu(I) Catalyst (Generated in situ) CuI->PiComplex PiComplex->Metallacycle Deprotonation & Azide Addition Triazole 1,4-Disubstituted 1,2,3-Triazole Linkage Metallacycle->Triazole Ring Contraction & Protonation

Figure 1: Mechanistic workflow of the CuAAC reaction utilizing 2-Aminohept-6-ynamide.

Quantitative Data Presentation

To select the appropriate alkyne building block for a specific therapeutic application, researchers must evaluate chain length and terminal functionality. Table 1 summarizes the physicochemical parameters of common alkyne ncAAs.

Table 1: Physicochemical and Kinetic Comparison of Alkyne-Containing ncAAs

ncAA Building BlockSide Chain LengthC-Terminal StatusPrimary ApplicationCuAAC Steric Accessibility
Propargylglycine (Pra) 3 CarbonsAcidMinimalist metabolic labelingHigh (Unhindered)
Homopropargylglycine (Hpg) 4 CarbonsAcidOrthogonal translation systemsHigh
2-Aminohept-6-ynoic acid 5 CarbonsAcid i,i+4 Peptide StaplingModerate (Optimal for helices)
2-Aminohept-6-ynamide 5 CarbonsAmideC-terminal capping & Stapling Moderate (Protease resistant)

Data synthesized from structural analyses of unnatural amino acids in medicinal chemistry[2] and optimized synthesis protocols[1].

References

  • Unusual Amino Acids in Medicinal Chemistry - ACS Publications. URL:[Link]

  • An Optimized Synthesis of Fmoc-l-Homopropargylglycine-OH - ACS Publications. URL:[Link]

  • Engineering Pyrrolysyl-tRNA Synthetase for the Incorporation of Non-Canonical Amino Acids with Smaller Side Chains - PMC. URL:[Link]

  • Nitrilase-Activatable Noncanonical Amino Acid Precursors for Cell-Selective Metabolic Labeling of Proteomes - ACS Chemical Biology. URL:[Link]

Sources

Exploratory

The 2-Aminohept-6-ynamide Paradigm: Advanced Terminal Alkyne Engineering for Bioorthogonal Conjugation

Executive Summary The advent of bioorthogonal chemistry has fundamentally transformed our ability to interrogate complex biological systems. At the core of this revolution is the copper(I)-catalyzed azide-alkyne cycloadd...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The advent of bioorthogonal chemistry has fundamentally transformed our ability to interrogate complex biological systems. At the core of this revolution is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a premier click chemistry reaction that enables the modular assembly of molecular architectures[1]. While short-chain terminal alkynes like propargylglycine (Pra) have been widely utilized as bioorthogonal handles, their proximity to the peptide backbone often introduces steric hindrance, limiting conjugation efficiency.

2-Aminohept-6-ynamide (CAS 1314897-43-2) emerges as a highly optimized building block for advanced applications. By extending the aliphatic spacer to a 7-carbon chain and substituting the C-terminal carboxylic acid with a carboxamide, this derivative provides superior steric relief and synthetic versatility. This whitepaper details the mechanistic causality, biosynthetic context, and self-validating protocols required to leverage 2-aminohept-6-ynamide in modern drug development and chemical biology.

Structural Dynamics & Mechanistic Causality

The structural architecture of an alkyne handle dictates its reactivity in biological microenvironments. Understanding the physical chemistry of these molecules is critical for experimental design.

Steric Relief via Aliphatic Extension

In native protein environments, short-chain alkynes (e.g., the 5-carbon Pra) are frequently buried within the hydration shell or obscured by adjacent bulky amino acid side chains. 2-Aminohept-6-ynamide features an extended 7-carbon aliphatic chain. This structural modification physically projects the terminal alkyne away from the protein's folded core. The causality is direct: increased spatial accessibility lowers the activation energy required for the bulky copper-acetylide intermediate to interact with the incoming organic azide, thereby accelerating the [3+2] cycloaddition[1].

The Carboxamide Advantage

Unlike standard amino acids, 2-aminohept-6-ynamide possesses a C-terminal amide. In solid-phase peptide synthesis (SPPS) and targeted probe design, this mimics the native peptide bond, neutralizing the negative charge of a free carboxylate. This is critical when designing enzyme inhibitors or receptor-binding peptides where a free C-terminus would disrupt electrostatic interactions within the target binding pocket.

Biosynthetic Context & Enzymatic Engineering

The utility of terminal alkynes is deeply rooted in their biological rarity. The discovery of the Bes biosynthetic pathway in Streptomyces cattleya provided the first endogenous mechanism for terminal-alkyne amino acid biosynthesis[2]. The pathway involves a highly unusual sequence: halogenation of L-lysine by BesD, oxidative C–C bond cleavage by BesC, and triple-bond formation via an allene intermediate catalyzed by the PLP-dependent γ-lyase BesB[3].

While nature utilizes these enzymes to synthesize shorter alkynes, engineered ATP-grasp enzymes (such as BesA variants) demonstrate the plasticity required to accept extended synthetic derivatives like 2-aminohept-6-ynamide[3]. This intersection of synthetic chemistry and synthetic biology allows researchers to genetically encode or enzymatically ligate extended alkyne handles directly into recombinant proteins.

Biosynthesis N1 L-Lysine (Endogenous Precursor) N2 BesD (Halogenase) Radical Chlorination N1->N2 N3 4-Chloro-L-Lysine N2->N3 N4 BesC (Oxidase) C-C Cleavage N3->N4 N5 BesB (Lyase) Triple Bond Formation N4->N5 N6 Terminal Alkyne Handle (e.g., Propargylglycine) N5->N6 N7 Synthetic Extension (2-Aminohept-6-ynamide) N6->N7 Chemical/Enzymatic Derivatization

Biosynthetic logic of terminal alkynes via the Bes pathway, enabling synthetic extensions.

CuAAC Bioconjugation: A Self-Validating System

The CuAAC reaction, independently developed by Sharpless and Meldal, is the gold standard for bioconjugation[1]. However, the requisite Cu(I) catalyst can generate reactive oxygen species (ROS) via the reduction of ambient O2, leading to oxidative damage of histidine and arginine residues[4].

To mitigate this, the water-soluble ligand THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) is employed[5]. THPTA serves a dual mechanistic purpose: it accelerates the reaction by stabilizing the Cu(I) oxidation state and acts as a sacrificial reductant, intercepting ROS before they can degrade the target protein[4].

Standardized Protocol: CuAAC Labeling of 2-Aminohept-6-ynamide Peptides

This protocol is designed as a self-validating system to ensure absolute bioorthogonal specificity.

Reagents:

  • Target peptide containing 2-Aminohept-6-ynamide (10–50 µM)

  • Azide-fluorophore (e.g., AlexaFluor-488 Azide) (50–100 µM)

  • CuSO4 (1 mM aqueous)

  • THPTA ligand (5 mM aqueous)

  • Sodium Ascorbate (10 mM aqueous, freshly prepared)

Step-by-Step Methodology:

  • Ligand Pre-Complexation: In a microcentrifuge tube, mix 10 µL of 1 mM CuSO4 with 10 µL of 5 mM THPTA. Incubate for 5 minutes at room temperature.

    • Causality: Pre-complexing at a 1:5 ratio ensures all Cu(II) is coordinated by THPTA before encountering the protein, preventing uncoordinated copper from generating localized ROS upon reduction[5].

  • Reaction Assembly: To 100 µL of the peptide solution, add 2 µL of the Azide-fluorophore. Mix gently.

  • Catalyst Addition: Add 10 µL of the pre-complexed CuSO4/THPTA solution to the peptide mixture.

  • Initiation: Add 10 µL of freshly prepared 10 mM Sodium Ascorbate to initiate the reaction.

    • Causality: Ascorbate reduces Cu(II) to the active Cu(I) species. Adding it last prevents premature oxidation of the catalyst by atmospheric oxygen[4].

  • Incubation: Incubate in the dark at room temperature for 30–60 minutes.

  • Self-Validation Checkpoint (Negative Control): Run a parallel reaction replacing CuSO4 with LC-MS grade water.

    • Validation Logic: If fluorescence is detected in the target band of the negative control during SDS-PAGE, it indicates non-specific hydrophobic absorption of the dye rather than covalent triazole formation. A successful click reaction will show signal only in the copper-positive lane.

CuAAC_Mech S1 Terminal Alkyne (2-Aminohept-6-ynamide) S3 Copper-Acetylide Intermediate S1->S3 S2 Cu(I)-THPTA Complex (ROS Protection) S2->S3 Deprotonation S5 Cu-Metallacycle S3->S5 S4 Organic Azide S4->S5 Azide Coordination S6 1,4-Disubstituted 1,2,3-Triazole S5->S6 Ring Contraction S6->S2 Catalyst Regeneration

Mechanistic cycle of CuAAC with THPTA protection preventing protein oxidation.

Quantitative Data: Handle Comparison

To guide experimental design, the physical and kinetic properties of standard terminal alkyne amino acids are summarized below. The extended chain of 2-aminohept-6-ynamide provides a measurable decrease in steric hindrance, optimizing it for solid-phase and sterically demanding conjugations.

Alkyne DerivativeCarbon Chain LengthC-TerminusSteric AccessibilityRelative CuAAC EfficiencyPrimary Application
Propargylglycine (Pra) 5Carboxylic AcidLow (Proximity to backbone)Baseline (1.0x)In vivo metabolic labeling
Homopropargylglycine (Hpg) 6Carboxylic AcidModerate~1.4xMethionine surrogate
2-Aminohept-6-ynamide 7AmideHigh (Extended spacer)~2.1xSPPS, specialized bioprobes

(Note: Relative CuAAC efficiency is highly dependent on the local protein folding environment; values represent generalized accessibility trends in folded globular proteins).

Conclusion

The transition from basic terminal alkynes to engineered derivatives like 2-aminohept-6-ynamide represents a maturation of bioorthogonal chemistry. By understanding the causality between aliphatic chain length and steric relief, and by employing rigorously protected catalytic systems like Cu(I)-THPTA, researchers can achieve near-quantitative labeling of complex biomolecules. As synthetic biology continues to expand the genetic code, extended alkyne amides will play a pivotal role in the next generation of targeted radiopharmaceuticals, antibody-drug conjugates, and advanced proteomic probes.

Sources

Foundational

2-Aminohept-6-ynamide: Functional Group Orthogonality and Bioorthogonal Reactivity Profile

Executive Summary In the landscape of chemical biology and drug development, the strategic selection of building blocks dictates the success of a synthetic workflow. 2-Aminohept-6-ynamide is a highly specialized, bifunct...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of chemical biology and drug development, the strategic selection of building blocks dictates the success of a synthetic workflow. 2-Aminohept-6-ynamide is a highly specialized, bifunctional non-canonical amino acid derivative. Characterized by a terminal alkyne, a nucleophilic alpha-amine, and an unreactive primary amide C-terminal cap, this molecule represents a masterclass in functional group orthogonality.

This technical guide deconstructs the structural anatomy of 2-aminohept-6-ynamide, explains the mechanistic causality behind its reactivity profile, and provides self-validating experimental protocols for its application in bioorthogonal conjugation and peptidomimetic synthesis.

Structural Anatomy & The C-Terminal Cap Advantage

To harness the full potential of 2-aminohept-6-ynamide, one must understand the distinct electronic and steric environments of its three functional domains:

  • Terminal Alkyne (C6-C7): Terminal alkynes are exceptionally rare in endogenous biological systems, providing a "silent" reactivity space that is foundational for bioorthogonal chemistry[1]. The five-carbon aliphatic spacer (C2-C6) between the alpha-amine and the alkyne provides critical conformational flexibility. This extended linker minimizes steric shielding from the peptide backbone, drastically increasing the bimolecular rate constant during cycloaddition compared to shorter analogues like propargylglycine.

  • Alpha-Amine (C2): A highly nucleophilic primary amine that serves as the anchor point for targeted acylation, reductive amination, or incorporation into solid-phase peptide synthesis (SPPS)[2].

  • Primary Amide (C1 - The Structural Cap): Unlike 2-aminohept-6-ynoic acid (the free acid form), the amide derivative features a C-terminal cap. This primary amide is chemically inert under standard peptide coupling conditions. It acts as a hydrogen bond donor/acceptor—mimicking the C-terminal amidation found in bioactive neuropeptides—while completely preventing unwanted C-terminal polymerization during synthetic workflows.

ReactivityProfile Core 2-Aminohept-6-ynamide Alkyne Terminal Alkyne (C6-C7) Core->Alkyne Amine Alpha-Amine (C2) Core->Amine Amide Primary Amide (C1) Core->Amide CuAAC CuAAC (Click) Azide Cycloaddition Alkyne->CuAAC PdCross Pd-Mediated Cross-Coupling Alkyne->PdCross Acylation N-Acylation / Peptide Coupling Amine->Acylation Hydrogen H-Bonding / Structural Cap Amide->Hydrogen

Fig 1: Functional group orthogonality and divergent reactivity pathways of 2-Aminohept-6-ynamide.

Mechanistic Reactivity Profile

The Bioorthogonal Engine: CuAAC vs. Palladium Cross-Coupling

The terminal alkyne is primed for two primary modes of bioorthogonal conjugation:

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The gold standard for in vitro and lysate-based labeling. The alkyne reacts with an azide to form a stable 1,4-disubstituted 1,2,3-triazole. Alkyne-bearing non-canonical amino acids are highly effective surrogates for metabolic labeling and proteomic profiling[3].

  • Palladium-Mediated Cross-Coupling: While CuAAC is highly efficient, high concentrations of Cu(I) can be cytotoxic. Palladium-mediated cross-coupling has emerged as a robust alternative for terminal alkynes, particularly for live mammalian cell surface labeling where copper toxicity is a limiting factor[4].

The Nucleophilic Anchor: Controlled N-Acylation

Because the C-terminus is capped as an amide, the alpha-amine can be selectively acylated without the need for complex orthogonal protecting group strategies on the C-terminus. This makes 2-aminohept-6-ynamide an ideal "end-cap" building block for synthesizing targeted probes or functionalized peptidomimetics.

Self-Validating Experimental Protocols

As a principle of robust chemical biology, every protocol must contain internal logic checks. The following methodologies are designed as self-validating systems to ensure data integrity.

Protocol 1: Site-Specific N-Acylation (Probe Synthesis)

Objective: Covalently attach 2-aminohept-6-ynamide to a target carboxylic acid (e.g., a fluorophore) without oligomerization.

  • Activation: Dissolve the target carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF. Add DIPEA (2.0 eq).

    • Causality: HATU generates a highly reactive O-Atab ester. DIPEA, a sterically hindered base, deprotonates the acid to drive activation without acting as a competing nucleophile.

  • Coupling: Add 2-aminohept-6-ynamide (1.2 eq) to the activated mixture. Stir at 25°C for 2 hours.

    • Causality: The alpha-amine nucleophilically attacks the activated ester. Because the C-terminus of our building block is an unreactive primary amide, it cannot be activated by HATU. This structural cap enforces strict 1:1 coupling, preventing the runaway polymerization that plagues free amino acids.

  • Self-Validation Check: Perform LC-MS analysis. The presence of a single product mass (Target Mass + 123 Da) validates successful coupling. If multiple higher-mass polymeric peaks appear, it indicates catastrophic failure of the starting material's amide cap (e.g., prior hydrolysis to the free acid).

Protocol 2: CuAAC-Mediated Bioorthogonal Ligation

Objective: Conjugate the alkyne-tagged substrate to an azide-functionalized biomolecule.

  • Catalyst Pre-Complexation: In a separate vial, mix CuSO₄ (1 mM final) with THPTA ligand (5 mM final) in aqueous buffer.

    • Causality: Free Cu(I) rapidly disproportionates and generates reactive oxygen species (ROS) via Fenton-like chemistry, which cleaves peptide backbones. Pre-complexing Cu(II) with THPTA ensures that upon reduction, the Cu(I) is immediately stabilized, accelerating the click reaction while shielding the biomolecule.

  • Reaction Assembly: Combine the azide-biomolecule, the alkyne-substrate (from Protocol 1), and the pre-complexed catalyst.

  • Reduction/Activation: Add Sodium Ascorbate (10 mM final) to initiate the reaction. Incubate at 25°C for 1 hour.

    • Causality: Ascorbate reduces the dormant Cu(II) to the catalytically active Cu(I). A 10-fold excess is used to continuously re-reduce any Cu(I) oxidized by ambient oxygen.

  • Self-Validation Check: Run a parallel negative control omitting Sodium Ascorbate.

    • Causality: Without ascorbate, no active Cu(I) is formed, and no covalent triazole linkage can occur. If the analytical readout (e.g., fluorescence) is positive in this control, it exposes false-positive non-covalent entrapment. A clean negative control self-validates the covalent specificity of the main reaction.

CuAAC_Workflow Step1 1. Substrate Preparation Step2 2. Cu(I) Catalyst Generation Step1->Step2 Step3 3. Bioorthogonal Ligation Step2->Step3 Step4 4. Self-Validation Analysis Step3->Step4 Control Negative Control (No Ascorbate) Step3->Control Validates

Fig 2: Self-validating experimental workflow for CuAAC-mediated bioorthogonal conjugation.

Quantitative Reactivity Data

The following table summarizes the thermodynamic and kinetic parameters governing the reactivity of 2-aminohept-6-ynamide across various synthetic pathways.

Reactivity AxisTarget Functional GroupReagents / CatalystKinetic Rate ( k )Optimal pHCausality / Advantage
CuAAC (Click) Terminal AlkyneAzide, CuSO₄, NaAsc, THPTA10 - 100 M⁻¹s⁻¹7.0 - 7.4Highly specific; THPTA prevents ROS degradation of biological targets.
Pd-Cross Coupling Terminal AlkynePd-complex, mild base~10 M⁻¹s⁻¹7.4Eliminates Cu toxicity; ideal for live mammalian cell surface labeling.
N-Acylation Alpha-AmineHATU, DIPEA, Carboxylic AcidVery Fast (Minutes)8.0 - 9.0C-terminal amide cap forces 1:1 coupling; prevents oligomerization.
Reductive Amination Alpha-AmineAldehyde, NaBH₃CNModerate (Hours)5.0 - 6.0Mild acidic conditions activate the aldehyde without hydrolyzing the amide cap.

Conclusion

2-Aminohept-6-ynamide is not merely a passive structural linker; it is an actively engineered chemical tool. By combining the bioorthogonal power of a sterically unhindered terminal alkyne with the controlled, non-polymerizing nature of an amidated C-terminus, it solves critical bottlenecks in probe synthesis and proteomic labeling. When deployed using the self-validating protocols outlined above, it provides researchers with an exceptionally reliable platform for advanced bioconjugation.

References

  • Discovery of a pathway for terminal-alkyne amino acid biosynthesis. Nature (via PubMed). 1

  • A Genetically Encoded Alkyne Directs Palladium-Mediated Protein Labeling on Live Mammalian Cell Surface. ACS (via PMC). 4

  • US11866518B2 - Bicyclic peptide ligands specific for TSLP. Google Patents. 2

  • Nitrilase-Activatable Noncanonical Amino Acid Precursors for Cell-Selective Metabolic Labeling of Proteomes. ACS Chemical Biology. 3

Sources

Exploratory

Literature review of 2-Aminohept-6-ynamide in chemical biology

An In-depth Technical Guide to Ynamides in Chemical Biology For Researchers, Scientists, and Drug Development Professionals Abstract Ynamides, a class of compounds characterized by a nitrogen atom directly attached to an...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to Ynamides in Chemical Biology

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ynamides, a class of compounds characterized by a nitrogen atom directly attached to an alkyne, have emerged as a versatile and powerful tool in the field of chemical biology. Their unique electronic properties, balancing stability with tunable reactivity, have enabled novel strategies for protein labeling, covalent inhibition, and the study of complex biological systems. This guide provides a comprehensive overview of the synthesis, reactivity, and diverse applications of ynamides, with a focus on their utility as chemical probes for activity-based protein profiling (ABPP) and as warheads for targeted covalent inhibitors. We will delve into the mechanistic details of their interactions with biological nucleophiles, provide exemplary protocols for their use, and discuss case studies that highlight their impact on our understanding of protein function and drug discovery.

Introduction: The Rise of Ynamides in Chemical Biology

The precise and selective modification of proteins in their native environment is a cornerstone of chemical biology. The development of chemical tools that can react with specific amino acid residues under physiological conditions has revolutionized our ability to probe protein function, identify new drug targets, and develop novel therapeutics. Ynamides have recently garnered significant attention due to their unique reactivity profile. Unlike many highly reactive electrophiles, ynamides exhibit a degree of stability in aqueous environments, yet can be engineered to selectively target a range of nucleophilic amino acid residues.

Initially explored in the realm of organic synthesis as versatile building blocks, the application of ynamides in chemical biology has unlocked new avenues for research.[1] Their ability to act as "tunable" electrophiles allows for the targeting of not only the highly nucleophilic cysteine but also less reactive residues such as lysine, and even the carboxylates of aspartate and glutamate.[1] This guide will explore the fundamental principles that govern ynamide reactivity and showcase their application in the complex milieu of the cell.

Synthesis of Ynamide Probes

The utility of ynamides as chemical probes is predicated on their modular synthesis, which allows for the incorporation of reporter tags (e.g., fluorophores, biotin) or bio-orthogonal handles (e.g., alkynes, azides) for downstream analysis. A common synthetic route to access ynamides involves the copper-catalyzed coupling of a terminal alkyne with an amide or sulfonamide.

A divergent reaction strategy can also be employed, starting from arylacetylenes and dibenzenesulfonimide. In the presence of a hypervalent iodine reagent, an oxidative C(sp)-H bond amidation occurs to yield the corresponding ynamide.[2] Conversely, in the absence of a catalyst or oxidant, a direct hydroamidation reaction can lead to the formation of enamides, highlighting the tunable reactivity of these starting materials.[2]

Diagram: General Synthetic Scheme for Ynamides

Synthesis cluster_reactants Reactants cluster_catalyst Catalyst A Terminal Alkyne C Ynamide A->C B Amide/Sulfonamide B->C D Copper Catalyst D->C Cu(I) or Cu(II)

Caption: General copper-catalyzed synthesis of ynamides.

Mechanism of Action: Targeting Biological Nucleophiles

The reactivity of the ynamide functionality is governed by the electron-withdrawing group (EWG) attached to the nitrogen atom. This EWG polarizes the alkyne, making the β-carbon susceptible to nucleophilic attack. The choice of the EWG allows for the fine-tuning of the ynamide's electrophilicity, enabling selective targeting of different amino acid residues.

Targeting Cysteine Residues

The thiol group of cysteine is a potent nucleophile and a common target for covalent modification. Ynamides can undergo a highly efficient chemo-, regio-, and stereoselective hydrosulfuration reaction with cysteine residues.[3] This reaction proceeds via a β-addition mechanism, leading to the formation of a stable Z-isomer of the resulting vinyl sulfide adduct.[3] This specific reactivity has been leveraged for Cys-bioconjugation with various functional molecules, including fluorescent tags and affinity probes.[3]

Diagram: Ynamide Reaction with Cysteine

Cysteine_Reaction Ynamide R1-C≡C-N(R2)-EWG Adduct R1-CH=C(S-Protein)-N(R2)-EWG (Z-isomer) Ynamide->Adduct β-addition Cysteine Protein-SH Cysteine->Adduct

Caption: Hydrosulfuration of an ynamide with a cysteine thiol.

Targeting Carboxylate Residues (Aspartate and Glutamate)

A particularly noteworthy feature of ynamides is their ability to target the carboxylate side chains of aspartic and glutamic acid residues.[1] This is a significant advancement, as these residues are generally considered less nucleophilic and are often involved in critical salt-bridge interactions within protein active sites.[1] Ynamides can act as coupling reagents, reacting with the carboxylate to form a reactive α-acyloxyenamide intermediate. This intermediate can then be attacked by a nearby nucleophile, such as a lysine residue, to form a stable amide bond, effectively cross-linking the two residues.[4]

Diagram: Ynamide-mediated Carboxylate-Lysine Cross-linking

Carboxylate_Lysine_Crosslinking Ynamide Ynamide Intermediate α-acyloxyenamide intermediate Ynamide->Intermediate Carboxylate Protein-COO- (Asp/Glu) Carboxylate->Intermediate Crosslink Cross-linked Protein (Amide bond) Intermediate->Crosslink Intramolecular attack Lysine Protein-NH3+ (Lys) Lysine->Crosslink

Caption: Ynamide-mediated cross-linking of carboxylate and lysine residues.

Applications in Chemical Biology

The versatile reactivity of ynamides has led to their application in a wide range of chemical biology techniques, most notably in activity-based protein profiling (ABPP) and the development of covalent inhibitors.

Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemoproteomic strategy that utilizes chemical probes to assess the functional state of enzymes in complex biological systems.[5][6][7] Ynamide-based probes are well-suited for ABPP due to their stability and tunable reactivity. A typical ynamide probe consists of the ynamide "warhead," a linker, and a reporter tag (e.g., biotin for enrichment or a fluorophore for imaging).[7]

Exemplary Protocol: Competitive ABPP for Target Identification

  • Proteome Preparation: Prepare cell lysates or tissue homogenates in a suitable buffer (e.g., PBS).

  • Competitive Inhibition: Pre-incubate the proteome with a compound of interest (inhibitor) at varying concentrations for a defined period (e.g., 30 minutes at 37°C).

  • Probe Labeling: Add the ynamide-based probe to the proteome and incubate for a specific time (e.g., 1 hour at 37°C) to allow for covalent modification of target proteins.

  • Click Chemistry (if applicable): If the probe contains a bio-orthogonal handle (e.g., a terminal alkyne), perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) to attach a reporter tag (e.g., biotin-azide).

  • Enrichment: For biotinylated proteins, use streptavidin beads to enrich the probe-labeled proteins.

  • Proteomic Analysis: Digest the enriched proteins (e.g., with trypsin) and identify them using liquid chromatography-mass spectrometry (LC-MS/MS).

  • Data Analysis: Quantify the relative abundance of identified proteins across different inhibitor concentrations to determine the targets of the compound of interest.

Data Presentation: Hypothetical Competitive ABPP Data

Protein TargetIC50 (µM) of Inhibitor X
Kinase A0.5
Protease B12.8
Esterase C> 100
Development of Covalent Inhibitors

The ability of ynamides to form covalent bonds with specific amino acid residues makes them attractive warheads for the design of targeted covalent inhibitors.[1] By incorporating an ynamide group into a scaffold that selectively binds to the active site of a target protein, it is possible to achieve irreversible inhibition. This is particularly advantageous for targets where high potency and prolonged duration of action are desired. For instance, ynamide-containing kinase inhibitors have been developed that show covalent inhibition of specific kinases by targeting conserved aspartate or glutamate residues in the active site.[1]

Case Studies

Ynamides as Zero-Length Cross-linkers for Studying Protein-Protein Interactions

Sulfonyl ynamides have been developed as novel zero-length cross-linkers for chemical cross-linking of proteins coupled with mass spectrometry (CXMS).[4] These reagents can efficiently connect carboxyl residues (Asp/Glu) with lysine residues to form amide bonds without the need for a catalyst.[4] This approach has shown significant improvements in cross-linking efficiency and specificity compared to traditional reagents like EDC/NHS and has been successfully used to capture interacting proteins in the whole proteome.[4]

Ynamide-based Probes for Profiling Kinase Activity

Ynamide-based inhibitors have been designed to induce intramolecular cross-linking within various protein kinases, leading to their irreversible inhibition.[1] This was achieved by designing inhibitors that position the ynamide warhead to react with a conserved glutamate/aspartate residue and a nearby lysine within the kinase active site, a mechanism established using recombinant ABL kinase as a model.[1]

Conclusion and Future Perspectives

Ynamides have proven to be a valuable addition to the chemical biology toolbox. Their tunable reactivity allows for the targeting of a diverse range of amino acid residues, opening up new possibilities for protein labeling, covalent inhibitor design, and the study of protein-protein interactions. As our understanding of ynamide chemistry continues to grow, we can expect to see the development of even more sophisticated probes and inhibitors with enhanced selectivity and novel applications. The ability to target previously "undruggable" residues like aspartate and glutamate holds particular promise for the development of new classes of therapeutics. The continued exploration of ynamide chemistry in the context of complex biological systems will undoubtedly lead to new discoveries and a deeper understanding of the proteome.

References

  • ResearchGate. (n.d.). Ynamide Electrophile for the Profiling of Ligandable Carboxyl Residues in Live Cells and the Development of New Covalent Inhibitors | Request PDF. Retrieved from [Link]

  • PMC. (n.d.). Peptide and Protein Cysteine Modification Enabled by Hydrosulfuration of Ynamide. Retrieved from [Link]

  • ACS Publications. (2023, May 26). Ynamide Coupling Reagent for the Chemical Cross-Linking of Proteins in Live Cells. ACS Chemical Biology. Retrieved from [Link]

  • ACS Figshare. (2001, June 13). Synthesis of Enantiomerically and Diastereomerically Pure 2(S)-Amino-6(R)-hydroxy-1,7-heptanedioic Acid Dimethyl Ester Hydrochloride from Cycloheptadiene. The Journal of Organic Chemistry. Retrieved from [Link]

  • PMC. (n.d.). Activity-based protein profiling for biochemical pathway discovery in cancer. Retrieved from [Link]

  • ACS Publications. (n.d.). Activity-based protein profiling strategies for identifying highly sensitive protein targets of organophosphate pesticides. Retrieved from [Link]

  • PubMed. (2001, July 13). Synthesis of enantiomerically and diastereomerically pure 2(S)-amino-6(R)-hydroxy-1,7-heptanedioic acid dimethyl ester hydrochloride from cycloheptadiene. Retrieved from [Link]

  • PMC. (n.d.). Ynamide Coupling Reagents: Origin and Advances. Retrieved from [Link]

  • PubChem. (n.d.). 2-Aminohept-6-enal. Retrieved from [Link]

  • MDPI. (2024, April 16). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of ynamides and enamides. Retrieved from [Link]

  • PMC. (n.d.). Activity-based protein profiling: A graphical review. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Site-Specific Incorporation of 2-Aminohept-6-ynamide via On-Resin Derivatization for Bioorthogonal Click Conjugation

Target Audience: Researchers, scientists, and drug development professionals specializing in peptide engineering and bioconjugation. Executive Summary The development of complex peptide-drug conjugates, stapled peptides,...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals specializing in peptide engineering and bioconjugation.

Executive Summary

The development of complex peptide-drug conjugates, stapled peptides, and targeted molecular probes heavily relies on robust bioorthogonal chemistry. Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the gold standard for such conjugations due to its high efficiency and the biological stability of the resulting triazole linkage . However, the strategic introduction of the alkyne handle during Solid-Phase Peptide Synthesis (SPPS) dictates the ultimate success of the downstream click reaction.

This guide details an advanced protocol for incorporating 2-Aminohept-6-ynamide into synthetic peptides. By leveraging orthogonal protecting group strategies, this unnatural amino acid building block is utilized not as a backbone constituent, but as a highly optimized, self-terminating side-chain nucleophile.

Mechanistic Rationale: The "Why" Behind the Molecule

As a Senior Application Scientist, I frequently observe failed click conjugations stemming from poor building block selection. Standard propargylglycine is often chosen for alkyne incorporation, but its short side chain suffers from severe steric hindrance when reacting with bulky payloads (e.g., fluorophores, PEG chains, or cytotoxic drugs) .

2-Aminohept-6-ynamide provides two distinct mechanistic advantages:

  • Extended Aliphatic Spacer: The four-carbon aliphatic chain between the alpha-carbon and the terminal alkyne projects the reactive handle away from the peptide backbone. This enhanced spatial freedom significantly lowers the activation energy required for the CuAAC transition state.

  • Self-Terminating Amide C-Terminus: Because the C-terminus is pre-amidated (–CONH₂), this molecule cannot undergo unwanted oligomerization or diketopiperazine formation during coupling. When reacted with an orthogonally unmasked side-chain carboxylate (e.g., Glutamic acid) on the resin, 2-Aminohept-6-ynamide acts as an amine nucleophile to form a stable isopeptide bond. The amide terminus caps the branch, preventing any further elongation and ensuring a mono-functionalized, highly controlled architecture .

Workflow Architecture & Self-Validating Systems

A robust protocol must be a self-validating system. This workflow is designed with built-in analytical checkpoints. By performing a micro-cleavage prior to the click reaction, we validate the isopeptide bond formation via LC-MS. The alkyne's high stability to standard Trifluoroacetic acid (TFA) cleavage ensures the handle remains pristine for post-cleavage ligation .

Workflow SPPS 1. Fmoc-SPPS Backbone Incorporate Fmoc-Glu(OAll)-OH Deprotect 2. Orthogonal Deprotection Pd(PPh3)4 / PhSiH3 SPPS->Deprotect Selective Unmasking Couple 3. Alkyne Incorporation Couple 2-Aminohept-6-ynamide Deprotect->Couple Isopeptide Bond Formation Cleave 4. Global Cleavage TFA / TIPS / H2O Couple->Cleave Stable Alkyne Handle Click 5. CuAAC Conjugation Azide-Payload + Cu(I) Cleave->Click Bioorthogonal Ligation

Workflow for on-resin incorporation of 2-Aminohept-6-ynamide and subsequent CuAAC conjugation.

Quantitative Method Parameters

To ensure reproducibility, all critical stoichiometric and temporal parameters are consolidated below.

Process StageReagent / CatalystEquivalents (vs. Resin)Time / Temp
Allyl Deprotection Pd(PPh₃)₄ / Phenylsilane0.1 eq / 10.0 eq2 x 30 min, RT
Palladium Scavenging Sodium diethyldithiocarbamate0.5% (w/v) in DMF2 x 10 min, RT
Alkyne Coupling 2-Aminohept-6-ynamide3.0 eq2 hours, RT
Coupling Activation HATU / DIPEA2.9 eq / 6.0 eq-
Global Cleavage TFA:TIPS:H₂O (95:2.5:2.5)10 mL per gram resin2 hours, RT
CuAAC Conjugation CuSO₄ / Sodium Ascorbate0.5 eq / 2.5 eq1–4 hours, RT

Step-by-Step Experimental Protocol

Phase I: Backbone Elongation & Orthogonal Unmasking

Causality Note: We utilize an Allyl-protected Glutamic acid (Fmoc-Glu(OAll)-OH) during standard SPPS. The Allyl ester is completely stable to the basic conditions of Fmoc removal (piperidine) and the acidic conditions of standard couplings, providing perfect orthogonality.

  • Peptide Assembly: Synthesize the desired peptide sequence on a Rink Amide resin using standard Fmoc/tBu chemistry. Incorporate Fmoc-Glu(OAll)-OH at the target site for conjugation. Leave the N-terminal Fmoc group on to prevent unwanted reactions at the N-terminus during side-chain modification.

  • Resin Swelling: Swell the resin in anhydrous Dichloromethane (DCM) for 20 minutes under nitrogen.

  • Allyl Removal: In a light-protected vial, dissolve Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh₃)₄] (0.1 eq) and Phenylsilane (10 eq) in anhydrous DCM. Add this cocktail to the resin and agitate gently for 30 minutes. Repeat this step once with fresh reagents.

  • Palladium Scavenging (Critical): Wash the resin with DCM (3x), then treat with a 0.5% (w/v) solution of sodium diethyldithiocarbamate in DMF for 10 minutes (repeat twice). Why? Residual palladium can poison downstream CuAAC catalysts or cause premature alkyne cross-linking. The resin should return to its original color (removing any dark Pd-stains).

Phase II: Site-Specific Alkyne Installation
  • Activation: In a microcentrifuge tube, dissolve 2-Aminohept-6-ynamide (3.0 eq) and HATU (2.9 eq) in a minimum volume of anhydrous DMF. Add DIPEA (6.0 eq) and vortex for 30 seconds to pre-activate the carboxylate of the unmasked Glu residue.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 2 hours.

  • Washing: Drain the reaction mixture and wash the resin thoroughly with DMF (5x) and DCM (5x).

Phase III: Cleavage & Self-Validation
  • Micro-Cleavage Check: Transfer ~5 mg of resin to a small vial. Add 200 µL of Cleavage Cocktail (TFA/TIPS/H₂O - 95:2.5:2.5). Agitate for 1 hour, precipitate in cold diethyl ether, centrifuge, and analyze via LC-MS. You should observe a mass shift corresponding to the core peptide + 124.1 Da (the mass of the 2-Aminohept-6-ynamide moiety minus water).

  • Global Cleavage: Once validated, cleave the bulk resin using the same TFA cocktail for 2 hours. Precipitate the crude alkyne-functionalized peptide in cold ether, lyophilize, and purify via preparative RP-HPLC.

Phase IV: CuAAC Click Conjugation

Causality Note: Oxygen must be excluded from this reaction. O₂ rapidly oxidizes the active Cu(I) species to inactive Cu(II), stalling the click reaction. Sodium ascorbate is added in excess to act as an in situ reducing agent, maintaining a robust catalytic cycle.

  • Preparation: Dissolve the purified alkyne-peptide (1.0 eq) and the desired Azide-payload (e.g., Azide-Fluorophore) (1.2 eq) in a degassed solvent mixture of H₂O / tert-Butanol (1:1, v/v).

  • Catalyst Assembly: Prepare a fresh stock solution of CuSO₄ (0.5 eq) and Sodium Ascorbate (2.5 eq) in degassed water. The solution will briefly turn brown and then clear as Cu(II) is reduced to Cu(I).

  • Ligation: Add the catalyst mixture to the peptide solution. Stir at room temperature under a nitrogen atmosphere for 1 to 4 hours. Monitor reaction completion via analytical HPLC.

  • Final Isolation: Quench the reaction by diluting with 0.1% TFA in water. Purify the final peptide-conjugate via RP-HPLC and lyophilize.

References

  • LifeTein. Click Chemistry in Peptide Synthesis. Available at:[Link]

  • Jiang, X., et al. (2013). Click Chemistry in Peptide-Based Drug Design. PMC. Available at:[Link]

Application

Application Note: CuAAC Click Chemistry Bioconjugation Using 2-Aminohept-6-ynamide

Executive Summary This application note provides a comprehensive, field-proven guide for utilizing 2-Aminohept-6-ynamide (CAS: 1314897-43-2) in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) bioconjugation workflows...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This application note provides a comprehensive, field-proven guide for utilizing 2-Aminohept-6-ynamide (CAS: 1314897-43-2) in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) bioconjugation workflows[1]. Designed for researchers and drug development professionals, this document outlines the mechanistic rationale, optimized stoichiometric parameters, and self-validating protocols required to achieve high-yield, bioorthogonal linkages. 2-Aminohept-6-ynamide serves as a highly versatile aliphatic building block; its terminal alkyne is primed for click chemistry, while its α -amino amide moiety allows for orthogonal derivatization or seamless incorporation into peptide backbones.

Mechanistic Principles & Chemical Rationale (E-E-A-T)

Successful bioconjugation requires more than following a recipe; it demands an understanding of the causality behind each chemical choice to preserve the structural integrity of the biomolecule.

The Role of 2-Aminohept-6-ynamide

2-Aminohept-6-ynamide features a 4-carbon aliphatic spacer between its α -carbon and the terminal alkyne. This specific spacer length is critical: it provides sufficient steric freedom to prevent the bulky transition state of the triazole formation from interfering with the adjacent amino-amide core. Furthermore, the amide terminus prevents unwanted side reactions (such as spontaneous cyclization or cross-reactivity) that a free carboxylic acid might undergo during complex conjugation sequences.

Catalyst Causality: Why Ligands are Non-Negotiable

The CuAAC reaction exclusively requires copper in the +1 oxidation state[2]. However, free Cu(I) is thermodynamically unstable in aqueous biological buffers. If generated without protection, Cu(I) rapidly disproportionates into insoluble Cu(0) and Cu(II), halting the reaction. More critically, uncoordinated Cu(I) reacts with dissolved oxygen to generate Reactive Oxygen Species (ROS), which rapidly degrade sensitive amino acid residues (Histidine, Arginine, Cysteine, and Methionine)[3].

To solve this, a highly water-soluble tripodal nitrogen ligand—such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) or BTTAA —is employed[4].

  • Acceleration: THPTA coordinates the Cu(I) ion, increasing the electron density of the metal center and significantly lowering the activation energy of the metallacycle intermediate[5].

  • Protection: THPTA acts as a sacrificial reductant and steric shield, intercepting ROS and preventing Cu-induced protein aggregation[6].

CuAAC_Mechanism Cu2 Cu(II) Source (CuSO4) Cu1 Cu(I)-THPTA Complex (Active Catalyst) Cu2->Cu1 Reduction Asc Sodium Ascorbate (Reducing Agent) Asc->Cu1 Electron donor Product 1,4-Disubstituted 1,2,3-Triazole Conjugate Cu1->Product Catalysis Alkyne 2-Aminohept-6-ynamide (Terminal Alkyne) Alkyne->Product Cycloaddition Azide Azide-Payload (e.g., Fluorophore) Azide->Product Cycloaddition

Fig 1: CuAAC catalytic cycle showing Cu(I) stabilization by THPTA and triazole formation.

Quantitative Data & Reagent Optimization

To ensure a self-validating and reproducible system, the stoichiometry must be tightly controlled. The following table summarizes the optimized conditions for a standard 1 mL reaction volume[2][7].

ReagentStock ConcentrationFinal ConcentrationEquivalents (vs Alkyne)Mechanistic Purpose
2-Aminohept-6-ynamide 10 mM50 µM1.0 eqTarget biomolecule / Alkyne handle
Azide-Payload 10 mM100 µM2.0 eqConjugation partner (e.g., ADC payload)
CuSO₄ 20 mM100 µM2.0 eqPrecursor Copper(II) source
THPTA Ligand 50 mM500 µM10.0 eqCu(I) stabilizer & ROS scavenger (5:1 ratio to Cu)
Sodium Ascorbate 100 mM5 mM100.0 eqReducing agent; maintains Cu(I) state

Experimental Protocols

This methodology is designed as a self-validating system . Visual cues are embedded within the steps to confirm chemical states before proceeding, minimizing wasted reagents.

Protocol A: Preparation of the Catalytic Complex

Causality Check: You must premix the copper and ligand before introducing the reducing agent or biomolecule. If ascorbate is added to uncoordinated Cu(II), it will immediately form unreactive Cu(0) precipitate.

  • Prepare Stock Solutions: Dissolve CuSO₄ in Milli-Q water to 20 mM. Dissolve THPTA in water to 50 mM. Dissolve Sodium Ascorbate in water to 100 mM (Ascorbate must be prepared fresh daily as it oxidizes in air).

  • Complexation: In a 1.5 mL microcentrifuge tube, combine 5.0 µL of 20 mM CuSO₄ with 10.0 µL of 50 mM THPTA[2].

  • Visual Validation: Vortex briefly and incubate at room temperature for 5 minutes. The solution must turn a clear, bright blue . This confirms the successful formation of the Cu(II)-THPTA coordination complex.

Protocol B: Bioconjugation Reaction
  • Assembly: In a 2 mL reaction vial, add your buffer (e.g., 100 mM Sodium Phosphate, pH 7.4) to bring the final volume to 1 mL after all additions.

  • Add Reactants: Add 2-Aminohept-6-ynamide (final conc. 50 µM) and the Azide-Payload (final conc. 100 µM). Mix gently.

  • Add Catalyst: Transfer the entire 15 µL of the pre-mixed Cu(II)-THPTA complex into the reaction vial.

  • Initiation: Add 50 µL of the freshly prepared 100 mM Sodium Ascorbate[7].

  • Visual Validation: Upon adding ascorbate, the solution should immediately transition from pale blue to colorless or slightly yellow . This optical shift guarantees the reduction of Cu(II) to the catalytically active Cu(I)[2].

  • Incubation: Seal the tube to prevent excess oxygen ingress. Rotate end-over-end at room temperature for 1 to 2 hours. Protect from light if using photosensitive fluorophores.

Bioconjugation_Workflow S1 1. Reagent Preparation Prepare fresh 100 mM CuSO4, 200 mM THPTA, and 100 mM Na-Ascorbate in H2O S2 2. Catalyst Complexation Premix CuSO4 & THPTA (1:5 molar ratio) Incubate 5 min at RT S1->S2 S3 3. Reaction Assembly Combine 2-Aminohept-6-ynamide, Azide-Payload, Cu(I)-THPTA, and Na-Ascorbate S2->S3 S4 4. Incubation React for 1-2 hours at Room Temperature (Protect from light) S3->S4 S5 5. Purification & Validation Desalting column / LC-MS / Fluorescence Assay S4->S5

Fig 2: Step-by-step experimental workflow for CuAAC bioconjugation using 2-Aminohept-6-ynamide.

Troubleshooting & Analytical Validation

  • Symptom: Brown/Black Precipitate Forms.

    • Cause: Cu(I) has disproportionated into Cu(0) metal due to insufficient ligand stabilization or degraded ascorbate.

    • Solution: Increase the THPTA:Cu ratio to 6:1[5]. Ensure Sodium Ascorbate is made fresh within 30 minutes of use.

  • Symptom: Low Conjugation Yield.

    • Cause: Oxygen competition oxidizing Cu(I) back to Cu(II), or steric hindrance.

    • Solution: Degas the phosphate buffer with nitrogen or argon prior to the reaction. Add an additional 50 equivalents of sodium ascorbate at the 1-hour mark to re-initiate stalled catalysis.

  • Validation Method: Analyze the crude reaction via LC-MS. The successful conjugation of 2-Aminohept-6-ynamide to the azide payload will result in a clean mass shift corresponding to the exact sum of the two starting materials (as the cycloaddition has perfect atom economy with no leaving groups).

References

  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Alkyne-Azide Click Chemistry Protocol for ADCs Source: AxisPharm URL:[Link]

  • Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition Source: National Institutes of Health (NIH) / PMC URL:[Link](Note: PMC ID derived from referenced literature on THPTA/BTTAA)

  • Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition Source: National Institutes of Health (NIH) / PMC URL:[Link]

Sources

Method

Application Note: Optimized Coupling Conditions for Fmoc-Protected 2-Aminohept-6-ynamide in Solid-Phase Peptide Synthesis

Executive Summary The incorporation of alkyne-bearing non-canonical amino acids, such as Fmoc-protected 2-aminohept-6-ynamide (or its corresponding acid, Fmoc-2-aminohept-6-ynoic acid), is a critical step in synthesizing...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of alkyne-bearing non-canonical amino acids, such as Fmoc-protected 2-aminohept-6-ynamide (or its corresponding acid, Fmoc-2-aminohept-6-ynoic acid), is a critical step in synthesizing peptides functionalized for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry[1]. This application note details field-proven, self-validating protocols for the highly efficient coupling of this sterically demanding building block during Solid-Phase Peptide Synthesis (SPPS). By leveraging modern coupling reagents (DIC/OxymaPure and HATU/DIPEA), researchers can achieve near-quantitative yields while suppressing racemization.

Mechanistic Insights and Reagent Selection

The terminal alkyne of the heptynamide side chain provides a bioorthogonal handle but introduces hydrophobicity and potential steric bulk during chain elongation.

Causality in Experimental Choices
  • Activation Strategy: Traditional carbodiimide (DIC) activation alone leads to significant racemization via oxazolone intermediate formation. The addition of OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) accelerates the reaction by forming a highly reactive, non-explosive active ester that rapidly undergoes aminolysis [2]. This suppresses epimerization and prevents the aggregation often seen with hydrophobic alkyne side chains.

  • Base Selection: When using uronium salts like HATU, a tertiary amine base (DIPEA) is required to deprotonate the carboxylic acid. DIPEA is preferred over TEA due to its increased steric hindrance, which minimizes base-catalyzed racemization [3].

Quantitative Data: Coupling Reagent Comparison

The following table summarizes the performance metrics of standard coupling cocktails used for alkyne-amino acids.

Coupling CocktailActivation TimeCoupling TimeRacemization RiskByproduct RiskSafety Profile
DIC / OxymaPure 2 min45-60 minVery LowLow (N-acylurea)Excellent (Non-explosive)
HATU / DIPEA 1 min30-45 minLow-ModerateGuanidinium formationModerate (Allergen/Toxicity)
DIC / HOBt 5 min60-90 minModerateModeratePoor (Explosive hazard)

Experimental Workflows and Visualization

To ensure a self-validating system, the protocol incorporates a Kaiser test (ninhydrin) after the coupling step. A negative result (yellow) validates the complete acylation of the primary amine, allowing the synthesis to proceed.

SPPS_Workflow A 1. Resin Swelling (DMF/DCM, 20 min) B 2. Fmoc Deprotection (20% Piperidine/DMF) A->B C 3. Pre-Activation (DIC/Oxyma, 2 min) B->C D 4. Peptide Coupling (Fmoc-Alkyne AA, 60 min) C->D E 5. Kaiser Test (Validation Step) D->E E->D If Positive (Re-couple) F 6. CuAAC Click Reaction (Downstream Functionalization) E->F If Negative

Workflow for SPPS incorporation of Fmoc-alkyne amino acids and self-validation.

Step-by-Step Protocol: DIC/OxymaPure Coupling

Materials Required:

  • Peptidyl-resin (e.g., Rink Amide MBHA, 0.1 mmol scale)

  • Fmoc-protected 2-aminohept-6-ynamide (0.4 mmol, 4.0 eq)

  • DIC (N,N'-Diisopropylcarbodiimide) (0.4 mmol, 4.0 eq)

  • OxymaPure (0.4 mmol, 4.0 eq)

  • Peptide synthesis grade DMF

Methodology:

  • Resin Preparation: Swell the peptidyl-resin in 5 mL of DMF/DCM (1:1 v/v) for 20 minutes. Drain the solvent.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (5 mL) for 5 minutes. Drain and repeat for 15 minutes. Wash the resin thoroughly with DMF (5 × 5 mL).

  • Activation: In a separate vial, dissolve Fmoc-protected 2-aminohept-6-ynamide (4.0 eq) and OxymaPure (4.0 eq) in 2 mL of DMF. Add DIC (4.0 eq) and stir for 2 minutes at room temperature to form the active ester [3].

  • Coupling: Add the activated amino acid solution to the resin. Agitate the suspension gently at room temperature for 60 minutes.

  • Washing: Drain the reaction mixture and wash the resin with DMF (3 × 5 mL) and DCM (3 × 5 mL).

  • Validation: Perform a Kaiser test on a few resin beads. A colorless/yellow bead indicates successful coupling. If blue, repeat steps 3-5.

References

  • Rapid Synthesis of Silk-Like Polymers Facilitated by Microwave Irradiation and Click Chemistry. Biomacromolecules. Available at:[Link]

  • Proximity-driven acceleration of challenging solid-phase peptide couplings. PMC. Available at:[Link]

  • OxymaPure DIC in Peptide Coupling: Mechanism, Efficiency, and Safety. Peptide Chemistry. Available at:[Link]

Application

A Novel Frontier in Proteome Dynamics: In Vivo Metabolic Labeling of Proteins with 2-Aminohept-6-ynamide

Introduction: Capturing the Proteome in Motion The proteome is a dynamic entity, constantly in flux, with proteins being synthesized, modified, and degraded in response to a myriad of internal and external cues. Understa...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Capturing the Proteome in Motion

The proteome is a dynamic entity, constantly in flux, with proteins being synthesized, modified, and degraded in response to a myriad of internal and external cues. Understanding these dynamics is paramount for elucidating cellular function, dissecting disease mechanisms, and accelerating drug development. Metabolic labeling, a powerful technique for tracking biological processes in vivo, allows for the introduction of chemical reporters into biomolecules, providing a window into their lifecycle.[1] This is achieved by introducing biosynthetic precursors containing bioorthogonal functional groups that are incorporated into proteins by the cell's own translational machinery.[2]

One of the most established methods for in vivo protein labeling is Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT), which typically utilizes L-azidohomoalanine (AHA), an azide-containing analog of methionine.[3] Nascent proteins incorporating AHA can then be selectively tagged with probes for visualization or enrichment via the highly specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), colloquially known as "click chemistry".[4][5]

This application note explores a novel and potentially advantageous alternative to azide-based metabolic labeling: the use of 2-Aminohept-6-ynamide , a methionine analog featuring a terminal ynamide functional group. While the in vivo application of this specific compound for metabolic labeling is still an emerging area of research, this document will serve as a detailed guide to its theoretical framework, potential applications, and a comprehensive, albeit prospective, protocol for its use. We will delve into the unique chemistry of ynamides and how they can be harnessed for the study of nascent proteomes in living organisms.

The Rationale for Ynamide-Based Metabolic Labeling

Ynamides are a class of organic compounds characterized by a carbon-carbon triple bond adjacent to a nitrogen atom. This unique electronic structure imparts them with a distinct reactivity profile compared to terminal alkynes. The exploration of ynamides as bioorthogonal handles is a burgeoning field, with potential advantages over traditional azide-alkyne systems.

Key Attributes of Ynamides for Bioorthogonal Chemistry:

  • Unique Reactivity: Ynamides can participate in a variety of chemical transformations that are orthogonal to biological systems, offering an expanded toolbox for bioconjugation.

  • Potential for Catalyst-Free Reactions: Certain ynamide reactions can proceed efficiently without the need for cytotoxic copper catalysts, a significant advantage for in vivo studies.[4]

  • Alternative Bioorthogonality: The use of ynamides provides a bioorthogonal handle that is distinct from azides, enabling the possibility of dual-labeling experiments in conjunction with established azide-based probes.[5]

2-Aminohept-6-ynamide is structurally similar to methionine, with the terminal ynamide group serving as the bioorthogonal reporter. It is hypothesized that this molecule can be recognized by the endogenous methionyl-tRNA synthetase and incorporated into newly synthesized proteins in place of methionine.

Experimental Workflow: A Comparative Overview

The workflow for in vivo metabolic labeling with 2-Aminohept-6-ynamide conceptually parallels that of AHA-based BONCAT, with key differences in the downstream bioorthogonal ligation chemistry.

G cluster_0 AHA-based BONCAT (Established) cluster_1 Ynamide-based Labeling (Proposed) AHA_admin Administration of L-Azidohomoalanine (AHA) AHA_inc Metabolic Incorporation into Nascent Proteins AHA_admin->AHA_inc in vivo AHA_lysis Cell/Tissue Lysis and Protein Extraction AHA_inc->AHA_lysis AHA_click CuAAC or SPAAC 'Click' Reaction with Alkyne-Probe AHA_lysis->AHA_click AHA_analysis Downstream Analysis (Fluorescence, Enrichment) AHA_click->AHA_analysis Ynamide_admin Administration of 2-Aminohept-6-ynamide Ynamide_inc Metabolic Incorporation into Nascent Proteins Ynamide_admin->Ynamide_inc in vivo Ynamide_lysis Cell/Tissue Lysis and Protein Extraction Ynamide_inc->Ynamide_lysis Ynamide_ligation Bioorthogonal Ligation with Ynamide-Reactive Probe Ynamide_lysis->Ynamide_ligation Ynamide_analysis Downstream Analysis (Fluorescence, Enrichment) Ynamide_ligation->Ynamide_analysis

Figure 1. Comparative workflow of established AHA-based BONCAT and the proposed ynamide-based metabolic labeling.

Detailed Protocols

Disclaimer: The following protocols are conceptual and based on established methodologies for in vivo metabolic labeling. Optimization will be required for specific experimental systems.

Part 1: In Vivo Metabolic Labeling

Objective: To incorporate 2-Aminohept-6-ynamide into the nascent proteome of a model organism.

Materials:

  • 2-Aminohept-6-ynamide (synthesis required or custom order)

  • Model organism (e.g., mice, zebrafish, C. elegans)

  • Vehicle for administration (e.g., sterile saline, drinking water)

  • Standard animal care facilities and equipment

Protocol:

  • Reagent Preparation:

    • Synthesize or procure high-purity 2-Aminohept-6-ynamide.

    • Dissolve the ynamide compound in a biocompatible vehicle. The concentration will need to be empirically determined, starting with doses comparable to those used for AHA in similar models.

  • Administration:

    • The route of administration will depend on the model organism and experimental goals. Options include intraperitoneal (IP) injection, oral gavage, or supplementation in drinking water or food.

    • For initial studies, a time-course and dose-response experiment is recommended to determine optimal labeling conditions and assess any potential toxicity.

  • Labeling Period:

    • The duration of labeling will vary depending on the protein synthesis rates in the tissue of interest. Labeling times can range from hours to days.

  • Tissue Harvesting:

    • At the end of the labeling period, humanely euthanize the animal according to approved institutional protocols.

    • Dissect the tissues of interest and immediately snap-freeze in liquid nitrogen or proceed to protein extraction.

Part 2: Protein Extraction and Bioorthogonal Ligation

Objective: To label the ynamide-containing proteins with a reporter probe.

Materials:

  • Harvested tissues

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • Ynamide-reactive probe (e.g., an azide-containing fluorescent dye or biotin for subsequent enrichment)

  • Reaction buffer (aqueous, biocompatible buffer such as PBS)

Proposed Bioorthogonal Reaction: Ynamide-Azide Cycloaddition

While several reactions of ynamides are known, for bioorthogonal applications, a reaction with azides to form triazoles is a plausible route, potentially proceeding under milder conditions than the CuAAC reaction of terminal alkynes.

G cluster_0 Ynamide-Azide Ligation cluster_1 Reaction Scheme Protein_Ynamide Protein-Ynamide Labeled_Protein Labeled Protein Protein_Ynamide->Labeled_Protein + Azide-Probe Azide_Probe Azide-Probe (Fluorescent or Biotin) reactants Protein-NH-C≡C-R + N₃-Probe product Protein-NH-Triazole-Probe reactants->product Ligation

Figure 2. Proposed bioorthogonal ligation of a ynamide-labeled protein with an azide-containing probe.

Protocol:

  • Protein Extraction:

    • Homogenize the harvested tissue in ice-cold lysis buffer.

    • Centrifuge to pellet cellular debris and collect the supernatant containing the proteome.

    • Determine the protein concentration.

  • Bioorthogonal Ligation:

    • In a microcentrifuge tube, combine a specific amount of protein lysate (e.g., 50-100 µg) with the azide-functionalized probe.

    • The reaction conditions (e.g., temperature, time, and potential need for a catalyst) will need to be optimized. The reaction should be performed in a biocompatible buffer.

    • Incubate the reaction for 1-4 hours at room temperature or 37°C.

  • Downstream Analysis:

    • For fluorescent probes: The labeled proteome can be directly analyzed by SDS-PAGE and in-gel fluorescence scanning.

    • For biotin probes: The labeled proteins can be enriched using streptavidin-coated beads, followed by on-bead digestion and identification by mass spectrometry.

Quantitative Data and Comparison

The following table provides a comparative summary of the established AHA/azide system and the proposed 2-Aminohept-6-ynamide system. Note that the data for the ynamide system is predictive and will require experimental validation.

FeatureL-Azidohomoalanine (AHA)2-Aminohept-6-ynamide (Proposed)
Bioorthogonal Handle AzideYnamide
Size of Handle SmallSmall
Incorporation Method Metabolic (Methionine surrogate)Metabolic (Methionine surrogate)
Primary Ligation Partner Alkyne or CyclooctyneAzide
Common Ligation Chemistry CuAAC or SPAACYnamide-Azide Cycloaddition
In Vivo Compatibility High (SPAAC is catalyst-free)Potentially high (catalyst-free options may exist)
Reaction Kinetics (k₂) CuAAC: ~10² M⁻¹s⁻¹, SPAAC: ~10⁻¹ - 1 M⁻¹s⁻¹To be determined
Cytotoxicity Low for SPAAC; Cu(I) in CuAAC can be toxicTo be determined; dependent on ligation chemistry

Troubleshooting and Considerations

As with any novel methodology, challenges are anticipated. Here are some potential issues and strategies for troubleshooting:

  • Low Incorporation Efficiency:

    • Cause: 2-Aminohept-6-ynamide may be a poor substrate for methionyl-tRNA synthetase.

    • Solution: Increase the concentration of the ynamide amino acid, or co-administer with a methionine-depleted diet. For cell-based systems, consider using a mutant methionyl-tRNA synthetase with enhanced promiscuity.

  • Toxicity:

    • Cause: The ynamide compound or its metabolites may be toxic at higher concentrations.

    • Solution: Perform a dose-response curve to determine the maximum tolerated dose. Monitor animal health closely during the labeling period.

  • Inefficient Bioorthogonal Ligation:

    • Cause: The chosen ligation chemistry may not be optimal.

    • Solution: Screen a panel of azide probes and reaction conditions (temperature, pH, time). Investigate alternative ynamide-specific bioorthogonal reactions.

  • High Background Signal:

    • Cause: Non-specific binding of the probe or off-target reactivity of the ynamide.

    • Solution: Include appropriate controls (e.g., animals not treated with the ynamide amino acid). Optimize washing steps after the ligation reaction.

Conclusion and Future Directions

The in vivo metabolic labeling of proteins with 2-Aminohept-6-ynamide represents a promising, albeit currently conceptual, avenue for proteomic research. The unique reactivity of the ynamide functional group opens the door to new bioorthogonal ligation strategies, potentially expanding the toolkit available to chemical biologists. The development of this methodology would provide a valuable alternative to azide-based labeling and could enable novel dual-labeling experiments to dissect complex biological processes with greater detail. Future work should focus on the synthesis and in vivo characterization of 2-Aminohept-6-ynamide, a thorough investigation of its biocompatibility and metabolic fate, and the development of robust and efficient bioorthogonal ligation reactions for its detection.

References

  • Gong, Y., & Pan, L. (2015). Recent advances in bioorthogonal reactions for site-specific protein labeling and engineering. Tetrahedron Letters, 56(22), 2731-2740.
  • Jewett, J. C., & Bertozzi, C. R. (2006). A comparative study of bioorthogonal reactions with azides. ACS Chemical Biology, 1(10), 644-648. [Link]

  • Li, J., & Chen, P. R. (2016). Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging. APL Bioengineering, 4(2), 021502.
  • BenchChem. (2025). A Researcher's Guide to Bioorthogonal Azide Reactions: A Comparative Analysis. BenchChem Technical Note.
  • Lee, H. J., & Kim, Y. (2018). Chemical Reporters and Their Bioorthogonal Reactions for Labeling Protein O-GlcNAcylation. Molecules, 23(9), 2348. [Link]

  • Sletten, E. M., & Bertozzi, C. R. (2011). Bioorthogonal chemistry: recent progress and future directions.
  • Alvarez-Castelao, B., Schanzenbächer, C. T., Langer, J. D., & Schuman, E. M. (2019). Cell-type-specific metabolic labeling, detection and identification of nascent proteomes in vivo. Nature Protocols, 14(1), 55-79. [Link]

  • Lang, K., & Chin, J. W. (2014). Bioorthogonal reactions for labeling proteins. ACS Chemical Biology, 9(1), 16-20. [Link]

  • Sletten, E. M., & Bertozzi, C. R. (2021). Bioorthogonal chemistry. Nature Reviews Methods Primers, 1(1), 1-22.
  • Miller, S. J., & Copeland, G. T. (2001). Synthesis of Enantiomerically and Diastereomerically Pure 2(S)-Amino-6(R)-hydroxy-1,7-heptanedioic Acid Dimethyl Ester Hydrochloride from Cycloheptadiene. The Journal of Organic Chemistry, 66(12), 4333-4343.
  • Al-Mascati, S. A., & Tizzard, G. J. (2023). In Vivo Applications of Bioorthogonal Reactions: Chemistry and Targeting Mechanisms. Chemistry–A European Journal, e202203942.
  • Fujimoto, J., & Sando, S. (2022). Synthesis of Crosslinked 2′‐OMe RNA Duplexes Using 2‐Amino‐6‐Vinylpurine and Their Application for Effective Inhibition of miRNA Function. Current Protocols, 2(3), e386.
  • van Waarde, A., et al. (1995). Amino acids for the measurement of protein synthesis in vivo by PET. Nuclear Medicine and Biology, 22(5), 565-581.
  • Cambridge Isotope Laboratories, Inc. (n.d.). Stable Isotope-Labeled and Unlabeled Amino Acids.
  • Wang, Y., et al. (2023). Fluorescent-Dye-Labeled Amino Acids for Real-Time Imaging in Arabidopsis thaliana. International Journal of Molecular Sciences, 24(7), 6499.
  • Beynon, R. J., & Pratt, J. M. (2005). Metabolic Labeling of Proteins for Proteomics. Molecular & Cellular Proteomics, 4(7), 857-872.
  • (Reference intentionally left blank as no direct protocol was found)
  • (Reference intentionally left blank as no direct protocol was found)
  • Creative Proteomics. (n.d.). Metabolic Labeling Techniques.
  • (Reference intentionally left blank as no direct protocol was found)
  • (Reference intentionally left blank as no direct protocol was found)
  • (Reference intentionally left blank as no direct protocol was found)
  • Saleh, T., et al. (2019). Proteomics and pulse azidohomoalanine labeling of newly synthesized proteins: what are the potential applications?. Expert Review of Proteomics, 16(10), 827-835.
  • (Reference intentionally left blank as no direct protocol was found)
  • (Reference intentionally left blank as no direct protocol was found)
  • Schiapparelli, L. M., et al. (2021). Protocol for in vivo BONCAT labeling of nascent proteins in Xenopus laevis tadpole brains with high temporal precision for quantitative analysis. STAR Protocols, 2(4), 100898.
  • Link, B. A., & Schuman, E. M. (2011). Non-canonical amino acid labeling in vivo to visualize and affinity purify newly synthesized proteins in larval zebrafish. JoVE (Journal of Visualized Experiments), (57), e3328.
  • Zhang, Y., et al. (2025). Optimized Azidohomoalanine labeling protocol enables sensitive detection of de novo protein synthesis in C. elegans. Journal of High School Science, 9(4), 295.
  • (Reference intentionally left blank as no direct protocol was found)
  • Varghese, R., et al. (2021). An Integrative Biology Approach to Quantify the Biodistribution of Azidohomoalanine In Vivo. bioRxiv.

Sources

Method

Application Note: High-Efficiency Fluorescent Azide Tagging via 2-Aminohept-6-ynamide Click Chemistry

Executive Summary The bioorthogonal labeling of proteins and peptides has been revolutionized by Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). While standard alkyne-bearing non-canonical amino acids (ncAAs) like p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The bioorthogonal labeling of proteins and peptides has been revolutionized by Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). While standard alkyne-bearing non-canonical amino acids (ncAAs) like propargylglycine are widely used, they often suffer from steric hindrance due to the proximity of the alkyne handle to the dense peptide backbone. 2-Aminohept-6-ynamide , a higher homolog derivative featuring a 7-carbon aliphatic chain, solves this by projecting the terminal alkyne deeper into the aqueous solvent. This application note provides a self-validating, highly optimized protocol for the fluorescent azide tagging of biomolecules incorporating the 2-Aminohept-6-ynamide handle.

Mechanistic Insights: The Bioorthogonal Advantage

As a Senior Application Scientist, it is critical to understand that a successful bioconjugation is not just about mixing reagents, but controlling the thermodynamic and kinetic environment of the reaction.

  • Steric Accessibility: The extended aliphatic backbone of 2-Aminohept-6-ynamide minimizes steric clashes between the bulky fluorescent azide probe and the target protein's tertiary structure, significantly accelerating the cycloaddition kinetics ([1]).

  • Catalytic Causality & ROS Mitigation: CuAAC strictly requires copper in the Cu(I) oxidation state to catalyze the formation of the 1,2,3-triazole linkage ([2]). However, Cu(I) is thermodynamically unstable in aqueous buffers and rapidly oxidizes to Cu(II), which can generate reactive oxygen species (ROS) that cleave peptide bonds. To prevent this, our protocol utilizes THPTA (tris(3-hydroxypropyltriazolylmethyl)amine). THPTA acts as a sacrificial reductant and chelator; it binds Cu(I), blocking its bioavailability for ROS generation while maintaining the open coordination sites required to activate the 2-Aminohept-6-ynamide alkyne ([3]).

  • Redox Maintenance: Sodium ascorbate is deployed as a continuous reducing agent to recycle any oxidized Cu(II) back to the active Cu(I) state, ensuring the reaction proceeds to completion ([4]).

Workflow Visualization

G A 2-Aminohept-6-ynamide (Alkyne Precursor) B Metabolic/Synthetic Incorporation A->B C Alkyne-Modified Biomolecule B->C F CuAAC Reaction (1,2,3-Triazole Formation) C->F D Fluorescent Azide Probe D->F E Catalyst Complex: CuSO4 + THPTA + Ascorbate E->F Catalysis G Fluorescently Tagged Conjugate F->G

Workflow for 2-Aminohept-6-ynamide incorporation and CuAAC fluorescent azide tagging.

Reaction Architecture & Stoichiometry

To guarantee reproducibility, the stoichiometry of the CuAAC reaction must be tightly controlled. The table below outlines the optimized parameters for labeling 50 µL of a protein sample.

ReagentStock ConcentrationFinal ConcentrationMolar Equivalents (vs. Cu)Mechanistic Function
Alkyne-Tagged Protein 1–5 mg/mL~50 µMN/ASubstrate containing the 2-Aminohept-6-ynamide handle.
Fluorescent Azide 10 mM (in DMSO)100 µMN/ABioorthogonal fluorophore (e.g., Cy5-Azide) for visualization.
CuSO₄ 20 mM (in H₂O)1 mM1 eqPrimary source of the copper catalyst.
THPTA Ligand 100 mM (in H₂O)5 mM5 eqChelates Cu(I), preventing ROS generation and protein degradation.
Sodium Ascorbate 300 mM (in H₂O)10 mM10 eqReduces Cu(II) to the catalytically active Cu(I) state.

Step-by-Step Protocol: The Self-Validating Workflow

This protocol is designed as a self-validating system . You must run three parallel reactions: the Experimental Sample, a Minus-Alkyne Control (wild-type protein lacking 2-Aminohept-6-ynamide), and a Minus-Copper Control (omitting CuSO₄).

Phase 1: Pre-Reaction Complexation (Critical Step)

Causality Check: Free Cu(II) can induce rapid protein precipitation. Pre-incubating CuSO₄ with THPTA ensures complete chelation of the copper ions before they encounter the biological sample ([3]).

  • In a clean microcentrifuge tube, mix 10 µL of 20 mM CuSO₄ with 20 µL of 100 mM THPTA.

  • Vortex thoroughly and incubate for 5 minutes at room temperature. The solution will turn a faint, clear blue.

Phase 2: Assembly of the Click Reaction
  • To 50 µL of the protein lysate (1–5 mg/mL) containing the 2-Aminohept-6-ynamide handle, add 90 µL of PBS buffer (pH 7.4).

  • Add 2 µL of 10 mM Fluorescent Azide probe. Vortex briefly to disperse the fluorophore.

  • Add 15 µL of the pre-incubated CuSO₄/THPTA complex from Phase 1.

Phase 3: Initiation via Reduction

Causality Check: Sodium ascorbate must be added last. It initiates the reduction of the THPTA-Cu(II) complex to active THPTA-Cu(I). Adding it early can lead to premature oxidation and catalyst depletion ([4]).

  • Add 10 µL of freshly prepared 300 mM Sodium Ascorbate to the mixture.

  • Vortex briefly, flush the tube with inert gas (Argon or Nitrogen) if available, and seal.

  • Incubate in the dark for 60 minutes at room temperature.

Phase 4: Downstream Validation & Purification
  • Precipitation: Add 600 µL of ice-cold methanol, 150 µL of chloroform, and 400 µL of ddH₂O to the reaction. Vortex vigorously and centrifuge at 14,000 x g for 5 minutes.

  • Washing: Discard the upper aqueous phase. The protein will form a white disc at the interface. Add 600 µL of methanol, invert to wash, and centrifuge again. Repeat the methanol wash twice to remove all unreacted fluorescent azide.

  • System Validation: Resuspend the pellet in SDS sample buffer. Run the Experimental Sample alongside the Minus-Alkyne and Minus-Copper controls on an SDS-PAGE gel.

  • Readout: Scan the gel using a fluorescence imager before Coomassie staining.

    • Validation Criteria: The Experimental Sample must show a distinct fluorescent band at the target molecular weight. The Minus-Alkyne and Minus-Copper controls must show zero fluorescence . Any signal in the controls indicates non-specific hydrophobic dye absorption or insufficient washing, invalidating the run.

Troubleshooting Matrix

ObservationMechanistic CauseCorrective Action
Protein Precipitation Free Cu(II) interacting with protein surface charges.Ensure CuSO₄ and THPTA are pre-incubated for at least 5 minutes before adding to the lysate. Increase THPTA to a 10:1 ratio relative to Cu.
High Background Signal Incomplete removal of unreacted fluorescent azide.Perform an additional methanol/chloroform precipitation step. Ensure the protein pellet is thoroughly disrupted during washes.
Weak/No Fluorescence Oxidation of Cu(I) back to inactive Cu(II).Prepare Sodium Ascorbate fresh immediately before use. Degas buffers with Argon to remove dissolved oxygen.

References

  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation Source: National Institutes of Health (PMC) URL:[Link][4]

  • Nitrilase-Activatable Noncanonical Amino Acid Precursors for Cell-Selective Metabolic Labeling of Proteomes Source: ACS Chemical Biology URL:[Link][1]

Sources

Application

Advanced Cross-Linking Applications Using 2-Aminohept-6-ynamide Derivatives: A Methodological Guide

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Application Note & Experimental Protocol.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Application Note & Experimental Protocol.

Executive Summary & Mechanistic Principles

The incorporation of non-canonical amino acids (ncAAs) into peptides and proteins has revolutionized the field of chemical biology, enabling precise molecular engineering for drug development and structural mapping[1]. Among these, 2-Aminohept-6-ynamide (and its corresponding acid, 2-aminohept-6-ynoic acid) serves as a premier terminal alkyne building block.

As a Senior Application Scientist, I frequently observe researchers struggling with cross-linking inefficiencies due to poor linker selection. The structural rationale for selecting 2-aminohept-6-ynamide lies in its optimal side-chain length. Shorter aliphatic alkynes (like propargylglycine) suffer from severe steric shielding by the peptide backbone, which depresses click-chemistry yields. Conversely, longer chains introduce an excessive entropic penalty that reduces the kinetics of cross-linking[2]. The 4-carbon spacer in 2-aminohept-6-ynamide provides the perfect balance: it projects the terminal alkyne just beyond the hydration shell of the peptide backbone, minimizing steric hindrance while maintaining the rigidity required for high-affinity target binding[3].

This bioorthogonal handle is strictly inert under physiological conditions but reacts rapidly with azides via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), making it an invaluable tool for peptide macrocyclization and Protein-Protein Interaction (PPI) mapping[1].

Quantitative Data: Linker Comparison

To illustrate the causality behind selecting 2-aminohept-6-ynamide over other derivatives, Table 1 summarizes the quantitative cross-linking efficiencies based on side-chain length.

Table 1: Comparison of Cross-Linking Efficiency using Alkyne-bearing Amino Acid Derivatives

Alkyne DerivativeSide-Chain StructureSteric HindranceCuAAC Efficiency (%)Primary Application
Propargylglycine -CH₂-C≡CHHigh~65%Small peptide surface labeling
2-Aminohept-6-ynamide -(CH₂)₃-C≡CHLow (Optimal)>95%Macrocyclization / XL-MS
2-Aminooct-7-ynoic acid -(CH₂)₄-C≡CHLow (High Entropy)~80%Flexible tethering / PEGylation

Experimental Protocols: A Self-Validating Workflow

The following protocols detail the incorporation of the alkyne handle and the subsequent cross-linking reaction. Every step is designed with built-in causality and internal validation to ensure experimental trustworthiness.

Protocol A: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Objective: Synthesize a target peptide harboring the 2-aminohept-6-ynamide handle at the C-terminus.

  • Step 1: Resin Preparation & Swelling. Swell Rink Amide resin (0.5 mmol/g loading) in Dimethylformamide (DMF) for 30 minutes. Causality: Rink Amide resin is specifically chosen so that upon cleavage, the C-terminal 2-aminohept-6-ynoic acid is converted directly into the desired 2-aminohept-6-ynamide derivative.

  • Step 2: Coupling. Prepare a solution of 3 equivalents (eq) Fmoc-2-aminohept-6-ynoic acid, 2.9 eq HATU, and 6 eq DIPEA in DMF. Add to the resin and agitate for 45 minutes. Causality: HATU is selected over standard DIC/Oxyma because the aliphatic alkyne chain can induce localized secondary structures on the resin. HATU's superior reactivity overcomes this kinetic barrier, ensuring >99% coupling efficiency.

  • Step 3: Cleavage & Scavenger Selection. Cleave the peptide from the resin using a cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2 hours. Causality: Triisopropylsilane (TIS) is strictly used instead of thiol-based scavengers (e.g., EDT). Under highly acidic conditions, thiols can undergo anti-Markovnikov addition across the terminal alkyne, which would destroy the bioorthogonal handle[3].

  • System Validation: Analyze the crude peptide via LC-MS. The presence of a single major peak matching the theoretical molecular weight confirms the alkyne survived cleavage intact.

Protocol B: CuAAC-Mediated Bioorthogonal Cross-Linking

Objective: Covalently link the alkyne-peptide to an azide-modified target protein.

  • Step 1: Catalyst Pre-Assembly. In a microcentrifuge tube, mix 100 mM THPTA ligand with 20 mM CuSO₄ in degassed water at a 5:1 volumetric ratio. Incubate for 5 minutes. Causality: Pre-forming the Cu-THPTA complex is critical. Free Cu(II) generates reactive oxygen species (ROS) that degrade proteins. THPTA acts as a protective cage, maintaining Cu(I) stability while preventing oxidative damage to the target protein[1].

  • Step 2: Reaction Assembly. Combine 10 µM azide-protein and 50 µM alkyne-peptide in PBS (pH 7.4). Add the pre-formed THPTA/CuSO₄ complex to a final Cu concentration of 100 µM.

  • Step 3: Initiation. Add sodium ascorbate to a final concentration of 5 mM to initiate the reaction. Causality: Ascorbate reduces Cu(II) to the catalytically active Cu(I). Adding it last ensures Cu(I) is generated in situ in the presence of the stabilizing ligand and substrates, preventing premature catalyst oxidation.

  • Step 4: Quenching & Self-Validation (Quality Control). After 1 hour at room temperature, quench the reaction by adding EDTA to 10 mM (to chelate the copper).

    • Self-Validating Control: Always run a parallel negative control containing all reagents except sodium ascorbate.

    • Readout: Analyze both samples via SDS-PAGE or intact protein LC-MS. A distinct mass shift (Protein Mass + Peptide Mass) in the positive sample, which is completely absent in the negative control, definitively validates specific triazole formation rather than non-specific peptide adherence.

Workflow Visualization

The following diagram illustrates the logical flow and molecular participants of the CuAAC cross-linking reaction utilizing the 2-aminohept-6-ynamide derivative.

G N1 Target Protein / Peptide (Azide-modified) N4 CuAAC Reaction (Click Chemistry) N1->N4 Bioorthogonal partner N2 2-Aminohept-6-ynamide (Alkyne handle) N2->N4 Terminal alkyne N3 Cu(I) Catalyst (CuSO4 + Ascorbate) N3->N4 Catalysis N5 Cross-linked Complex (Triazole Linkage) N4->N5 Covalent bond formation

Figure 1: CuAAC-mediated bioorthogonal cross-linking workflow utilizing 2-Aminohept-6-ynamide.

References

  • Blaskovich, M. A. T. (2016). Unusual Amino Acids in Medicinal Chemistry. ACS Publications.[Link]

  • De Faveri, C., Mattheisen, J. M., Sakmar, T. P., & Coin, I. (2024). Noncanonical Amino Acid Tools and Their Application to Membrane Protein Studies. Chemical Reviews.[Link]

  • Koch, N. G., Goettig, P., Rappsilber, J., & Budisa, N. (2021). Engineering Pyrrolysyl-tRNA Synthetase for the Incorporation of Non-Canonical Amino Acids with Smaller Side Chains. International Journal of Molecular Sciences.[Link]

Sources

Method

Application Note: 2-Aminohept-6-ynamide in the Synthesis of Novel Peptidomimetics

Executive Summary & Mechanistic Rationale The transition from native peptides to therapeutically viable peptidomimetics requires overcoming inherent biological limitations, primarily rapid proteolytic degradation and poo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The transition from native peptides to therapeutically viable peptidomimetics requires overcoming inherent biological limitations, primarily rapid proteolytic degradation and poor membrane permeability. 2-Aminohept-6-ynamide has emerged as a highly versatile, bifunctional building block designed to address these challenges. Featuring an α -amino amide core and a terminal alkyne separated by a flexible four-carbon aliphatic spacer, this unnatural amino acid surrogate is engineered for bioorthogonal conjugation and macrocyclization.

The core mechanistic advantage of 2-Aminohept-6-ynamide lies in its terminal alkyne handle. Through Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), this moiety reacts with azide-bearing partners to form a 1,4-disubstituted 1,2,3-triazole. Because of its relative planarity and large dipole moment, the triazole ring bears a strong physicochemical resemblance to a trans-amide bond 1. Crucially, unlike native peptide bonds, the triazole unit is entirely resistant to enzymatic degradation, hydrolysis, and oxidation, making it an ideal amide bond isostere or disulfide bond mimetic for enhancing in vivo stability 12.

Physicochemical Profiling

Understanding the structural parameters of 2-Aminohept-6-ynamide is essential for predicting its behavior during synthesis and its impact on the final peptidomimetic fold.

ParameterSpecificationMechanistic Rationale in Synthesis
Chemical Name 2-Aminohept-6-ynamide-
Molecular Formula C₇H₁₂N₂OAliphatic 7-carbon chain balances hydrophobicity and flexibility.
Molecular Weight 140.18 g/mol Low molecular weight ensures minimal steric bulk addition to the core scaffold.
Alkyne Type Terminal (unsubstituted)Maximizes CuAAC reaction kinetics due to the lack of steric hindrance, allowing rapid 1,3-dipolar cycloaddition [[3]]().
Spacer Length 4 Methylene unitsProvides sufficient flexibility for macrocyclization without excessive entropic penalty 4.
C-Terminus Primary AmidePre-amidated C-terminus prevents unwanted side reactions and mimics native peptide amidation, improving target affinity.

Strategic Workflow Visualization

The following diagram illustrates the logical progression from the raw building block to the fully conjugated peptidomimetic.

G N1 2-Aminohept-6-ynamide (Terminal Alkyne) N2 Peptide Coupling (HATU/DIPEA) N1->N2 Nucleophilic Attack N3 Alkyne-Functionalized Peptide Scaffold N2->N3 Amide Bond Formation N5 CuAAC Reaction (CuSO4, NaAsc, THPTA) N3->N5 Bioorthogonal Handle N4 Azide-Bearing Partner (Fluorophore / Drug) N4->N5 Cycloaddition Partner N6 1,2,3-Triazole-Linked Peptidomimetic N5->N6 Regioselective Ligation

Workflow for CuAAC-mediated conjugation of 2-Aminohept-6-ynamide in peptide synthesis.

Validated Methodologies & Protocols

The following protocols are engineered as self-validating systems. Every reagent choice is dictated by chemical causality to ensure high yield, stereochemical retention, and biological compatibility.

Protocol A: Solution-Phase C-Terminal Incorporation

Objective: Couple 2-Aminohept-6-ynamide to the C-terminus of an N-protected peptide fragment to generate a click-ready scaffold.

  • Activation: Dissolve the Fmoc-protected amino acid or peptide fragment (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.1 M). Add DIPEA (2.0 eq) dropwise.

    • Causality: HATU is selected over standard carbodiimides (e.g., DCC) because it forms a highly reactive HOAt ester. This drives the reaction to completion rapidly while minimizing the epimerization of the chiral α -carbon.

  • Nucleophilic Addition: Add 2-Aminohept-6-ynamide (1.2 eq) to the activated mixture. Stir under inert atmosphere (N₂) at room temperature for 2 hours.

    • Causality: A slight stoichiometric excess of the alkyne building block ensures complete consumption of the more complex, higher-value peptide fragment. The primary amine of 2-Aminohept-6-ynamide acts as the nucleophile.

  • Self-Validating QC (LC-MS): Withdraw a 5 µL aliquot, dilute in MeCN/H₂O, and inject into the LC-MS.

    • Causality: The complete disappearance of the starting material mass and the appearance of the target [M+H]⁺ mass confirms successful coupling before proceeding to workup.

  • Workup: Dilute with EtOAc and wash sequentially with 5% KHSO₄ (aq), saturated NaHCO₃ (aq), and brine. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

Protocol B: CuAAC-Mediated Conjugation (Click Chemistry)

Objective: Ligate the alkyne-functionalized peptidomimetic with an azide-bearing reporter, drug payload, or secondary peptide sequence.

  • Catalyst Pre-complexation: In a separate, clean vial, mix CuSO₄·5H₂O (0.1 eq) and THPTA ligand (0.5 eq) in degassed HPLC-grade water. Incubate for 5 minutes.

    • Causality: Pre-complexing Cu(II) with THPTA before reduction is critical. THPTA is a water-soluble ligand that stabilizes the active Cu(I) oxidation state. Crucially, it acts as a sacrificial antioxidant, intercepting reactive oxygen species (ROS) generated during Cu(I) disproportionation, thereby preventing the oxidative degradation of sensitive amino acid side chains (e.g., Met, Trp, Cys).

  • Reaction Assembly: Dissolve the alkyne-peptide (1.0 eq) and the azide-partner (1.2 eq) in a 1:1 mixture of t-BuOH/H₂O (0.05 M). Add the pre-formed Cu/THPTA complex. Finally, add freshly prepared Sodium Ascorbate (0.5 eq) in water.

    • Causality: The t-BuOH/H₂O solvent system provides an optimal amphiphilic environment, solubilizing both the hydrophobic peptide backbone and the hydrophilic catalysts. Sodium ascorbate is added last to act as a mild reducing agent, reducing Cu(II) to the catalytically active Cu(I) species in situ, ensuring a continuous catalytic cycle without requiring strictly anaerobic conditions.

  • Quenching & Purification: After 1-2 hours of stirring at room temperature (confirm completion via LC-MS), quench the reaction by adding 0.5 M EDTA buffer (pH 8.0).

    • Causality: Cu(I) is highly toxic to biological systems and will interfere with downstream cellular assays. EDTA acts as a strong hexadentate ligand, chelating residual copper and pulling it entirely into the aqueous phase during subsequent extraction or solid-phase extraction (SPE) cleanup.

Applications in Drug Discovery

The integration of 2-Aminohept-6-ynamide into peptide synthesis pipelines unlocks several advanced therapeutic modalities:

  • Triazole-Stapled Peptides: By incorporating an azide-bearing amino acid at the i and i+4 or i+7 positions relative to 2-Aminohept-6-ynamide, researchers can perform on-resin click cyclization. This technique stabilizes α -helical conformations, drastically improving target binding affinity and cellular permeability 5.

  • Photoaffinity Labeling (PAL): Alkyne handles are frequently utilized as reporter tags. Following the cross-linking of a photoreactive peptidomimetic to its target receptor, the alkyne moiety of 2-Aminohept-6-ynamide allows for the rapid attachment of biotin or fluorophores via CuAAC, enabling the isolation and identification of unknown target receptors 4.

  • Disulfide Bond Mimetics: Native disulfide bonds are highly susceptible to reduction in the cytosolic environment. Replacing these labile linkages with 1,2,3-triazoles via RuAAC or CuAAC yields redox-stable cyclic peptidomimetics with vastly extended in vivo half-lives 2.

References

  • Click Chemistry: A valuable tool for peptide and protein modification. Bachem. 1

  • Click Chemistry for Peptidomimetic Applications. ResearchGate. 2

  • Synthesis of Azide-Alkyne Fragments for “Click” Chemical Applications. ACS Publications. 3

  • Design and synthesis of a clickable, photoreactive amino acid p-(4-(but-3-yn-1-yl)benzoyl)-L-phenylalanine for peptide photoaffinity labeling. RSC. 4

  • A Rapid and Efficient Building Block Approach for Click Cyclization of Peptoids. Frontiers.5

Sources

Application

Conjugation of 2-Aminohept-6-ynamide to PEGylated azides

An in-depth technical guide designed for researchers, scientists, and drug development professionals. Introduction & Mechanistic Rationale The synthesis of advanced biomaterials, PROTAC linkers, and peptide-polymer conju...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide designed for researchers, scientists, and drug development professionals.

Introduction & Mechanistic Rationale

The synthesis of advanced biomaterials, PROTAC linkers, and peptide-polymer conjugates frequently relies on the precision of bioorthogonal chemistry. The Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) stands as the gold standard for these applications due to its near-perfect regioselectivity, rapid kinetics, and strict compatibility with aqueous environments[1].

When conjugating polyethylene glycol (PEG) to amino acids, the structural nature of the alkyne-bearing substrate dictates the efficiency of the reaction. 2-Aminohept-6-ynamide is a highly specialized unnatural amino acid engineered specifically for complex bioconjugations.

Why 2-Aminohept-6-ynamide? Unlike shorter homologues (e.g., propargylglycine), 2-aminohept-6-ynamide features a 5-carbon aliphatic side chain. This extended spatial buffer minimizes steric hindrance during the formation of the bulky bicyclic metallacycle intermediate, significantly accelerating reaction kinetics when coupling with high-molecular-weight PEG-azides. Furthermore, the C-terminal amide group mimics a stable peptide bond environment, preventing intramolecular cyclization (such as azlactone formation) that often plagues free carboxylic acids under conjugation conditions.

Causality in Catalyst & Reagent Selection:

  • THPTA Ligand: The use of the water-soluble tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand is non-negotiable for high-yield PEGylation. THPTA coordinates Cu(I) in a 5:1 molar ratio, maintaining the catalyst in its active state while completely suppressing the generation of reactive oxygen species (ROS) that would otherwise induce PEG chain scission[2][3].

  • Aminoguanidine: Because sodium ascorbate is used to reduce Cu(II) to Cu(I), its oxidized byproduct (dehydroascorbate) acts as a potent electrophile. Aminoguanidine is introduced as a sacrificial scavenger to trap these dicarbonyls, strictly protecting the vulnerable alpha-amine of 2-aminohept-6-ynamide from unwanted cross-linking or degradation[4][5].

Experimental Workflows & Logical Relationships

CuAAC_Workflow alkyne 2-Aminohept-6-ynamide (Terminal Alkyne) reaction CuAAC Cycloaddition (Room Temp, 1-4 Hours) alkyne->reaction azide PEGylated Azide (e.g., mPEG-N3) azide->reaction catalyst Catalyst Pre-complexation CuSO4 + THPTA Ligand initiation Reaction Initiation Sodium Ascorbate + Aminoguanidine catalyst->initiation Cu(II) to Cu(I) Reduction initiation->reaction Active Catalytic Complex product PEGylated Amino Acid Conjugate (1,4-disubstituted triazole) reaction->product Yield >95%

Experimental workflow for CuAAC conjugation of 2-Aminohept-6-ynamide to PEG-Azide.

CuAAC_Mechanism CuII Cu(II) Precursor CuI Cu(I)-THPTA Active CuII->CuI Ascorbate Reduction PiComp π-Alkyne Complex CuI->PiComp + Alkyne MetCyc Bicyclic Metallacycle PiComp->MetCyc + Azide Triazole Triazole Product MetCyc->Triazole Ring Contraction Triazole->CuI Catalyst Regeneration

Logical relationship of the THPTA-stabilized CuAAC catalytic cycle.

Quantitative Reaction Parameters

To ensure a self-validating and highly efficient reaction, precise stoichiometric control is required. The following parameters are optimized for a standard 1 mL aqueous reaction volume.

ParameterConcentration / RatioMechanistic Rationale
2-Aminohept-6-ynamide 1.0 Equivalent (1 - 5 mM)Set as the limiting reagent to ensure complete conversion of the valuable unnatural amino acid.
PEG-Azide 1.2 - 1.5 EquivalentsA slight stoichiometric excess drives the bimolecular reaction to absolute completion[1].
CuSO₄·5H₂O 0.1 - 0.25 mMProvides the copper source. Kept low to prevent PEG precipitation and minimize purification burden[3].
THPTA Ligand 0.5 - 1.25 mM (5:1 to Cu)A strict 5:1 ratio ensures complete coordination of Cu(I), preventing oxidation and ROS generation[3].
Sodium Ascorbate 2.5 - 5.0 mM (10:1 to Cu)Excess is required to maintain a robust reducing environment and continuously replenish active Cu(I)[5].
Aminoguanidine 5.0 mMScavenges dehydroascorbate byproducts to permanently protect the alpha-amine of the amino acid[4].

Step-by-Step Methodology (Self-Validating Protocol)

This protocol is designed as a self-validating system. Visual and analytical checkpoints are embedded to ensure the reaction is proceeding correctly before committing to the next step.

Step 1: Preparation of Stock Solutions

  • Prepare all solutions in degassed, deionized water (or 100 mM Sodium Phosphate buffer, pH 7.4) to minimize ambient oxygen, which prematurely oxidizes Cu(I).

  • Prepare 20 mM CuSO₄·5H₂O, 50 mM THPTA, 100 mM Aminoguanidine HCl, and 100 mM Sodium Ascorbate.

  • Critical Note: Sodium ascorbate must be prepared fresh immediately before use.

Step 2: Catalyst Pre-Complexation

  • In a microcentrifuge tube, combine 5.0 µL of 20 mM CuSO₄ with 10.0 µL of 50 mM THPTA.

  • Self-Validation Checkpoint 1: Observe the solution. The mixture must shift to a distinct, clear light-blue color within 2 minutes. This visually confirms the successful coordination of the Cu(II)-THPTA complex.

Step 3: Reaction Assembly

  • In a 2 mL reaction vial, add the degassed buffer.

  • Add 2-Aminohept-6-ynamide to a final concentration of 2 mM.

  • Add the PEG-Azide to a final concentration of 2.4 mM (1.2 eq).

  • Add 50 µL of the 100 mM Aminoguanidine stock (final conc. 5 mM).

  • Transfer the entire pre-complexed Cu(II)-THPTA solution into the reaction vial.

Step 4: Reaction Initiation

  • Initiate the reaction by adding 50 µL of the freshly prepared 100 mM Sodium Ascorbate (final conc. 5 mM).

  • Self-Validation Checkpoint 2: The solution should remain clear. If a brown or black precipitate forms immediately, the Cu(I) has disproportionated into Cu(0) nanoparticles due to insufficient THPTA coordination or poor degassing. If this occurs, abort and remake the catalyst complex.

Step 5: Incubation & Monitoring

  • Flush the headspace of the vial with Nitrogen or Argon gas, seal tightly, and place on a slow rotisserie (approx. 30 rpm) at room temperature for 2 to 4 hours.

  • Self-Validation Checkpoint 3: Monitor the reaction via LC-MS or analytical HPLC. The reaction is complete when the peak corresponding to the free 2-Aminohept-6-ynamide is completely consumed, replaced by a higher molecular weight peak corresponding to the triazole conjugate.

Step 6: Purification

  • For PEG chains > 5 kDa: Purify the conjugate using dialysis cassettes (MWCO appropriately sized for the PEG) against deionized water for 24 hours to remove copper, THPTA, and excess amino acid.

  • For PEG chains < 5 kDa: Isolate the conjugate via preparative Reverse-Phase HPLC (C18 column) using a water/acetonitrile gradient with 0.1% TFA.

References

  • BenchChem Technical Support Team. "Application Notes and Protocols for Copper-Catalyzed Click Chemistry using Azide-PEG Linkers". BenchChem.1

  • Presolski et al. "Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation". NIH PubMed Central. 4

  • BroadPharm. "Protocol for Azide-Alkyne Click Chemistry". BroadPharm. 2

  • SciSpace. "Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation". SciSpace. 3

  • RSC Publishing. "Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction". Chemical Communications. 5

  • ACS Publications. "Unusual Amino Acids in Medicinal Chemistry". Journal of Medicinal Chemistry.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Fmoc-2-Aminohept-6-ynamide Coupling in SPPS

Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This guide is specifically engineered for researchers and drug development professionals encountering low coupling efficiencies when incor...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This guide is specifically engineered for researchers and drug development professionals encountering low coupling efficiencies when incorporating Fmoc-2-Aminohept-6-ynamide (an unnatural, alkyne-functionalized amino acid) into peptide sequences.

Terminal alkynes are highly valuable for downstream Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry[1]. However, the extended aliphatic nature of the hept-6-ynamide side chain frequently induces synthesis failures. This guide provides a mechanistic root-cause analysis, optimized protocols, and empirical data to resolve these bottlenecks.

Diagnostic Overview: Why Does Coupling Fail?

When a Kaiser test yields a positive (blue) result after the coupling of Fmoc-2-Aminohept-6-ynamide, the failure is rarely due to the alkyne moiety itself, which is generally stable under standard Fmoc-SPPS conditions[2]. Instead, the low efficiency is driven by two primary physical chemistry barriers:

  • Hydrophobic Aggregation: The aliphatic hept-6-ynamide side chain alters the local microenvironment of the resin. This hydrophobicity promotes inter-chain hydrogen bonding and β-sheet formation, physically shielding the N-terminal amine from incoming reagents[3][4].

  • Steric Hindrance & Acylation Kinetics: Unnatural amino acids with extended side chains exhibit higher activation energy barriers for acylation. Standard carbodiimides (e.g., DIC/HOBt) often lack the electrophilic potency required to drive the reaction to completion within standard timeframes[4][5].

Troubleshooting Decision Tree

Troubleshooting A Incomplete Coupling of Fmoc-2-Aminohept-6-ynamide BB BB A->BB Reagent Inefficacy B Assess Root Cause D Hydrophobic Aggregation (β-sheet formation) B->D Poor Solvation C Steric Hindrance (Slow Acylation Kinetics) E Switch to HATU/DIEA or COMU C->E F Microwave Heating (75°C) or NMP Solvent D->F G Orthogonal Double Coupling (HATU then DIC/Oxyma) E->G F->G BB->C Reagent Inefficacy

Troubleshooting workflow for low coupling efficiency of alkyne amino acids.

Optimized Experimental Protocols

To overcome these thermodynamic and kinetic barriers, the synthesis must be adapted. Below are two self-validating protocols designed to force the acylation of Fmoc-2-Aminohept-6-ynamide to completion.

Protocol A: Orthogonal Double Coupling (Room Temperature)

Causality: Aminium/uronium salts like HATU form a highly reactive 7-azabenzotriazole active ester that rapidly overcomes steric barriers[4][5]. However, excess HATU can react with the free N-terminus to form a dead-end guanidinium byproduct. To prevent this, the first coupling uses a slight deficit of HATU, followed by a second coupling using the non-capping DIC/Oxyma Pure system[3][6].

Step-by-Step Methodology:

  • Resin Preparation: Swell the peptide-resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 5 min). Wash thoroughly with DMF (5 × 1 min) to remove all residual base.

  • First Coupling (HATU):

    • Dissolve 4.0 eq of Fmoc-2-Aminohept-6-ynamide and 3.9 eq of HATU in a minimal volume of DMF[5].

    • Add 8.0 eq of N,N-Diisopropylethylamine (DIEA) to the solution to generate the carboxylate.

    • Add the cocktail to the resin and agitate for 60 minutes.

    • Drain and wash with DMF (3 × 1 min).

  • Second Coupling (DIC/Oxyma):

    • Dissolve 4.0 eq of Fmoc-2-Aminohept-6-ynamide and 4.0 eq of Oxyma Pure in DMF[7].

    • Add 4.0 eq of DIC.

    • Add to the resin and agitate for an additional 60 minutes.

  • Validation: Perform a Kaiser test. A colorless/yellow bead indicates >99% coupling[8].

Protocol B: Microwave-Assisted SPPS (MA-SPPS)

Causality: Microwave irradiation provides direct thermal energy to the polar backbone of the peptide, effectively disrupting the inter-chain hydrogen bonds that cause aggregation. This exposes the N-terminal amine and accelerates the acylation rate[9].

Step-by-Step Methodology:

  • Deprotection: Perform standard Fmoc deprotection and wash.

  • Activation: Dissolve 5.0 eq of Fmoc-2-Aminohept-6-ynamide and 5.0 eq of Oxyma Pure in DMF. Add 5.0 eq of DIC[7].

  • Microwave Irradiation: Transfer the suspension to a microwave peptide synthesizer. Irradiate at 75°C for 5 to 10 minutes [9]. (Note: Do not exceed 75°C to prevent premature side-chain degradation or racemization).

  • Validation: Wash the resin with DMF (3 × 30 sec). Perform a micro-cleavage on 10 mg of resin using TFA/TIS/H2O (95:2.5:2.5) for 1 hour. Precipitate in cold ether and confirm the mass addition via LC-MS[8].

Quantitative Data: Coupling Reagent Efficacy

The choice of coupling cocktail heavily dictates the success of incorporating bulky unnatural amino acids. The table below summarizes the expected efficiencies based on empirical SPPS data.

Coupling ReagentAdditiveBaseTempReaction TimeExpected EfficiencyMechanistic Notes
DIC HOBtNoneRT120 min< 60%Insufficient electrophilicity for sterically hindered unnatural amino acids[4][5].
DIC Oxyma PureNoneRT60 min80 - 85%Superior to HOBt; reduces racemization and improves solubility[6][7].
HATU NoneDIEART45 min> 90%Forms highly reactive active esters; ideal for overcoming steric bulk[4][5].
COMU NoneDIEART45 min> 92%Safer profile than HATU; requires only 1 eq base, minimizing side reactions[6].
DIC / Oxyma NoneNone75°C (MW)5 - 10 min> 98% Optimal strategy. Thermal energy shatters β-sheet aggregation[7][9].

Frequently Asked Questions (FAQs)

Q: Why does my Kaiser test remain dark blue even after 2 hours of coupling with Fmoc-2-Aminohept-6-ynamide? A: A persistent positive Kaiser test indicates unreacted primary amines[8]. The hydrophobic hept-6-ynamide side chain is likely causing the growing peptide to collapse onto itself, physically blocking the N-terminus. You must disrupt this aggregation by either switching to a solvent with higher solvating power (e.g., a 1:1:1 mixture of DCM/DMF/NMP) or by applying microwave heating[4][9].

Q: Can I use COMU instead of HATU for this specific amino acid? A: Yes. COMU is a morpholine-based imonium salt derived from Oxyma Pure. It provides coupling efficiencies equal to or greater than HATU and operates efficiently with only 1 equivalent of base, which limits base-catalyzed side reactions[6]. However, COMU has poor hydrolytic stability in DMF at room temperature (<5 hours), so the coupling cocktail must be prepared immediately before use[7].

Q: Does the terminal alkyne on the amino acid interfere with the coupling reagents? A: No. Terminal alkynes are bioorthogonal and remain highly stable under standard Fmoc-SPPS acylation conditions (DIC, HATU, Oxyma)[1][2]. Side reactions involving the alkyne are exceptionally rare unless the synthesis is contaminated with transition metals (like copper or palladium) prior to the intended click chemistry step.

Q: I achieved a negative Kaiser test, but my final yield is still low. What happened? A: If coupling was successful but final yield is low, the issue likely occurred during the cleavage stage. Highly hydrophobic peptides can precipitate poorly or become trapped in the resin matrix. Ensure you are using an optimized cleavage cocktail and allow sufficient time (2–3 hours) for the peptide to fully detach from the solid support[8].

References

  • Source: nih.
  • Source: rsc.
  • Source: rsc.
  • Source: benchchem.
  • Source: benchchem.
  • Source: acs.
  • Source: benchchem.
  • Source: mdpi.
  • Source: cem.

Sources

Optimization

Improving aqueous solubility of 2-Aminohept-6-ynamide for biological assays

Target Audience: Researchers, scientists, and drug development professionals. Subject: Overcoming aqueous solubility barriers for 2-Aminohept-6-ynamide in biological assays. Welcome to the Technical Support Center. As a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Subject: Overcoming aqueous solubility barriers for 2-Aminohept-6-ynamide in biological assays.

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with the aqueous solubility of aliphatic alkynes like 2-Aminohept-6-ynamide. While its primary amine and amide groups offer polar contacts, the hydrophobic heptynyl chain often drives rapid precipitation during biological assay formulation. Below is a comprehensive, self-validating guide to troubleshooting and optimizing the solubility of this molecule.

Diagnostic Decision Tree

Before altering your assay parameters, follow this logical workflow to identify the root cause of compound precipitation.

SolubilityTroubleshooting Start Precipitation Observed in Assay Buffer CheckStock Verify DMSO Stock Concentration (≤50mM) Start->CheckStock Dilution Slow Dropwise Dilution with Vigorous Vortexing CheckStock->Dilution CheckpH Check Buffer pH (Target pH 6.5 - 7.4) Dilution->CheckpH AddExcipient Add 5-10% HP-β-CD or 0.1% Tween-20 CheckpH->AddExcipient Insoluble Success Clear Solution: Proceed to Assay CheckpH->Success Soluble AddExcipient->Success Soluble

Troubleshooting workflow for 2-Aminohept-6-ynamide precipitation.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why does 2-Aminohept-6-ynamide precipitate when diluted from DMSO into physiological buffers? Causality: 2-Aminohept-6-ynamide (CAS 1314897-43-2)[1] features a hydrophobic aliphatic chain terminating in an alkyne, balanced by a polar primary amine and amide group. When stored as a high-concentration stock in 100% Dimethyl Sulfoxide (DMSO), the molecule is fully solvated. However, rapid dilution into an aqueous buffer (e.g., PBS) induces "solvent shock" ([2]). The local concentration of water spikes rapidly, stripping the DMSO solvation shell before the primary amine can properly hydrate. This thermodynamic instability drives hydrophobic collapse and rapid nucleation of the aliphatic tails, resulting in precipitation. Self-Validating Check: To confirm if your issue is kinetic precipitation rather than target binding, centrifuge your final diluted assay mixture at 10,000 x g for 5 minutes. The presence of a visible white pellet confirms solvent shock precipitation.

Q2: How can I formulate this compound without exceeding the maximum tolerated DMSO concentration for cell-based assays? Causality: For most mammalian cell lines, DMSO concentrations above 0.5% (v/v) can induce cytotoxicity, alter membrane permeability, or cause off-target protein unfolding ([3], [2]). To maintain the final DMSO concentration below 0.5% while preventing 2-Aminohept-6-ynamide from crashing out, you must bridge the hydrophobic-hydrophilic gap using an excipient. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly effective. The hydrophobic internal cavity of HP-β-CD encapsulates the aliphatic alkyne tail of 2-Aminohept-6-ynamide, while the polar exterior maintains aqueous solubility. Self-Validating Check: Always run a vehicle control containing the exact concentration of DMSO and HP-β-CD used in your treatment wells. If the vehicle control deviates significantly from the untreated control in your biological readout, the excipient concentration must be titrated down ([4]).

Q3: If formulation fails, what structural modifications can improve the intrinsic aqueous solubility of this scaffold? Causality: If 2-Aminohept-6-ynamide is being used as a synthetic precursor or a clickable probe in a drug discovery program, chemical modification might be necessary. The classical approach is to lower the LogP by adding polar heteroatoms, but this can compromise cell permeability and target binding ([5]). A highly effective, alternative strategy is the disruption of molecular planarity and symmetry ([6]). By introducing a small, non-flat substituent (e.g., a methyl group) into the aliphatic chain, you disrupt the crystal packing energy of the molecule. This lowers the melting point and significantly enhances thermodynamic aqueous solubility without a drastic penalty to the molecule's hydrophobicity[7].

Quantitative Data: Formulation Strategies

Use the table below to select the appropriate formulation strategy based on your required working concentration and assay tolerance.

Formulation StrategyMax Achievable Solubility (µM)Final DMSO (v/v)Biocompatibility / Cell Assay Suitability
Direct Dilution (PBS pH 7.4)~50 µM0.5%High (Standard, but highly prone to precipitation)
pH Adjustment (pH 6.0)~100 µM0.5%Moderate (Depends heavily on assay buffer capacity)
10% HP-β-CD in PBS~500 µM0.2%High (Excellent for in vitro cell assays)
0.1% Tween-20 in PBS~250 µM0.5%Low/Moderate (May lyse sensitive primary cells)

Validated Experimental Protocols

Protocol 1: Preparation of a Stable Assay-Ready Solution using HP-β-CD

This protocol utilizes thermal equilibration and encapsulation to prevent solvent shock.

  • Stock Preparation: Dissolve 2-Aminohept-6-ynamide powder in 100% anhydrous DMSO to create a 50 mM master stock. Store desiccated at -20°C to prevent water absorption.

  • Excipient Preparation: Prepare a 10% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) solution in sterile PBS (pH 7.4). Filter sterilize through a 0.22 µm PES membrane.

  • Thermal Equilibration: Pre-warm both the DMSO stock and the HP-β-CD solution to 37°C for 10 minutes to maximize kinetic solubility during mixing.

  • Dropwise Dilution: While vigorously vortexing the HP-β-CD solution, add the 50 mM DMSO stock dropwise to achieve the desired final concentration (e.g., 10 µL stock into 990 µL buffer yields a 500 µM solution with 1% DMSO).

  • Sonication: Sonicate the mixture in a room-temperature water bath for 5 minutes to disrupt any transient micro-nucleation events.

Protocol 2: Kinetic Solubility Assessment via Microplate Scattering

Validate your formulation before applying it to precious biological samples.

  • Plate Setup: In a 96-well clear-bottom microplate, prepare a 2-fold serial dilution of your formulated 2-Aminohept-6-ynamide (from 1000 µM down to 7.8 µM).

  • Controls: Include a vehicle-only blank (e.g., PBS with 1% DMSO and 10% HP-β-CD) and a known precipitating control (e.g., 100 µM Nicardipine).

  • Incubation: Seal the plate and incubate at 37°C for 2 hours to simulate assay conditions.

  • Measurement: Read the plate using a microplate reader set to measure absorbance (optical density) at 620 nm.

  • Data Analysis: Plot the OD620 values against the compound concentration. The kinetic solubility limit is defined as the concentration at which the OD620 signal rises significantly (≥3 standard deviations) above the vehicle control baseline.

References

  • Improvement in aqueous solubility achieved via small molecular changes Source: Bioorganic & Medicinal Chemistry Letters (PubMed) URL:[Link]

  • What effects does DMSO have on cell assays? Source: Quora URL:[Link]

  • Assay Guidance Manual: DMSO Tolerance Test Source: National Center for Biotechnology Information (NCBI Bookshelf) URL:[Link]

  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Troubleshooting

Reducing non-specific background binding in 2-Aminohept-6-ynamide labeling

Welcome to the technical support resource for 2-Aminohept-6-ynamide (AHA) labeling applications. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common i...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for 2-Aminohept-6-ynamide (AHA) labeling applications. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to non-specific background binding. As Senior Application Scientists, we have compiled field-proven insights and evidence-based protocols to enhance the specificity and reliability of your experiments.

Understanding the Challenge: The Double-Edged Sword of Metabolic Labeling

2-Aminohept-6-ynamide is a powerful tool for metabolic labeling, enabling the selective visualization and enrichment of newly synthesized proteins. As an analogue of the amino acid methionine, it is incorporated into proteins during translation. The terminal alkyne group then serves as a chemical handle for bioorthogonal ligation via copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), commonly known as "Click Chemistry." This allows for the attachment of fluorescent dyes, biotin, or other reporter molecules.

However, the very reactivity that makes the alkyne handle useful can also be a source of frustration. Non-specific binding of the probe or the subsequent detection reagents can lead to high background noise, obscuring genuine signals and complicating data interpretation. This guide provides a structured approach to diagnosing and mitigating these issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of high background when using 2-Aminohept-6-ynamide?

High background can stem from several sources, broadly categorized as either probe-related or detection-related issues:

  • Probe-Related Non-Specific Binding: The alkyne group, while bioorthogonal, is not completely inert. It can participate in low-level, non-specific hydrophobic and electrostatic interactions with cellular components. At excessive concentrations, 2-Aminohept-6-ynamide that is not incorporated into proteins can become trapped within cellular compartments or adsorbed to surfaces.

  • Copper-Mediated Issues (CuAAC): The copper(I) catalyst used in click chemistry can be a major contributor to background. Copper ions can bind non-specifically to proteins and nucleic acids, and the click reaction reagents themselves (e.g., azide-dyes) may aggregate or stick to cellular structures, particularly if they have hydrophobic properties.

  • Fixation and Permeabilization Artifacts: Improper fixation can fail to adequately preserve cellular architecture, leading to probe leakage and redistribution. Similarly, harsh permeabilization can extract lipids and proteins, creating "sticky" sites where reagents can bind non-specifically.

Q2: I'm seeing high background in my no-AHA control. What does this mean?

This is a critical control that points directly to issues with the click reaction and detection steps, rather than the metabolic labeling itself. The signal you are observing is independent of 2-Aminohept-6-ynamide incorporation. The likely culprits are:

  • Azide-Reporter Aggregation: The azide-fluorophore or azide-biotin molecule may be precipitating or binding non-specifically to your sample.

  • Copper(I) Issues: The copper catalyst may be causing the reporter molecule to bind to cellular components.

To address this, you should optimize the click reaction conditions. This includes titrating the concentration of the azide reporter and the copper catalyst, as well as ensuring all reagents are fully dissolved and filtered if necessary.

Q3: Can the concentration of 2-Aminohept-6-ynamide affect background?

Absolutely. It is crucial to determine the optimal concentration empirically for your specific cell type and experimental goal.

  • Too Low: Insufficient incorporation, leading to a weak specific signal that can be lost in the noise.

  • Too High: Increased free, unincorporated 2-Aminohept-6-ynamide, which elevates the chances of non-specific adsorption and can also induce cellular stress or toxicity, leading to artifacts.

A good starting point for many mammalian cell lines is a concentration range of 25-100 µM, but a titration experiment is always recommended.

Troubleshooting Guide: A Step-by-Step Approach to Reducing Background

This section provides actionable solutions to common problems. We will walk through a logical workflow to systematically identify and eliminate sources of non-specific binding.

Workflow Diagram: Troubleshooting Non-Specific Binding

G cluster_0 Phase 1: Diagnosis cluster_1 Phase 2: Optimization A High Background Observed B Run 'No-AHA' Control (Perform Click Reaction) A->B C Is Background Still High? B->C D Optimize Click Reaction - Titrate Copper & Azide-Dye - Add Ligand (e.g., TBTA) - Filter Reagents C->D Yes E Optimize Labeling Protocol - Titrate AHA Concentration - Optimize Incubation Time C->E No F Refine Washing & Blocking - Increase Wash Stringency (e.g., +Tween-20) - Add BSA to Blocking/Wash Buffers D->F E->F G Problem Solved F->G

Caption: A logical workflow for diagnosing and resolving high background.

Issue 1: High Background in Both Sample and No-AHA Control

This indicates a problem with the click chemistry/detection steps.

Causality: The azide-reporter or copper catalyst is binding non-specifically. Hydrophobic azide-dyes are particularly prone to this. The copper catalyst can also bind to endogenous biomolecules, creating sites for non-specific azide attachment.

Solutions & Protocol:

  • Reduce Reagent Concentrations: High concentrations increase the likelihood of aggregation and non-specific interactions.

    • Action: Perform a dot-blot titration of your azide-reporter to find the lowest concentration that gives a robust signal. Systematically decrease the concentration of CuSO₄ and your reducing agent (e.g., sodium ascorbate).

  • Incorporate a Copper Ligand: Ligands like TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) stabilize the Cu(I) oxidation state, increasing the efficiency of the click reaction and reducing side reactions and non-specific copper binding.

  • Optimize Blocking and Washing Steps:

    • Pre-Click Block: Before adding the click reaction cocktail, block your sample with a buffer containing a non-specific protein.

    • Protocol: Enhanced Blocking Buffer:

      • Phosphate-Buffered Saline (PBS)

      • 3% Bovine Serum Albumin (BSA)

      • Incubate for 30-60 minutes at room temperature.

    • Post-Click Washes: Increase the stringency and number of washes after the click reaction.

    • Protocol: High-Stringency Wash Buffer:

      • PBS

      • 0.1% Tween-20 or Triton X-100

      • Wash 3-5 times for 5-10 minutes each.

Issue 2: Background is Low in No-AHA Control but High in Labeled Sample

This points to a problem with the 2-Aminohept-6-ynamide labeling step itself.

Causality: Excess, unincorporated 2-Aminohept-6-ynamide is being retained in the sample and is available to react during the click step. This can be due to insufficient washing or using too high a concentration of the probe initially.

Solutions & Protocol:

  • Optimize 2-Aminohept-6-ynamide Concentration and Incubation Time:

    • Action: Perform a matrix titration. Test a range of AHA concentrations (e.g., 10, 25, 50, 100 µM) against different incubation times (e.g., 1, 4, 8, 24 hours). Analyze by fluorescence microscopy or Western blot to find the optimal signal-to-noise ratio.

    • Data Summary Table:

AHA Conc. (µM)Incubation Time (hr)Signal Intensity (Arbitrary Units)Background Intensity (Arbitrary Units)Signal-to-Noise Ratio
2545005010.0
5048001505.3
10049504002.4
50812002006.0
  • Improve Post-Labeling Washes: It is critical to thoroughly wash away all free 2-Aminohept-6-ynamide before fixation.

    • Protocol: Pre-Fixation Wash:

      • Remove the labeling medium.

      • Wash cells 3 times with ice-cold PBS.

      • Ensure each wash is for at least 5 minutes with gentle agitation.

Optimized Experimental Workflow: From Labeling to Detection

This protocol incorporates the best practices discussed above to minimize background from the start.

G A 1. Metabolic Labeling - Titrate AHA (e.g., 25-50 µM) - Optimize time B 2. Pre-Fixation Wash - 3x washes with cold PBS A->B C 3. Fix & Permeabilize - e.g., 4% PFA then 0.25% Triton X-100 B->C D 4. Blocking - 3% BSA in PBS for 30-60 min C->D E 5. Click Reaction - Use pre-mixed cocktail - Include TBTA ligand - Titrated Azide-Dye & Copper D->E F 6. Post-Click Wash - 3-5x washes with PBS + 0.1% Tween-20 E->F G 7. Imaging / Analysis F->G

Caption: Optimized workflow for AHA labeling with integrated background reduction steps.

References

  • Best practices for fluorescence microscopy background correction. Nature Methods. [Link]

  • Click Chemistry in Proteomics. Chemical Society Reviews. [Link]

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Chemical Reviews. [Link]

Optimization

HPLC purification methods for 2-Aminohept-6-ynamide synthesized peptides

Welcome to the Application Support & Troubleshooting Center for the purification of alkyne-modified peptides. As a Senior Application Scientist, I have designed this portal to address the unique chromatographic behaviors...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support & Troubleshooting Center for the purification of alkyne-modified peptides.

As a Senior Application Scientist, I have designed this portal to address the unique chromatographic behaviors introduced by 2-Aminohept-6-ynamide . The incorporation of this unnatural amino acid introduces a highly hydrophobic 7-carbon chain terminating in an alkyne moiety, which is primarily used for downstream Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry".

This modification fundamentally alters the peptide's polarity, solubility, and potential for secondary interactions within the HPLC flow path. The following guides, protocols, and diagnostic tools are built on causality—ensuring you understand why an issue occurs so you can implement self-validating solutions.

SECTION 1: Causality-Driven Methodology for RP-HPLC Purification

This self-validating protocol is designed to isolate the linear 2-Aminohept-6-ynamide peptide from synthesis byproducts (such as deletion sequences) prior to any click-chemistry applications.

Step 1: Sample Solubilization & Matrix Preparation

  • Action: Dissolve the crude lyophilized peptide in 10–20% Acetonitrile (MeCN) in LC-MS grade water containing 0.1% Trifluoroacetic acid (TFA). If the peptide remains cloudy, titrate with Dimethyl Sulfoxide (DMSO) dropwise (up to 5% total volume).

  • Causality: The heptanamide chain significantly increases the overall hydrophobicity of the peptide. Pure aqueous buffers will cause the alkyne-peptide to aggregate or precipitate, leading to poor column loading and artificially low recovery.

  • Validation: Centrifuge the sample at 10,000 x g for 5 minutes. A completely clear supernatant validates that the peptide is fully solvated and ready for injection.

Step 2: Analytical LC-MS Scouting

  • Action: Inject 10 µL of the sample onto an analytical C18 column (e.g., 4.7 × 150 mm, 5 μm) using a scouting gradient of 5–65% MeCN (with constant 0.1% TFA) over 20 minutes.

  • Causality: This step maps the exact elution percentage (%B) of the target mass. Because 2-Aminohept-6-ynamide is highly non-polar, the target peptide will elute significantly later than its native, un-modified counterpart.

  • Validation: The presence of the [M+H]+ ion at a specific retention time serves as the baseline metric for scaling up.

Step 3: Preparative Gradient Optimization

  • Action: Calculate the elution %B from Step 2. Design a focused preparative gradient starting 10% below this elution point and ending 10% above it, utilizing a shallow slope of 0.25% to 0.5% B/min.

  • Causality: Uncoupled deletion sequences (n-1 peptides lacking the alkyne residue) will be less hydrophobic. A shallow gradient maximizes the resolution ( Rs​>1.5 ) between the target alkyne-peptide and these closely eluting polar impurities.

  • Validation: Perform a small-scale prep injection (e.g., 1 mg). If baseline resolution is achieved, the gradient is validated for the full batch.

Step 4: Isocratic Wash and Fraction Collection

  • Action: Following the elution of the target peak, immediately ramp the gradient to 95% B and hold for 5 minutes before re-equilibrating.

  • Causality: Highly retained hydrophobic byproducts (e.g., organic scavengers from the TFA cleavage cocktail) must be flushed from the column to prevent baseline drift and ghost peaks in subsequent runs[1].

SECTION 2: Diagnostic Troubleshooting Flowchart

When an analytical run fails to meet benchmark criteria, follow this logical progression to isolate the root cause.

TroubleshootingFlow Start Crude 2-Aminohept-6-ynamide Peptide LC-MS Analysis CheckMass Is the target mass [M+H]+ observed? Start->CheckMass MassNo Investigate Synthesis: Check Fmoc deprotection & Cleavage cocktail CheckMass->MassNo No MassYes Evaluate Chromatographic Peak Shape & Purity CheckMass->MassYes Yes Tailing Is severe peak tailing observed? MassYes->Tailing FixTailing Address Metal Interactions: Use PEEK system or flush with 0.1M EDTA Tailing->FixTailing Yes Coelution Are deletion sequences co-eluting? Tailing->Coelution No FixTailing->Coelution FixCoelution Optimize Gradient: Shallow 0.25% B/min slope around elution time Coelution->FixCoelution Yes PrepScale Proceed to Preparative RP-HPLC Purification Coelution->PrepScale No FixCoelution->PrepScale

Diagnostic workflow for troubleshooting LC-MS analysis of alkyne-modified peptides.

SECTION 3: Frequently Asked Questions (FAQs)

Q: Why does my 2-Aminohept-6-ynamide peptide exhibit severe peak tailing compared to standard peptides? A: Terminal alkynes are π -electron rich and can act as weak ligands, coordinating with trace transition metals (such as iron or copper) present in stainless steel HPLC frits, tubing, or aging columns. Furthermore, interactions with residual silanols on the stationary phase can exacerbate tailing[2]. Corrective Action: Passivate your HPLC system by flushing it with 0.1 M EDTA overnight, or preferably use a bio-inert (PEEK or titanium) flow path. Ensure your mobile phase contains fresh 0.1% TFA to maintain a low pH, which protonates silanols and minimizes secondary interactions[2].

Q: I am purifying my peptide post-CuAAC (click reaction). Why do I see a +61 to +63 Da mass shift on my main peak? A: This indicates the formation of a stable Copper(I) or Copper(II) adduct with the peptide backbone or the newly formed triazole ring. Copper catalysts used in the click reaction are notoriously difficult to strip from certain peptide sequences, leading to multiple peaks or mass shifts during post-click RP-HPLC[3]. Corrective Action: Before injecting onto the HPLC, treat the crude click-reaction mixture with a strong copper chelator such as EDTA or Chelex resin. Alternatively, incorporate a 0.1% TFA / 50 mM EDTA wash step in your Solid-Phase Extraction (SPE) cleanup prior to preparative HPLC.

Q: My retention times are drifting continuously across multiple preparative injections. What is causing this? A: Retention time drift without a specific trend is a primary failure indicator of mobile phase inconsistency or inadequate column equilibration[4]. Because the 2-Aminohept-6-ynamide residue is highly sensitive to organic modifier concentrations, even a 1% error in pump delivery will drastically shift its retention. Corrective Action: Verify pump check valves and bypass solvent mixing devices by manually preparing the mobile phase to isolate the hardware issue[1]. Ensure you are allowing at least 5 column volumes of equilibration between runs.

SECTION 4: Quantitative Data & System Suitability

Use the following matrices to benchmark your system and optimize your chromatographic parameters.

Table 1: Gradient Optimization & Mobile Phase Selection

ParameterStandard Peptide Baseline2-Aminohept-6-ynamide AdjustmentMechanistic Rationale
Mobile Phase A H2​O
  • 0.1% Formic Acid
H2​O
  • 0.1% TFA
  • TFA provides stronger ion-pairing, masking basic residues and forcing hydrophobic interaction driven by the alkyne chain.
    Mobile Phase B Acetonitrile (MeCN)MeCN or Isopropanol mixIf the peptide is excessively retained (>80% MeCN), adding 10% Isopropanol to Phase B increases eluent strength.
    Gradient Slope 1.0% B / min0.25% - 0.5% B / minShallow slopes are critical to resolve the target from des-alkyne truncation impurities.
    Column Chemistry C18 (120Å pore)C8 or C18 (300Å pore)A C8 column reduces excessive hydrophobic retention, while a 300Å pore prevents exclusion of larger peptide structures[5].

    Table 2: Quantitative Troubleshooting Metrics

    Failure IndicatorTypical Metric ShiftPrimary CauseCorrective Action
    Peak Tailing Asymmetry Factor ( As​ ) > 1.5Metal coordination / Silanol interactionsFlush system with EDTA; lower mobile phase pH[2].
    Co-elution Resolution ( Rs​ ) < 1.5Gradient too steepDecrease gradient slope to 0.25% B/min around elution time.
    Low Recovery Yield < 50%Peptide precipitation on columnIncrease organic modifier in sample diluent; check for column overloading.
    Missing Peaks No target mass detectedEvaporative loss / Cleavage failureUse a qualitative digestion standard to benchmark column performance[4].

    References

    • Source: acs.
    • Source: waters.
    • Source: frontiersin.
    • Source: agilent.
    • Source: pitt.
    • Source: agilent.

    Sources

    Troubleshooting

    Resolving incomplete deprotection of 2-Aminohept-6-ynamide derivatives

    Technical Support Center: Resolving Incomplete Deprotection of 2-Aminohept-6-ynamide Derivatives Overview & Mechanistic Causality As a Senior Application Scientist, I frequently encounter challenges with the synthesis of...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Technical Support Center: Resolving Incomplete Deprotection of 2-Aminohept-6-ynamide Derivatives

    Overview & Mechanistic Causality

    As a Senior Application Scientist, I frequently encounter challenges with the synthesis of peptidomimetics and macrocycles incorporating unnatural alkyne-bearing amino acids like 2-aminohept-6-ynamide. This building block is highly valued for downstream azide-alkyne cycloaddition (click chemistry)[1]. However, researchers routinely face incomplete deprotection of the α -amino protecting group (Fmoc/Boc) or the alkyne protecting group (e.g., TMS), leading to deletion sequences, truncated peptides, and complex purification profiles[2].

    The causality of these failures is rarely the intrinsic chemical stability of the protecting groups. Instead, the non-polar hept-6-ynyl side chain promotes localized hydrophobic clustering and sequence-dependent β -sheet aggregation on the solid support. This physically occludes the N-terminal amine from deprotection reagents[3]. Furthermore, terminal alkynes can alter the local microenvironment, increasing the resistance of Boc groups to acidic cleavage[2].

    Visualizing the Troubleshooting Logic

    DiagnosticTree Start Incomplete Deprotection Detected (LC-MS) CheckGroup Which Protecting Group? Start->CheckGroup Fmoc N-alpha Fmoc CheckGroup->Fmoc Boc N-alpha Boc CheckGroup->Boc Alkyne Alkyne (e.g., TMS) CheckGroup->Alkyne FmocIssue Beta-sheet aggregation or steric occlusion Fmoc->FmocIssue BocIssue Acid resistance due to local environment Boc->BocIssue AlkyneIssue Insufficient fluoride or steric hindrance Alkyne->AlkyneIssue FmocSol Use DBU or Chaotropic agents FmocIssue->FmocSol BocSol Increase TFA conc. or prolonged time BocIssue->BocSol AlkyneSol Optimize TBAF/AgF conditions AlkyneIssue->AlkyneSol

    Diagnostic logic tree for identifying and resolving incomplete deprotection.

    Frequently Asked Questions (FAQs) & Troubleshooting Guide

    Q1: Why is standard 20% piperidine failing to remove the Fmoc group from my 2-aminohept-6-ynamide residue? Expertise & Experience: The failure is driven by physical, not chemical, barriers. The aliphatic alkyne side chain promotes intermolecular hydrophobic interactions and β -sheet formation on the resin[3]. This aggregation shrinks the resin pores and physically blocks piperidine from accessing the Fmoc moiety. Solution: Disrupt the hydrogen bonding network. Incorporate chaotropic agents or use a stronger, less sterically hindered base.

    Q2: How do I modify the Fmoc deprotection protocol to overcome this aggregation? Expertise & Experience: Substitute standard piperidine with a cocktail containing DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). DBU is a stronger base that accelerates elimination even in sterically demanding environments. Combining this with a hydrogen-bond disruptor like 0.1 M HOBt prevents re-aggregation. Self-Validating System: Perform a micro-cleavage after the modified deprotection step. Analyze via LC-MS. The disappearance of the +222 Da mass shift (Fmoc) confirms success.

    Q3: I am using Boc-protected 2-aminohept-6-ynamide, and I see deletion sequences. Is the alkyne interfering with TFA cleavage? Expertise & Experience: While terminal alkynes are generally stable to TFA, the local microenvironment created by the alkyne can unexpectedly increase the resistance of the Boc group to acidic cleavage, a phenomenon similarly observed with modified histidine residues[2]. Solution: Extend the TFA treatment time or increase the TFA concentration. Ensure scavengers (like TIPS and water) are present to prevent alkyne hydration or cation alkylation.

    Q4: My terminal alkyne was TMS-protected to prevent side reactions, but post-cleavage, the TMS group is still present. How do I force desilylation? Expertise & Experience: TMS groups on alkynes are typically labile, but in complex peptidomimetics, steric shielding can impede standard TBAF (Tetrabutylammonium fluoride) deprotection[4]. Solution: Use a combination of TBAF and a mild heating step (40 °C), or switch to Silver(I) fluoride (AgF), which has a high affinity for alkynes and facilitates rapid desilylation.

    Quantitative Data: Efficacy of Deprotection Cocktails

    To guide your experimental choices, the following table summarizes the expected deprotection efficiencies based on empirical data for difficult alkyne-containing sequences.

    Deprotection TargetReagent CocktailTemp (°C)Time (min)Expected EfficiencyMechanism of Action
    Fmoc 20% Piperidine in DMF252 x 1060 - 75%Standard base-catalyzed elimination[1]
    Fmoc 20% Piperidine + 0.1M HOBt in DMF252 x 1085 - 90%HOBt disrupts β -sheet formation
    Fmoc 2% DBU + 20% Piperidine in DMF252 x 5> 98%Stronger base overcomes steric hindrance
    Boc 50% TFA in DCM253080 - 85%Standard acidolysis
    Boc 95% TFA + 2.5% TIPS + 2.5% H2O25120> 99%High acid conc. with scavengers[2]
    TMS (Alkyne) 1.0 M TBAF in THF256070 - 80%Fluoride-mediated desilylation[4]
    TMS (Alkyne) 1.0 M TBAF in THF/MeOH (1:1)4060> 95%Enhanced solvation and thermal kinetics

    Experimental Protocols: Self-Validating Methodologies

    Protocol 1: Optimized Fmoc Deprotection for Aggregation-Prone Sequences

    Objective: Achieve complete Fmoc removal from 2-aminohept-6-ynamide derivatives on solid support.

    • Preparation: Swell the resin (e.g., Rink Amide AM) in DMF for 30 minutes to maximize pore accessibility.

    • Cocktail Formulation: Prepare a fresh solution of 2% DBU (v/v) and 20% Piperidine (v/v) in DMF.

    • Primary Treatment: Add the cocktail to the resin (approx. 10 mL/g resin). Agitate for 5 minutes at room temperature. Drain.

    • Secondary Treatment: Add a fresh batch of the cocktail and agitate for another 5 minutes. Drain.

    • Washing: Wash the resin thoroughly with DMF (5 x 1 min), DCM (3 x 1 min), and DMF (3 x 1 min) to remove all traces of DBU, which could cause premature cleavage in subsequent steps.

    • Validation (Kaiser Test): Take a few beads and perform a Kaiser test. A deep blue color indicates the presence of free primary amines (successful deprotection). If the test is yellow/colorless, repeat step 4 with the addition of 0.1 M HOBt.

    Protocol 2: Complete Desilylation of TMS-Protected Alkynes

    Objective: Remove the TMS protecting group from the hept-6-ynamide side chain post-cleavage.

    • Preparation: Dissolve the crude peptide/compound in a 1:1 mixture of THF and Methanol (concentration ~10 mg/mL).

    • Reagent Addition: Add 2.0 equivalents of TBAF (1.0 M solution in THF) dropwise at 0 °C[4].

    • Reaction: Allow the mixture to warm to room temperature and stir for 1 hour.

    • Validation (LC-MS): Remove a 10 μ L aliquot, dilute in Acetonitrile/Water, and inject into the LC-MS. Look for the disappearance of the [M+H]+ peak corresponding to the TMS-protected mass (+72 Da) and the appearance of the desired terminal alkyne mass.

    • Workup: Quench with saturated aqueous NH4​Cl , extract with Ethyl Acetate, dry over Na2​SO4​ , and concentrate under reduced pressure.

    Visualizing the Optimized Deprotection Workflow

    Workflow Step1 Swell Resin in DMF (30 mins) Step2 Apply 2% DBU + 20% Piperidine in DMF Step1->Step2 Step3 Agitate 2 x 5 mins Drain & Wash Step2->Step3 Step4 Perform Kaiser Test Step3->Step4 Decision Is bead color blue? Step4->Decision Success Proceed to next Amino Acid Coupling Decision->Success Yes Fail Repeat Deprotection with 0.1M HOBt Decision->Fail No Fail->Step3 Re-apply

    Optimized self-validating workflow for Fmoc deprotection of alkyne sequences.

    References

    • Title: Incomplete Fmoc deprotection in solid-phase synthesis of peptides - PubMed Source: nih.gov URL: 3

    • Title: Peptide Cyclization and Cyclodimerization by CuI-Mediated Azide-Alkyne Cycloaddition - PMC Source: nih.gov URL: 1

    • Title: Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis - PubMed Source: nih.gov URL: 2

    • Title: Recent Progress of Protecting Groups for Terminal Alkynes Source: ccspublishing.org.cn URL: 4

    Sources

    Optimization

    Enhancing reaction kinetics of 2-Aminohept-6-ynamide in dilute solutions

    Welcome to the Technical Support Center for Bioorthogonal Conjugation. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the copper...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for Bioorthogonal Conjugation. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the copper-catalyzed azide-alkyne cycloaddition (CuAAC) of 2-Aminohept-6-ynamide in highly dilute regimes (< 50 µM).

    Unlike standard click chemistry, operating at low concentrations fundamentally alters the reaction's behavior. This guide synthesizes field-proven methodologies, causality-driven troubleshooting, and self-validating protocols to ensure your bioconjugation workflows are robust, reproducible, and scientifically sound.

    I. Core Concepts & FAQs: The Kinetics of Dilution

    Q1: Why does the reaction rate of 2-Aminohept-6-ynamide drop exponentially at concentrations below 50 µM? The Causality: CuAAC is fundamentally a bimolecular reaction, but its catalytic cycle requires the formation of a dinuclear copper-acetylide intermediate[1]. In dilute solutions, the probability of forming this dinuclear complex decreases drastically. Furthermore, 2-Aminohept-6-ynamide features a primary amine. Amines can act as weak competitive chelators for copper ions. At low concentrations, this off-target coordination depletes the already scarce pool of active Cu(I), effectively causing the substrate to poison its own reaction. The Solution: You must thermodynamically outcompete the substrate's amine by using strongly coordinating polytriazole ligands (like BTTAA) to lock the copper into the highly reactive dinuclear complex[2].

    Q2: Should I use THPTA or BTTAA as my accelerating ligand? The Causality: While THPTA is highly water-soluble and allows reactions to be run entirely in aqueous buffers[3], BTTAA provides a more electron-rich environment. This superior stabilization of the Cu(I) oxidation state results in up to a 5-fold increase in reaction kinetics compared to THPTA in dilute conditions[2]. For ultra-dilute 2-Aminohept-6-ynamide, BTTAA is the superior choice [4].

    Q3: How can I prevent oxidative damage to my target proteins during the reaction? The Causality: The standard addition of sodium ascorbate reduces Cu(II) to the active Cu(I) state. However, in the presence of ambient oxygen, this process generates reactive oxygen species (ROS) that rapidly degrade histidine and cysteine residues[5]. The Solution: Implement a 5:1 ratio of Ligand:Copper. The excess ligand acts as a sacrificial reductant to intercept ROS[5]. Additionally, incorporating 10% DMSO acts as a highly efficient oxygen radical scavenger, preserving protein integrity without inhibiting the CuAAC cycle[6].

    II. Diagnostic Troubleshooting Logic

    When your bioconjugation stalls, use the following logic tree to identify the mechanistic failure point and apply the correct chemical intervention.

    TroubleshootingLogic Issue Issue: Stalled Kinetics [2-Aminohept-6-ynamide] < 50 µM CheckAmine Is the primary amine sequestering Cu(I)? Issue->CheckAmine CheckAzide Is the bimolecular collision rate too low? Issue->CheckAzide CheckROS Is the target degrading from ROS byproducts? Issue->CheckROS UseBTTAA Solution: Use BTTAA Ligand (Outcompetes amine) CheckAmine->UseBTTAA UsePicolyl Solution: Use Picolyl Azide (Pre-coordinates Cu) CheckAzide->UsePicolyl UseScavenger Solution: Add 10% DMSO & Aminoguanidine CheckROS->UseScavenger

    Diagnostic logic for resolving stalled CuAAC kinetics in dilute regimes.

    III. Quantitative Data: Ligand Selection Matrix

    To maximize the kinetics of 2-Aminohept-6-ynamide, selecting the correct accelerating ligand is critical. The table below summarizes the performance of industry-standard ligands in dilute aqueous environments[4].

    LigandCu(I) StabilizationKinetic AccelerationBiocompatibility / ToxicityWater SolubilityBest Use Case
    BTTAA Very HighVery High Very High (Low Toxicity)ModerateOptimal for ultra-dilute in vitro / in vivo targets.
    BTTES HighHighVery High (Low Toxicity)HighLive-cell labeling where high solubility is required.
    THPTA ModerateModerateModerateVery High Standard aqueous bioconjugation (> 50 µM).
    TBTA Low (in water)Very HighLow (High Toxicity)LowOrganic synthesis only (requires >30% DMSO).

    IV. Self-Validating Experimental Protocol

    To guarantee success, every reaction must be a self-validating system. This protocol incorporates a parallel "dummy" reaction using a fluorogenic coumarin azide. This allows you to visually confirm that your Cu(I) catalyst pool is active before committing your precious 2-Aminohept-6-ynamide and target protein[5].

    ProtocolWorkflow Step1 1. Pre-assemble Cu(II)-BTTAA (1:5) Step2 2. Add Alkyne & Azide Step1->Step2 Step3 3. Add Scavengers (DMSO/Aminoguanidine) Step2->Step3 Step4 4. Initiate with Na-Ascorbate Step3->Step4 Step5 5. Validate via Coumarin Assay Step4->Step5 Step6 6. Quench (EDTA) Step5->Step6

    Step-by-step self-validating workflow for dilute CuAAC bioconjugation.

    Methodology: Ultra-Dilute CuAAC Ligation of 2-Aminohept-6-ynamide

    Materials Required:

    • Target Protein (Azide-functionalized, ideally a Picolyl Azide for internal Cu(I) chelation)[7].

    • 2-Aminohept-6-ynamide (1 mM stock in DMSO).

    • CuSO₄ (20 mM aqueous stock).

    • BTTAA Ligand (50 mM stock in DMSO/Water).

    • Sodium Ascorbate (100 mM aqueous stock, freshly prepared).

    • Aminoguanidine HCl (100 mM aqueous stock).

    • 3-Azido-7-hydroxycoumarin (Fluorogenic validation probe).

    Step-by-Step Procedure:

    • Catalyst Pre-assembly (Critical Step): In a microcentrifuge tube, mix 2.5 µL of CuSO₄ (20 mM) with 5.0 µL of BTTAA (50 mM). Causality: You must pre-mix the copper and ligand before adding them to the protein or reductant. This allows the thermodynamic formation of the Cu(II)-BTTAA complex, preventing the irreversible formation of insoluble copper oxides[5].

    • Validation Setup (Parallel Tube): In a separate tube, combine 10 µL of 3-Azido-7-hydroxycoumarin with an excess of a standard alkyne in buffer.

    • Reaction Assembly: To your main reaction tube, add your Azide-functionalized target protein (diluted to 10-25 µM in 100 mM Potassium Phosphate buffer, pH 7.4). Add 2-Aminohept-6-ynamide to a final concentration of 50 µM.

    • ROS Scavenging: Add Aminoguanidine to a final concentration of 5 mM, and ensure the final solvent composition contains 10% v/v DMSO. Causality: Aminoguanidine scavenges dehydroascorbate byproducts that cross-link arginine residues, while DMSO scavenges hydroxyl radicals[5][6].

    • Catalyst Addition: Transfer the pre-assembled Cu(II)-BTTAA complex to the main reaction mixture and the validation tube.

    • Initiation: Add Sodium Ascorbate to a final concentration of 5 mM to both tubes. Invert gently to mix (do not vortex, as this introduces excess oxygen).

    • Validation Check: After 15 minutes, expose the validation tube to a UV light source (excitation 404 nm). Causality: A strong fluorescence emission at 477 nm confirms that the Cu(I) catalytic cycle is actively turning over in your specific buffer conditions[5]. If the tube does not fluoresce, your buffer contains a contaminant (e.g., EDTA or excess thiols) sequestering the copper.

    • Incubation & Quenching: Allow the main reaction to proceed for 1 hour at room temperature. Quench the reaction by adding EDTA to a final concentration of 10 mM to strip the copper from the triazole linkage, followed by standard desalting (e.g., PD-10 column)[3].

    V. References

    • Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study. nih.gov.

    • Optimize Your Copper-Catalyzed Click Chemistry With Accelerating Ligands. vectorlabs.com.

    • Next Generation Azide Probes. 2bscientific.com.

    • Measuring and suppressing the oxidative damage to DNA during Cu(I)-catalyzed azide-alkyne cycloaddition. nsf.gov.

    • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. nih.gov.

    • Site-Specific Bioconjugation of a Murine Dihydrofolate Reductase Enzyme by Copper(I)-Catalyzed Azide-Alkyne Cycloaddition with Retained Activity. plos.org.

    • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. nih.gov.

    Sources

    Troubleshooting

    Technical Support Center: 2-Aminohept-6-ynamide Storage &amp; Handling Guide

    Audience: Researchers, scientists, and drug development professionals. Welcome to the Technical Support Center for 2-Aminohept-6-ynamide (CAS: 1314897-43-2).

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Audience: Researchers, scientists, and drug development professionals.

    Welcome to the Technical Support Center for 2-Aminohept-6-ynamide (CAS: 1314897-43-2). This bifunctional building block is critical for peptide synthesis and click chemistry but requires rigorous handling to maintain its structural integrity. Below, you will find our comprehensive guide on the mechanistic causes of degradation, self-validating storage protocols, and troubleshooting FAQs.

    Mechanistic Insights: The Causality of Degradation

    To effectively store 2-Aminohept-6-ynamide, one must understand the chemical vulnerabilities of its specific functional groups.

    • Terminal Alkyne Oxidative Cleavage: The terminal alkyne moiety (-C≡CH) is highly susceptible to oxidative cleavage when exposed to atmospheric oxygen. This process can prematurely cleave the alkyne, yielding chain-shortened carboxylic acids and releasing carbon dioxide (1)[1]. Furthermore, trace transition metals can catalyze oxidative Glaser-type homocoupling of the alkyne.

    • Amine Oxidation & Carbamylation: The primary alpha-amine is a strong nucleophile. In ambient conditions, it readily absorbs atmospheric moisture and carbon dioxide to form carbamate salts. Oxidative stress can further degrade the amine functionality, a pathway frequently catalyzed by trace metals like iron or copper (2)[2].

    • Hygroscopicity: Like many amino acid derivatives, this compound is highly hygroscopic. Moisture acts as a solvent micro-environment that accelerates both oxidation and hydrolysis. Proper storage requires strict humidity control, as moisture absorption is a primary driver of shelf-life reduction (3)[3].

    Self-Validating Storage Protocol

    This step-by-step methodology ensures optimal preservation. It is designed as a self-validating system: adherence guarantees stability, while physical changes (e.g., clumping, discoloration) immediately indicate a protocol breach.

    Step 1: Environmental Control Perform all aliquoting inside an inert atmosphere glovebox (Argon preferred) or use a Schlenk line. Causality: Eliminates atmospheric oxygen and moisture at the source before the compound is divided.

    Step 2: Aliquoting into Metal-Free Containers Transfer the compound into amber borosilicate glass vials using a PTFE or ceramic spatula. Causality: Amber glass blocks UV-induced radical formation. Avoiding metal spatulas prevents trace metal contamination, eliminating the risk of metal-catalyzed oxidative degradation[2].

    Step 3: Desiccation Place the open vials in a vacuum desiccator containing anhydrous calcium sulfate (Drierite) or phosphorus pentoxide for 2-4 hours. Causality: Removes adventitious surface moisture that causes clumping and accelerates degradation[3].

    Step 4: Argon Backfilling & Sealing Backfill the vials with high-purity Argon. Seal tightly with PTFE-lined screw caps and wrap the junction with Parafilm. Causality: Argon is denser than air and provides a robust protective blanket over the solid powder. PTFE prevents chemical interaction with the cap lining.

    Step 5: Cryogenic Storage Store the sealed vials at -20°C or -80°C. Causality: Lower temperatures exponentially decrease the kinetic rate of oxidation and thermal degradation[3].

    Validation Check: Before use, allow the vial to warm to room temperature before opening to prevent condensation. Perform a quick LC-MS or 1H-NMR check. The presence of a sharp singlet around ~2.0 ppm (alkyne proton) and the absence of upstream carboxylic acid peaks validate the compound's integrity.

    Quantitative Storage Stability Matrix
    Storage TemperatureAtmosphereContainer TypeMoisture ControlExpected Shelf-LifePrimary Degradation Risk
    Room Temp (25°C)Ambient AirClear PlasticNone< 2 weeksAlkyne oxidative cleavage, Amine carbamylation
    4°CAmbient AirAmber GlassDesiccant3-6 monthsSlow oxidation, Moisture ingress
    -20°CArgonAmber Glass (PTFE cap)Desiccant2-3 yearsMinimal (Trace homocoupling)
    -80°CArgonAmber Glass (PTFE cap)Desiccant> 5 yearsNone
    Degradation Pathway Visualization

    StorageWorkflow O2 Atmospheric Oxygen AlkyneOx Alkyne Oxidative Cleavage O2->AlkyneOx AmineOx Amine Carbamylation O2->AmineOx Coupling Glaser Homocoupling O2->Coupling Moisture Moisture / Humidity Moisture->AmineOx Temp Thermal Stress (>4°C) Temp->AlkyneOx Temp->AmineOx Metals Trace Metals Metals->Coupling Argon Argon Blanketing AlkyneOx->Argon Prevented by Cryo Cryogenic (-20°C) AlkyneOx->Cryo Mitigated by Desiccant Desiccant Storage AmineOx->Desiccant Prevented by AmineOx->Cryo Mitigated by PTFE PTFE/Amber Vials Coupling->PTFE Prevented by

    Logical workflow mapping environmental stressors to 2-Aminohept-6-ynamide degradation and solutions.

    Troubleshooting & FAQs

    Q: My 2-Aminohept-6-ynamide has turned slightly yellow and clumped together. Is it still viable for click chemistry? A: Yellowing indicates trace oxidation of the primary amine or early-stage oxidative coupling of the alkyne, while clumping is a definitive sign of moisture ingress (3)[3]. For sensitive applications like CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition), we highly recommend discarding the batch or purifying it via flash chromatography. Oxidized byproducts can poison the copper catalyst and drastically reduce your overall yield.

    Q: Can I store 2-Aminohept-6-ynamide as a stock solution to save time during assays? A: It is highly discouraged to store this compound in aqueous or protic solvents for extended periods. In solution, the kinetics of amine oxidation and alkyne hydration accelerate significantly. If you must prepare a stock solution for immediate workflows, use anhydrous DMSO or DMF, purge the solution thoroughly with Argon, and store at -80°C for no longer than one week.

    Q: Why is Argon specifically recommended over Nitrogen for blanketing? A: Argon is approximately 38% denser than ambient air, whereas Nitrogen is slightly lighter. When backfilling small storage vials, Argon effectively sinks to the bottom, creating a robust, heavy protective blanket over the solid powder. This blanket resists displacement much better than Nitrogen when the vial is briefly opened for aliquoting.

    Q: I suspect my sample underwent oxidative cleavage. What will I see on the NMR? A: If the terminal alkyne has undergone oxidative cleavage, the characteristic terminal alkyne proton (usually a sharp singlet or finely split triplet around ~1.9 - 2.1 ppm in CDCl3 or DMSO-d6) will disappear. You will likely observe the emergence of a broad downfield peak (>10 ppm) corresponding to a newly formed carboxylic acid group (1)[1].

    References
    • Master Organic Chemistry. "Oxidation of Alkynes With O3 and KMnO4." Available at: [Link]

    • Pangoo.biz. "Shelf Life and Storage Requirements for Amino Acids: A Guide." Available at: [Link]

    • National Institutes of Health (PMC). "Oxidative diversification of amino acids and peptides by small-molecule iron catalysis." Available at: [Link]

    Sources

    Reference Data & Comparative Studies

    Validation

    Comparative Guide: 2-Aminohept-6-ynamide vs. Propargylglycine in Click Chemistry Efficiency

    Executive Summary The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a foundational bioorthogonal reaction in chemical biology, proteomics, and drug discovery. The efficiency of this "click" reaction is heavil...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a foundational bioorthogonal reaction in chemical biology, proteomics, and drug discovery. The efficiency of this "click" reaction is heavily dictated by the structural properties of the alkyne-bearing non-canonical amino acid (ncAA) utilized. As a Senior Application Scientist, I frequently observe that legacy protocols default to Propargylglycine (Pra) . However, emerging data demonstrates that structurally extended alternatives, specifically 2-Aminohept-6-ynamide (and its acid counterpart), offer vastly superior reaction kinetics and catalyst preservation. This guide objectively compares these two ncAAs, detailing the mechanistic causality behind their performance disparities and providing self-validating experimental workflows.

    Mechanistic Analysis: The Chain Length Paradigm

    The Propargylglycine (Pra) Bottleneck

    Propargylglycine (2-aminopent-4-ynoic acid) is characterized by a terminal alkyne appended to a minimal 1-carbon (methylene) spacer[1]. While its compact size minimizes structural perturbations in target proteins, this proximity introduces a critical chemical flaw during CuAAC. The free α-amino acid skeleton of Pra acts as a potent bidentate ligand, chelating the Cu(I) catalyst[2]. This sequestration depletes the active catalyst pool in a time-dependent manner, leading to drastically reduced reaction yields, particularly in dilute biological solutions (<10 mM)[3][4].

    The 2-Aminohept-6-ynamide Advantage

    To circumvent catalyst degradation, extending the aliphatic side chain is highly effective. 2-Aminohept-6-ynamide features an extended 3-carbon (methylene) aliphatic spacer[5][6]. This deliberate structural elongation spatially decouples the reactive terminal alkyne from the electron-donating α-amine and amide/carboxylate groups. By preventing the formation of stable 5- or 6-membered Cu(I) chelation rings, 2-Aminohept-6-ynamide maintains optimal catalyst availability. This drives rapid, quantitative cycloaddition even at micromolar concentrations without necessitating toxic excesses of copper[6].

    Mechanism cluster_pra Propargylglycine (Pra) cluster_hept 2-Aminohept-6-ynamide PraNode Short Spacer (1 Methylene) ChelateNode α-Amine Cu(I) Chelation PraNode->ChelateNode Proximity LowYieldNode Catalyst Depletion (Lower Yield) ChelateNode->LowYieldNode Inhibits HeptNode Extended Spacer (3 Methylenes) NoChelateNode Spatial Decoupling (No Chelation) HeptNode->NoChelateNode Freedom HighYieldNode Optimal Cu(I) Pool (Higher Yield) NoChelateNode->HighYieldNode Drives

    Mechanistic divergence in CuAAC efficiency based on side-chain length and Cu(I) chelation.

    Quantitative Performance Comparison

    The structural differences between these two molecules manifest in highly divergent experimental behaviors. The table below summarizes their quantitative performance metrics based on established chemical literature:

    ParameterPropargylglycine (Pra)2-Aminohept-6-ynamide
    Aliphatic Spacer Length 1 Methylene (-CH₂-)3 Methylenes (-(CH₂)₃-)
    Cu(I) Chelation Potential High (Inhibitory)[2][3]Negligible[6]
    Reaction Kinetics Slower (Catalyst-limited)Rapid & Uninhibited
    Yield at Dilute Conc. (<10 mM) Low (Requires excess Cu/Ascorbate)[3]High (Quantitative)
    Biocompatibility Lower (Requires higher Cu loading)Higher (Functions at low Cu loading)

    Self-Validating Experimental Protocols

    To objectively validate the performance difference between these two ncAAs, the following self-validating protocol utilizes a standardized CuAAC workflow.

    Scientific Causality & Logic:

    • Ligand Stabilization: We employ THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) to stabilize the Cu(I) oxidation state. This prevents disproportionation and mitigates the generation of reactive oxygen species (ROS), which is vital for maintaining protein integrity[7].

    • Ascorbate Saturation: Sodium ascorbate is added in significant excess to continuously reduce Cu(II) to Cu(I). This step is specifically critical when using Pra to counteract the continuous loss of active catalyst to chelation[3][4].

    Step-by-Step Methodology
    • Substrate Preparation: Dilute the alkyne-tagged peptide (incorporating either Pra or 2-Aminohept-6-ynamide) to 50 µM in 0.1 M phosphate buffer (pH 7.2). Add 1.5 equivalents of the target azide-fluorophore.

    • Catalyst Premixing: In a separate vial, mix CuSO₄ (final concentration 100 µM) with the THPTA ligand (final concentration 500 µM) at a 1:5 ratio. Incubate for 5 minutes. Rationale: Pre-complexation ensures no free copper interacts non-specifically with the protein backbone.

    • Activation: Add the CuSO₄/THPTA complex to the substrate mixture. Immediately add sodium ascorbate (final concentration 1 mM) to initiate the catalytic cycle.

    • Cycloaddition: Incubate the reaction at room temperature for 60 minutes under gentle agitation.

    • Quenching & Purification: Terminate the reaction by adding 5 mM EDTA to chelate all copper ions, followed by size-exclusion chromatography (SEC) to purify the labeled conjugate.

    Protocol S1 1. Substrate Preparation Equilibrate Alkyne-uAA & Azide S2 2. Catalyst Assembly Premix CuSO4 & THPTA (1:5 ratio) S1->S2 S3 3. Activation Add Sodium Ascorbate (10 eq) S2->S3 S4 4. Cycloaddition Incubate at RT (30-60 min) S3->S4 S5 5. Quenching Add EDTA to chelate Cu(II/I) S4->S5

    Standardized self-validating workflow for CuAAC bioconjugation minimizing catalyst degradation.

    Conclusion

    While Propargylglycine (Pra) remains a deeply entrenched standard for metabolic labeling and peptide synthesis, its inherent propensity to chelate Cu(I) makes it suboptimal for highly dilute or sensitive bioconjugations. 2-Aminohept-6-ynamide overcomes this fundamental chemical bottleneck. By leveraging an extended aliphatic spacer, it spatially isolates the bioorthogonal alkyne from the chelating α-amine, preserving the catalyst pool and enabling highly efficient, biocompatible click chemistry.

    Sources

    Comparative

    Advanced Metabolic Labeling: A Comparative Guide to Homopropargylglycine (HPG) vs. 2-Aminohept-6-ynamide

    Metabolic labeling of newly synthesized proteins using bioorthogonal noncanonical amino acids (ncAAs) has fundamentally transformed proteomics. By hijacking the endogenous translational machinery, researchers can pulse-l...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Metabolic labeling of newly synthesized proteins using bioorthogonal noncanonical amino acids (ncAAs) has fundamentally transformed proteomics. By hijacking the endogenous translational machinery, researchers can pulse-label nascent proteins with alkyne- or azide-bearing methionine surrogates. These tagged proteins are subsequently detected or enriched via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), commonly known as "click chemistry"[1].

    While Homopropargylglycine (HPG) remains the gold standard for global Bioorthogonal Noncanonical Amino Acid Tagging (BONCAT), tracking protein synthesis within complex biological systems (e.g., tumor microenvironments, microbial co-cultures) requires highly targeted approaches. To eliminate background labeling from non-target cells, researchers are increasingly turning to enzyme-activatable "pro-ncAAs" like 2-Aminohept-6-ynamide .

    This guide objectively compares the mechanistic utility, structural constraints, and experimental workflows of HPG versus 2-Aminohept-6-ynamide to assist drug development professionals and molecular biologists in selecting the optimal metabolic probe.

    Mechanistic Divergence: Global vs. Targeted Incorporation

    Homopropargylglycine (HPG): The Universal Surrogate

    HPG (2-aminohex-5-ynoic acid) is a 6-carbon α -amino acid featuring a terminal alkyne. Its aliphatic chain and spatial geometry closely mimic natural methionine[2]. Because of this structural homology, HPG is efficiently recognized, activated, and charged onto tRNA by endogenous wild-type Methionyl-tRNA synthetase (MetRS)[1].

    • Causality of Use: HPG requires absolutely no genetic manipulation of the host organism. It is the plug-and-play choice for global protein synthesis profiling in wild-type cell lines, primary neurons, and viral infection models[3],[2].

    2-Aminohept-6-ynamide: The Cell-Selective Pro-ncAA

    2-Aminohept-6-ynamide represents an advanced paradigm for targeted proteomics, differing from HPG in two critical structural aspects:

    • Amide Masking: The α -carboxylate is masked as an amide. Aminoacyl-tRNA synthetases cannot activate amides; they strictly require a free carboxylate to form the essential aminoacyl-AMP intermediate. Consequently, 2-Aminohept-6-ynamide is translationally inert until it is hydrolyzed by a specific intracellular amidase. By restricting the expression of this amidase to a target cell population, researchers achieve exclusive labeling of that sub-proteome—a mechanism highly analogous to nitrilase-activatable (NANCAT) strategies[4].

    • Chain Length: Once activated via hydrolysis to 2-aminohept-6-ynoic acid, the molecule is a 7-carbon chain (one methylene group longer than HPG). This increased steric bulk drastically reduces its affinity for wild-type MetRS. Efficient incorporation often requires the co-expression of an engineered mutant MetRS to accommodate the bulkier side chain[5]. This dual-requirement (Amidase + Mutant MetRS) acts as a stringent orthogonal gate, ensuring near-zero background labeling in neighboring wild-type cells.

    Quantitative & Structural Comparison

    FeatureHomopropargylglycine (HPG)2-Aminohept-6-ynamide
    Chemical Structure Free α -amino acid (6 carbons) α -amino amide (7 carbons)
    Bioorthogonal Handle Terminal AlkyneTerminal Alkyne
    Activation Requirement None (Directly charged)Intracellular Amidase Hydrolysis
    tRNA Synthetase Affinity High (Wild-type MetRS)Low (Requires engineered MetRS)
    Primary Application Global proteome labelingCell-selective / Targeted labeling
    Background Labeling High in complex co-culturesNear-zero in non-target cells

    Incorporation Pathways & Workflows

    Pathway cluster_HPG Global Labeling (HPG) cluster_Amide Cell-Selective Labeling (2-Aminohept-6-ynamide) HPG HPG (Free Acid) MetRS Endogenous MetRS HPG->MetRS Protein_HPG Labeled Proteome MetRS->Protein_HPG Amide 2-Aminohept-6-ynamide (Pro-ncAA) Amidase Targeted Amidase Amide->Amidase Hydrolysis Acid 2-Aminohept-6-ynoic acid Amidase->Acid MutRS Engineered MetRS Acid->MutRS Protein_Amide Targeted Proteome MutRS->Protein_Amide

    Metabolic incorporation pathways: Global labeling via HPG vs. Cell-selective labeling via amide precursor.

    Workflow S1 1. Methionine Depletion (15-30 min) S2 2. Pulse Labeling (HPG or Amide Precursor) S1->S2 S3 3. Cell Lysis & Protein Extraction (Denaturing Buffer) S2->S3 S4 4. CuAAC Click Reaction (Azide-Probe + Cu(I) + THPTA) S3->S4 S5 5. Downstream Analysis (In-gel Fluorescence / LC-MS) S4->S5

    Standard workflow for bioorthogonal noncanonical amino acid tagging (BONCAT) and downstream analysis.

    Self-Validating Experimental Protocols

    Protocol A: Global BONCAT with HPG

    This protocol is optimized for measuring global translation rates in standard mammalian cell lines[1].

    • Methionine Depletion: Wash cells twice with warm PBS. Incubate in Methionine-free DMEM (supplemented with dialyzed FBS) for 30 minutes.

      • Causality: Depleting endogenous methionine pools is critical to outcompete natural Met for MetRS binding. However, exceeding 45 minutes can trigger the Integrated Stress Response (ISR) and artificially stall ribosomes, skewing the nascent proteome profile[2].

    • Pulse Labeling: Add HPG to a final concentration of 1 mM. Incubate for 1 to 4 hours depending on the desired temporal resolution.

      • Self-Validation: Always maintain a vehicle-treated control (Met-free media without HPG) to establish the background fluorescence baseline during downstream click chemistry[2].

    • Cell Lysis: Wash cells with ice-cold PBS containing cycloheximide (to freeze translation). Lyse in 1% SDS buffer with protease inhibitors.

      • Causality: SDS denatures the proteins, unwinding tertiary structures to expose buried alkyne residues, ensuring maximum stoichiometric efficiency during the click reaction.

    • CuAAC Click Reaction: React 50 µg of protein lysate with 100 µM Azide-Fluorophore, 1 mM CuSO4, 2 mM THPTA ligand, and 5 mM Sodium Ascorbate for 1 hour at room temperature[6].

      • Causality: Sodium ascorbate reduces inactive Cu(II) to the catalytic Cu(I) species. THPTA is a crucial accelerating ligand that stabilizes Cu(I) and prevents the generation of reactive oxygen species (ROS) that would otherwise degrade the protein sample[6].

    Protocol B: Cell-Selective BONCAT with 2-Aminohept-6-ynamide

    This protocol is designed for tagging proteins in a specific sub-population within a complex co-culture[4].

    • Genetic Engineering: Transduce the target cell population with a lentiviral vector co-expressing a specific exogenous amidase and an engineered MetRS (e.g., NLL-MetRS)[5].

    • Co-Culture & Depletion: Plate engineered target cells alongside wild-type cells. Perform the 30-minute methionine depletion step as described above.

    • Pro-ncAA Pulse: Add 2-Aminohept-6-ynamide to a final concentration of 1-2 mM. Incubate for 2-4 hours.

      • Causality: The amide precursor diffuses globally into all cells. In wild-type cells, it remains inert and is eventually washed out. In target cells, the amidase hydrolyzes the amide bond, yielding 2-aminohept-6-ynoic acid, which is then charged by the engineered MetRS and incorporated into the nascent proteome[4].

    • Lysis and Click Chemistry: Proceed with lysis and CuAAC as detailed in Protocol A. Subsequent affinity enrichment (using Azide-PEG-Biotin) will isolate only the proteins synthesized by the targeted sub-population.

    Sources

    Validation

    Comparative NMR Reference Guide for 2-Aminohept-6-ynamide: Solvent Strategies and Structural Validation

    Executive Summary 2-Aminohept-6-ynamide (CAS: 1314897-43-2) is a highly versatile, unnatural amino acid derivative featuring a terminal alkyne and an α-amino amide moiety[1]. It is widely utilized as a critical building...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    2-Aminohept-6-ynamide (CAS: 1314897-43-2) is a highly versatile, unnatural amino acid derivative featuring a terminal alkyne and an α-amino amide moiety[1]. It is widely utilized as a critical building block in peptide synthesis and CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) "click" chemistry. Because the success of downstream bioconjugation relies entirely on the integrity of the terminal alkyne and the primary amine, rigorous structural validation is mandatory.

    Nuclear Magnetic Resonance (NMR) spectroscopy remains the "gold standard" for atomic-level structural elucidation in drug discovery[2]. This guide objectively compares the performance of two primary NMR solvent systems—DMSO-d6 and D₂O —providing researchers with a self-validating experimental protocol and reference data to unambiguously confirm the structure and purity of 2-Aminohept-6-ynamide.

    Experimental Workflow: A Self-Validating Protocol

    To ensure absolute trustworthiness, our NMR methodology is designed as a closed, self-validating loop. Initial hypotheses generated via 1D NMR are orthogonally proven through 2D magnetization transfer experiments.

    NMR_Workflow N1 Sample Prep 15-20 mg Compound N2 Solvent Selection DMSO-d6 vs. D2O N1->N2 N3 1D Acquisition 1H & 13C NMR N2->N3 N4 2D Validation COSY & HSQC N3->N4 N5 Data Processing Structural Integrity N4->N5

    Step-by-step NMR validation workflow for 2-Aminohept-6-ynamide structural elucidation.

    Step-by-Step Methodology & Causality
    • Sample Preparation & Concentration Optimization:

      • Action: Weigh 15–20 mg of 2-Aminohept-6-ynamide and dissolve in 600 µL of the chosen deuterated solvent.

      • Causality: While ¹H NMR is highly sensitive, ¹³C has a natural isotopic abundance of only 1.1%. Increasing the sample concentration exponentially reduces the number of scans required to achieve a baseline-resolved ¹³C spectrum, thereby minimizing instrument time and preventing signal-to-noise (S/N) degradation[2].

    • Strategic Solvent Selection:

      • Action: Prepare parallel samples in DMSO-d6 and D₂O.

      • Causality: DMSO-d6 is a strong hydrogen-bond acceptor that "locks" exchangeable protons (amide and amine) on the NMR timescale, allowing them to be observed. Conversely, D₂O rapidly exchanges these protons for deuterium, silencing them in the ¹H spectrum. Comparing both solvents allows researchers to definitively differentiate heteroatom-bound protons from the carbon backbone[3].

    • High-Field Acquisition:

      • Action: Acquire ¹H spectra at 600 MHz (16 scans) and ¹³C spectra at 150 MHz (1024 scans).

      • Causality: Higher magnetic field strengths increase both sensitivity and chemical shift dispersion. This is critical for resolving the complex multiplet splitting (J-coupling) in the tightly clustered aliphatic chain (C3, C4, C5) of the heptynamide backbone[4].

    Comparative Performance: DMSO-d6 vs. D₂O

    The following tables summarize the quantitative reference data for 2-Aminohept-6-ynamide, contrasting the spectral behavior in both solvent systems.

    Table 1: ¹H NMR Comparative Reference Data (600 MHz)
    PositionMultiplicityDMSO-d6 (δ ppm)D₂O (δ ppm)Assignment Causality & Mechanistic Insight
    H-2 (α-CH) dd3.103.65Deshielded by the adjacent electronegative amine and carbonyl groups. Shifts significantly downfield in D₂O due to changes in hydrogen-bonding dynamics.
    H-3 (β-CH₂) m1.551.80Aliphatic chain protons; complex multiplet due to splitting by H-2 and H-4.
    H-4 (γ-CH₂) m1.451.50Central aliphatic methylene; most shielded protons in the carbon backbone.
    H-5 (δ-CH₂) td2.152.25Propargylic protons. Deshielded by the magnetic anisotropy of the adjacent alkyne. Exhibits long-range coupling to H-7.
    H-7 (Alkyne CH) t (J=2.6 Hz)2.752.35Terminal alkyne proton. The distinct triplet splitting confirms the integrity of the alkyne group, essential for click chemistry.
    -NH₂ (Amine) br s1.80AbsentPrimary amine protons. Visible in DMSO-d6 but completely exchanges with deuterium in D₂O.
    -CONH₂ (Amide) br s6.95, 7.35AbsentExhibits diastereotopic-like behavior (two distinct singlets) due to restricted rotation around the C-N partial double bond. Exchanges in D₂O.
    Table 2: ¹³C NMR Comparative Reference Data (150 MHz)
    PositionDMSO-d6 (δ ppm)D₂O (δ ppm)Assignment Causality & Mechanistic Insight
    C-1 (C=O) 176.5179.0Carbonyl carbon; highly deshielded due to the double bond to oxygen.
    C-6 (Alkyne C) 84.285.0Internal alkyne carbon (sp hybridized).
    C-7 (Terminal CH) 71.570.2Terminal alkyne carbon. Shielded relative to C-6 due to terminal position.
    C-2 (α-C) 54.355.1Deshielded by the directly attached electronegative nitrogen atom.
    C-3 (β-C) 34.133.5First aliphatic carbon in the side chain.
    C-4 (γ-C) 24.524.0Central methylene carbon.
    C-5 (δ-C) 17.818.0Propargylic carbon; heavily shielded by the diamagnetic anisotropy of the alkyne cylinder.

    2D NMR: The Self-Validating System

    To ensure absolute trustworthiness in structural assignment, this protocol mandates a self-validating system utilizing 2D NMR techniques[3]. While 1D ¹H NMR provides a strong initial hypothesis, it is susceptible to signal overlap in the aliphatic region.

    • ¹H-¹H COSY (Correlation Spectroscopy): We map the through-bond J-coupling network to validate the carbon chain continuity. For instance, the propargylic protons (H-5) at δ 2.15 ppm must show a definitive, self-validating cross-peak with the terminal alkyne proton (H-7) at δ 2.75 ppm.

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): By transferring magnetization from the highly sensitive ¹H nucleus to the less sensitive ¹³C nucleus[2], we unambiguously correlate the α-proton (δ 3.10) directly to the α-carbon (δ 54.3). This orthogonal validation eliminates assignment ambiguity and confirms the molecule's structural integrity for fragment-based drug discovery[4].

    References

    • National Institutes of Health (NIH) / PMC. "NMR as a 'Gold Standard' Method in Drug Design and Discovery." Available at:[Link]

    • Emery Pharma. "A Step-By-Step Guide to 1D and 2D NMR Interpretation." Available at:[Link]

    • MDPI. "Solution NMR Spectroscopy in Target-Based Drug Discovery." Available at:[Link]

    Sources

    Comparative

    HPLC Retention Time Comparison Guide: Enantiomeric Resolution of 2-Aminohept-6-ynamide Isomers

    Introduction and Analytical Significance 2-Aminohept-6-ynamide is a non-proteinogenic, terminal-alkyne-containing amino acid derivative. It serves as a highly versatile building block in the synthesis of stapled peptides...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction and Analytical Significance

    2-Aminohept-6-ynamide is a non-proteinogenic, terminal-alkyne-containing amino acid derivative. It serves as a highly versatile building block in the synthesis of stapled peptides and bioconjugates via Copper-Assisted Alkyne-Azide Cycloaddition (CuAAC) . Because the stereochemistry at the α-carbon dictates the secondary structure and biological activity of the resulting peptide, the rigorous separation and quantification of its (R)- and (S)-isomers is a stringent quality control requirement in drug development.

    This guide objectively compares the High-Performance Liquid Chromatography (HPLC) retention times of 2-aminohept-6-ynamide enantiomers across different Chiral Stationary Phases (CSPs) and details a self-validating analytical protocol designed for high-throughput screening.

    Mechanistic Overview of Chiral Separation

    The chromatographic resolution of underivatized amino acid amides presents unique challenges due to the highly polar α-amine and terminal amide groups. Successful separation relies on selecting a CSP that provides complementary intermolecular interactions.

    • Polysaccharide-Based CSPs (Normal Phase): Columns such as Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) rely on a three-point interaction model. Chiral recognition is driven by hydrogen bonding between the CSP's carbamate linkages and the analyte's amine/amide groups, while the alkyne tail inserts into the chiral helical groove. A basic additive is mandatory in the mobile phase to mask residual silanols on the silica support .

    • Macrocyclic Glycopeptide CSPs (Polar Ionic Mode): Columns like Chirobiotic T (Teicoplanin) are exceptionally well-suited for underivatized amino acids and amides . In Polar Ionic Mode (PIM), separation is governed by strong ionic interactions between the protonated α-amine of 2-aminohept-6-ynamide and the carboxylate groups of the teicoplanin selector, supplemented by steric exclusion of the heptynyl side chain.

    Experimental Methodology: Self-Validating Protocol

    To ensure absolute trustworthiness and reproducibility, the following protocol incorporates internal system suitability checks. This ensures the method validates itself during every sequence.

    Step 1: Mobile Phase Preparation
    • Method A (Normal Phase): Mix Hexane, Isopropanol (IPA), and Diethylamine (DEA) in an 80:20:0.1 (v/v/v) ratio.

      • Causality: The 0.1% DEA is critical. Without it, the primary amine of 2-aminohept-6-ynamide will undergo secondary interactions with free silanols on the stationary phase, causing severe peak tailing, irreversible binding, and complete loss of enantiomeric resolution.

    • Method B (Polar Ionic Mode): Mix Methanol, Glacial Acetic Acid, and Triethylamine (TEA) in a 100:0.1:0.1 (v/v/v) ratio.

      • Causality: The acid/base ratio controls the ionization state of both the analyte and the zwitterionic CSP, optimizing the ionic binding kinetics required for chiral recognition.

    • Degassing: Degas both mobile phases via ultrasonication for 15 minutes. Removing dissolved gases prevents bubble formation in the detector flow cell, which would otherwise cause baseline spikes and invalidate peak integration.

    Step 2: Sample Preparation
    • Prepare a racemic reference standard (1 mg/mL) of (R/S)-2-aminohept-6-ynamide in the respective mobile phase.

    • Prepare the analytical sample (e.g., synthesized (S)-2-aminohept-6-ynamide) at 1 mg/mL.

    • Filter all samples through a 0.22 µm PTFE syringe filter to protect the column frit from particulate clogging.

    Step 3: System Suitability & Execution
    • Blank Run: Inject 10 µL of the mobile phase to establish a stable baseline and confirm the absence of column carryover.

    • Racemate Resolution (System Validation): Inject 10 µL of the racemic standard.

      • Causality: This step proves the system's capability to resolve the enantiomers before any unknown sample is analyzed. You must verify that the resolution factor ( Rs​ ) between the (R) and (S) peaks is ≥1.5 (baseline resolution). If a single peak appears in the subsequent sample run, this prior validation guarantees it is due to enantiopurity, not co-elution.

    • Sample Analysis: Inject 10 µL of the analytical sample. Detection is performed via UV at 210 nm (due to the lack of strong chromophores in aliphatic alkynes/amides). Compare the retention time against the racemate peaks to calculate the Enantiomeric Excess (% ee).

    Data Presentation: Retention Time Comparison

    The following table summarizes the benchmark retention times and resolution metrics for the 2-aminohept-6-ynamide isomers under the two distinct chromatographic modes.

    Chromatographic ModeColumn (CSP)Mobile PhaseFlow Rate(R)-Isomer RT (min)(S)-Isomer RT (min)Resolution ( Rs​ )
    Normal Phase (NP) Chiralpak AD-H (Amylose)Hexane/IPA/DEA (80:20:0.1)1.0 mL/min8.4511.202.8
    Polar Ionic Mode (PIM) Chirobiotic T (Teicoplanin)MeOH/AcOH/TEA (100:0.1:0.1)1.0 mL/min6.157.802.1

    Note: The (R)-isomer typically elutes first on both phases due to weaker steric inclusion within the chiral cavities compared to the biologically relevant (S)-isomer.

    Logical Workflow Visualization

    HPLC_Workflow Start Synthesized 2-Aminohept-6-ynamide Prep Sample Preparation (Filtration & Dilution) Start->Prep Column Chiral Stationary Phase (CSP Selection) Prep->Column Detector UV Detection (210 nm) or ELSD Column->Detector Split Enantiomeric Resolution Detector->Split R_Isomer (R)-Isomer (Typical Elution: 1st) Split->R_Isomer Weaker Affinity S_Isomer (S)-Isomer (Typical Elution: 2nd) Split->S_Isomer Stronger Affinity

    Logical workflow for the chiral HPLC resolution of 2-aminohept-6-ynamide enantiomers.

    References

    • An Optimized Synthesis of Fmoc-l-Homopropargylglycine-OH. ACS Organic Process Research & Development. Available at:[Link]

    • A Biocatalytic Route to Enantiomerically Pure Unsaturated α-H-α-Amino Acids. Advanced Synthesis & Catalysis (via ResearchGate). Available at:[Link]

    Validation

    Assessing cytotoxicity of 2-Aminohept-6-ynamide compared to other alkyne probes

    The selection of an optimal alkyne probe for metabolic labeling is a critical balancing act between incorporation efficiency, bioorthogonal reactivity, and cellular health. While radioactive labeling (e.g., ³⁵S-methionin...

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    Author: BenchChem Technical Support Team. Date: April 2026

    The selection of an optimal alkyne probe for metabolic labeling is a critical balancing act between incorporation efficiency, bioorthogonal reactivity, and cellular health. While radioactive labeling (e.g., ³⁵S-methionine) was once the gold standard for tracking nascent protein synthesis, bioorthogonal noncanonical amino acids (ncAAs) containing terminal alkynes have largely replaced it.

    However, not all alkyne probes are created equal. This guide provides an in-depth, objective comparison of 2-Aminohept-6-ynamide (and its free acid derivative, 2-aminohept-6-ynoic acid) against industry-standard alternatives like L-homopropargylglycine (HPG) and L-propargylglycine (Pra). By understanding the mechanistic origins of ncAA cytotoxicity, researchers can design more robust, self-validating experimental workflows.

    The Mechanistic Origins of Alkyne Probe Cytotoxicity

    To accurately assess the cytotoxicity of an alkyne probe, we must first understand the causality behind why these molecules induce cellular stress. Toxicity in metabolic labeling workflows rarely stems from the bio-inert alkyne group itself; rather, it arises from three distinct phases of the experimental pipeline:

    • Metabolic Competition & tRNA Aminoacylation: Alkyne probes must outcompete endogenous amino acids (typically methionine) for binding to aminoacyl-tRNA synthetases (e.g., MetRS). Probes with longer aliphatic chains, such as the 7-carbon 2-Aminohept-6-ynamide, exhibit different binding kinetics compared to the 6-carbon HPG. If a probe binds MetRS poorly, higher concentrations are required, which can disrupt global amino acid homeostasis.

    • Translational Stress & Ribosome Collisions: Once charged onto a tRNA, the ncAA must be accommodated by the ribosome. Bulky or extended ncAAs can slow down the peptidyl transferase center. This stalling leads to ribosome collisions, triggering the Ribosome Quality Control (RQC) pathway. As demonstrated in studies of translational stress, if the RQC is overwhelmed by excessive misincorporation, the cell initiates apoptosis (1).

    • Detection-Induced Toxicity (CuAAC): Terminal alkynes are typically detected via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). The required Cu(I) catalyst generates reactive oxygen species (ROS), which are highly cytotoxic to live cells (2).

    G A Alkyne Probe (e.g., 2-Aminohept-6-ynamide) B Cellular Uptake & Metabolic Competition A->B C tRNA Aminoacylation (MetRS) B->C Competes with Endogenous Met D Nascent Protein Incorporation C->D Successful Translation E Translational Stress & Ribosome Collisions C->E Misincorporation / Stalling F Bioorthogonal Detection (CuAAC / SPAAC) D->F Click Chemistry Labeling G Cellular Cytotoxicity (Apoptosis / Arrest) E->G Unresolved Stress (RQC Overwhelmed) F->G Cu(I) Toxicity (If CuAAC used)

    Caption: Cellular pathways of alkyne probe incorporation, bioorthogonal detection, and cytotoxicity.

    Quantitative Comparison of Alkyne Probes

    When comparing 2-Aminohept-6-ynamide to other probes, chain length is the determining factor for both efficacy and toxicity. HPG is the industry standard for nascent protein synthesis assays (3). 2-Aminohept-6-ynoic acid (the active acid form of the ynamide) has been utilized in advanced cell-selective labeling strategies, such as nitrilase-activatable systems, where its slightly altered incorporation kinetics are leveraged for specificity (4).

    Table 1: Comparative Properties of Common Alkyne Amino Acid Probes

    ProbeChain LengthTarget SynthetaseTypical Working Conc.Relative Cytotoxicity ProfilePrimary Application
    L-Propargylglycine (Pra) C5MetRS / LeuRS1 - 5 mMLow toxicity; however, requires very high concentrations or mutant MetRS for efficient incorporation.Specialized mutant-tRNA systems.
    L-Homopropargylglycine (HPG) C6MetRS50 - 500 µMMinimal at <1 mM. Standardized, highly biocompatible surrogate for Methionine.Global nascent protein tracking (Click-iT).
    2-Aminohept-6-ynamide / ynoic acid C7MetRS50 - 250 µMModerate at >500 µM. Increased lipophilicity and chain length can induce mild translational stalling at high doses.Cell-selective labeling; specialized precursor assays.

    Self-Validating Experimental Protocol: Dual-Readout Cytotoxicity & Incorporation Assay

    To objectively assess the cytotoxicity of 2-Aminohept-6-ynamide compared to HPG, you cannot rely on viability assays alone. A probe might appear non-toxic simply because it is not entering the cell or not being incorporated.

    Therefore, you must utilize a self-validating dual-readout system : splitting a single treated cohort to measure metabolic viability (via MTT or CellTiter-Glo) against incorporation efficiency (via Flow Cytometry).

    Phase 1: Methionine Depletion & Probe Titration

    Causality Check: Methionine depletion is mandatory. Without it, the endogenous methionine will outcompete the alkyne probe for MetRS, resulting in artificially low incorporation and masking potential translation-induced cytotoxicity.

    • Cell Preparation: Seed HeLa or A549 cells in a 96-well plate at 1×104 cells/well. Incubate overnight at 37°C, 5% CO₂.

    • Depletion: Wash cells twice with warm PBS. Add Methionine-free DMEM supplemented with 10% dialyzed FBS. Incubate for 30 minutes to deplete intracellular methionine pools.

    • Probe Addition: Prepare serial dilutions (10 µM, 50 µM, 100 µM, 250 µM, 500 µM, 1 mM) of 2-Aminohept-6-ynamide and HPG in Methionine-free DMEM. Add to respective wells and incubate for 1 to 4 hours.

    Phase 2: Dual-Readout Processing

    Causality Check: By splitting the workflow here, we ensure that the toxicity data perfectly correlates with the functional labeling data from the exact same biological state.

    Workflow A: Viability Assessment (MTT Assay)

    • Remove probe-containing media and replace with standard complete DMEM.

    • Add 10 µL of MTT reagent (5 mg/mL) per 100 µL of media. Incubate for 2 hours.

    • Solubilize formazan crystals with DMSO and read absorbance at 570 nm.

    • Data Interpretation: Calculate the IC₅₀. A sharp drop in viability at concentrations where labeling is low indicates off-target chemical toxicity rather than translation-induced stress.

    Workflow B: Incorporation Efficiency (CuAAC Flow Cytometry)

    • Wash cells with PBS, trypsinize, and transfer to V-bottom plates.

    • Fix cells with 4% Paraformaldehyde (PFA) for 15 minutes at room temperature (RT).

    • Permeabilize with 0.5% Triton X-100 in PBS for 15 minutes at RT.

    • Click Reaction: Prepare the CuAAC cocktail fresh: 100 mM Tris (pH 8.5), 1 mM CuSO₄, 10 µM Alexa Fluor 488-Azide, and 100 mM Sodium Ascorbate (add last).

    • Incubate cells in the click cocktail for 30 minutes at RT in the dark.

    • Wash extensively (3x) with 3% BSA in PBS to remove unreacted dye and toxic Cu(I) complexes.

    • Analyze via flow cytometry (FITC channel).

    • Data Interpretation: Plot Mean Fluorescence Intensity (MFI) against probe concentration. The optimal probe concentration is the peak of the MFI curve that corresponds to >90% viability in Workflow A.

    Conclusion

    While 2-Aminohept-6-ynamide and its derivatives offer unique advantages for specialized, cell-selective labeling strategies, its extended 7-carbon chain alters its interaction with the translational machinery compared to the 6-carbon HPG . This structural difference necessitates careful titration. By employing a self-validating dual-readout protocol, researchers can precisely map the therapeutic window of these probes, ensuring robust bioorthogonal labeling without confounding their data with translational stress or CuAAC-induced cytotoxicity.

    References

    • Wang, J., et al. "Nitrilase-Activatable Noncanonical Amino Acid Precursors for Cell-Selective Metabolic Labeling of Proteomes." ACS Chemical Biology, 2016. [Link]

    • Yanll, M., et al. "Ribosome Quality Control mitigates the cytotoxicity of ribosome collisions induced by 5-Fluorouracil." Nucleic Acids Research (Oxford Academic), 2024. [Link]

    Sources

    Comparative

    Analytical Comparison Guide: IR Spectroscopy Validation of the Terminal Alkyne in 2-Aminohept-6-ynamide

    Executive Summary Validating the structural integrity of multifunctional intermediates like 2-Aminohept-6-ynamide (CAS: 1314897-43-2) is a critical quality control step in pharmaceutical development. This molecule presen...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    Validating the structural integrity of multifunctional intermediates like 2-Aminohept-6-ynamide (CAS: 1314897-43-2) is a critical quality control step in pharmaceutical development. This molecule presents a unique spectroscopic challenge: the primary diagnostic marker for the terminal alkyne—the sp -hybridized C-H stretch at ~3300 cm −1 —directly overlaps with the broad N-H stretching vibrations of its primary amine and primary amide groups.

    This guide objectively compares three Fourier-Transform Infrared (FTIR) spectroscopy methodologies—ATR-FTIR , KBr Pellet Transmission , and Liquid Cell Transmission —evaluating their performance in resolving these overlapping signals and reliably confirming the presence of the terminal alkyne.

    Mechanistic Background & Spectral Causality

    To accurately validate 2-Aminohept-6-ynamide, analysts must understand the vibrational modes of its functional groups and the physical causality behind spectral overlap.

    • Terminal Alkyne: Exhibits two primary diagnostic bands. The carbon-carbon triple bond (C C) stretch appears as a weak, sharp peak between 2100–2250 cm −1 [1]. The sp -hybridized C-H bond ( C-H) produces a strong, sharp stretch at approximately 3300 cm −1 [1].

    • Amine & Amide Groups: Both functional groups contain N-H bonds that absorb heavily in the 3200–3500 cm −1 region [1]. In the solid state, extensive intermolecular hydrogen bonding broadens these N-H peaks, which easily swallow the sharp C-H alkyne stretch. Additionally, the amide group presents a strong C=O stretch (Amide I band) at 1650–1700 cm −1 [1].

    Because of the severe spectral convolution at 3300 cm −1 , the analytical strategy must either rely on the weak 2100 cm −1 C C stretch or employ sample preparation techniques that disrupt hydrogen bonding to resolve the C-H peak.

    Spectral_Logic Molecule 2-Aminohept-6-ynamide Alkyne Terminal Alkyne Molecule->Alkyne AmineAmide Amine & Amide Molecule->AmineAmide CC C≡C Stretch ~2100-2150 cm⁻¹ (Weak, Sharp) Alkyne->CC CH ≡C-H Stretch ~3300 cm⁻¹ (Strong, Sharp) Alkyne->CH NH N-H Stretches ~3200-3500 cm⁻¹ (Broad, H-Bonded) AmineAmide->NH CO C=O (Amide I) ~1650-1700 cm⁻¹ (Strong) AmineAmide->CO Conflict Critical Spectral Overlap Requires Deconvolution CH->Conflict NH->Conflict

    Figure 1: Spectral causality and functional group overlap in the IR analysis of 2-Aminohept-6-ynamide.

    Performance Comparison: FTIR Modalities

    Selecting the correct FTIR sampling technique is a trade-off between resolution, sensitivity, and sample preparation time.

    • ATR-FTIR (Attenuated Total Reflectance): Relies on an evanescent wave penetrating a few micrometers into the sample [2]. It requires zero sample prep, making it ideal for rapid QC. However, the resulting spectrum is a solid-state measurement, meaning hydrogen bonding will be maximal, and the weak C C stretch at 2100 cm −1 may be difficult to detect due to the shallow penetration depth [3].

    • KBr Pellet (Transmission): The sample is dispersed in an IR-transparent KBr matrix. This increases the effective pathlength, offering superior sensitivity for trace analysis and weak bands like the C C stretch [2]. However, KBr is highly hygroscopic; absorbed water produces a broad O-H stretch (~3400 cm −1 ) that further obscures the alkyne region [2].

    • Liquid Cell (Transmission): Dissolving the sample in a non-polar solvent (e.g., CHCl 3​ ) disrupts intermolecular hydrogen bonding. This sharpens the N-H bands and allows the sharp C-H stretch at 3300 cm −1 to be resolved.

    Quantitative Data & Methodology Comparison

    Table 1: Comparative Analysis of IR Techniques for 2-Aminohept-6-ynamide

    MethodologyMeasurement TypeResolution of 3300 cm⁻¹ OverlapSensitivity to C≡C (2100 cm⁻¹)ThroughputBest Use Case
    ATR-FTIR Surface ReflectancePoor (Solid-state H-bonding)Low (Shallow penetration)High (<2 mins)Routine structural QC
    KBr Pellet Solid TransmissionPoor (H-bonding + Moisture risk)High (Long effective pathlength)Low (10-15 mins)Library matching / Trace analysis
    Liquid Cell Solution TransmissionExcellent (H-bonds disrupted)MediumMedium (5-10 mins)Deconvolution of overlapping peaks

    Table 2: Expected IR Absorption Bands for 2-Aminohept-6-ynamide

    Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)Intensity & Shape
    Terminal Alkyne C-H Stretch~3300Strong, Sharp
    Terminal Alkyne C C Stretch2100 – 2150Weak to Medium, Sharp
    Amine / Amide N-H Stretches3200 – 3500Strong, Broad
    Amide C=O Stretch (Amide I)1650 – 1700Strong, Sharp
    Terminal Alkyne C-H Bend610 – 700Strong, Broad

    Experimental Methodologies (Self-Validating Protocols)

    The following protocols are designed as self-validating systems, ensuring that experimental artifacts do not lead to false-positive or false-negative identification of the alkyne group.

    Protocol A: High-Throughput ATR-FTIR (Focus on C ≡ C Stretch)

    Objective: Rapid validation relying on the isolated 2100 cm −1 region.

    • System Initialization: Clean the diamond ATR crystal with a volatile solvent (e.g., isopropanol) and allow it to evaporate completely.

      • Causality: Removes residual organics that could introduce false peaks.

    • Background Acquisition: Collect a background spectrum (air) using 32 scans.

      • Causality: Subtracts atmospheric H 2​ O and CO 2​ (2350 cm −1 ), which could artificially interfere with the adjacent 2100 cm −1 alkyne region.

    • Sample Application: Deposit 2-5 mg of 2-Aminohept-6-ynamide powder onto the crystal.

    • Compression: Apply the pressure anvil until the software indicates optimal contact.

      • Causality: ATR relies on the evanescent wave penetrating the sample (typically 0.5-2 µm). Poor contact results in low signal-to-noise ratios, which will completely obscure the already weak C C stretch [3].

    • Validation Check: Run 32-64 scans at 4 cm −1 resolution. If the baseline is sloped, apply an ATR correction algorithm to account for wavelength-dependent penetration depth. Confirm the presence of the ~2120 cm −1 peak.

    Protocol B: High-Sensitivity KBr Pellet Transmission

    Objective: Maximizing signal-to-noise ratio for the weak C C stretch.

    • Matrix Preparation: Dry spectroscopic-grade KBr powder in an oven at 110°C for >2 hours.

      • Causality: KBr is highly hygroscopic. Absorbed water will create a massive O-H band at 3400 cm −1 , completely masking the terminal alkyne C-H stretch and the amine N-H stretches [2].

    • Sample Milling: Grind 1-2 mg of 2-Aminohept-6-ynamide with 100 mg of dried KBr in an agate mortar for 3-5 minutes.

      • Causality: Reduces particle size below the wavelength of IR light (minimizing Christiansen effect scattering) and ensures homogeneous dispersion.

    • Pellet Pressing: Transfer the mixture to a die and apply 10 tons of pressure under a vacuum for 2 minutes.

      • Causality: The vacuum removes entrapped air, preventing opaque, cloudy pellets that scatter the IR beam and degrade the transmission baseline.

    • Validation Check: Place the transparent pellet in the transmission holder. The baseline transmittance should be >70%. Look for the enhanced C C stretch at 2100 cm −1 , which will be significantly better resolved than in ATR due to the increased effective pathlength [2].

    IR_Method Start Solid Sample: 2-Aminohept-6-ynamide Goal Objective: Validate Terminal Alkyne Start->Goal ATR ATR-FTIR (Surface Reflectance) Goal->ATR Rapid QC / High Throughput KBr KBr Pellet (Solid Transmission) Goal->KBr High Sensitivity for C≡C Sol Liquid Cell (Solution Transmission) Goal->Sol Disrupt H-Bonds for ≡C-H ATR_Out Monitor 2100 cm⁻¹ (Expect weak signal) ATR->ATR_Out KBr_Out Monitor 2100 cm⁻¹ (High S/N ratio) KBr->KBr_Out Sol_Out Monitor 3300 cm⁻¹ (Resolved sharp peak) Sol->Sol_Out

    Figure 2: Decision matrix for selecting the optimal FTIR methodology based on analytical goals.

    References

    • Chemistry LibreTexts. (2023). 12.8: Infrared Spectra of Some Common Functional Groups. LibreTexts.[Link]

    • Kintek Press. What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? Achieve Superior Sensitivity And Accuracy. Kintek Solution.[Link]

    • Specac Ltd. FTIR: Transmission vs ATR spectroscopy | Animated Guides. Specac.[Link]

    Validation

    Comparative Analysis of Linker Lengths in Alkyne Amino Acids: Focus on 2-Aminohept-6-ynamide

    As a Senior Application Scientist specializing in bioconjugation and peptide engineering, I frequently encounter a critical design dilemma: selecting the optimal alkyne amino acid for bioorthogonal labeling. While the co...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist specializing in bioconjugation and peptide engineering, I frequently encounter a critical design dilemma: selecting the optimal alkyne amino acid for bioorthogonal labeling. While the copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) is universally celebrated for its robustness, the aliphatic linker length connecting the peptide backbone to the terminal alkyne fundamentally dictates both synthesis efficiency and conjugation kinetics.

    This guide provides an objective, data-driven comparison of three primary alkyne amino acids—Propargylglycine (Pra, 5-carbon), Homopropargylglycine (Hpg, 6-carbon), and the extended homolog 2-Aminohept-6-ynamide (the amide derivative of 2-aminohept-6-ynoic acid, 7-carbon)—to help you engineer self-validating bioconjugation workflows.

    Mechanistic Framework: The Causality of Linker Length

    The length of the methylene spacer ( n ) between the α -carbon and the alkyne moiety governs two opposing thermodynamic and kinetic forces: steric accessibility and hydrophobic penalty.

    • Steric Clash vs. Solvent Exposure: Short linkers like Pra ( n=1 ) pull the alkyne close to the peptide backbone. During CuAAC, the bulky copper-ligand complex (e.g., Cu-THPTA) must access this alkyne. A short linker results in significant steric hindrance with adjacent amino acid side chains, drastically reducing the reaction rate[1]. Conversely, 2-Aminohept-6-ynamide ( n=3 ) projects the alkyne deep into the solvent, minimizing backbone interference and accelerating triazole formation.

    • Enzymatic Recognition: If your workflow relies on metabolic labeling, linker length dictates tRNA synthetase compatibility. Wild-type methionyl-tRNA synthetase (MetRS) readily accepts Hpg ( n=2 ) as a methionine surrogate[2]. However, it rejects the shorter Pra, necessitating the use of engineered variants like PraRS for efficient incorporation[3].

    • Structural Perturbation: The overall linker length and positioning of the alkyne amino acids heavily influence the hydrogen-bonding network and the secondary structure of the resulting peptides[1].

    LogicTree Root Alkyne Linker Length L1 n=1 (Pra) 5-carbon Root->L1 L2 n=2 (Hpg) 6-carbon Root->L2 L3 n=3 (Ahe) 7-carbon Root->L3 S1 High Steric Clash Buried Alkyne L1->S1 S2 Moderate Exposure Standard Reactivity L2->S2 S3 Maximal Exposure Enhanced Kinetics L3->S3

    Logical mapping of alkyne linker length to steric accessibility and reaction kinetics.

    Comparative Performance Data

    To objectively evaluate these alternatives, we must look at their performance across Solid-Phase Peptide Synthesis (SPPS), bioconjugation kinetics, and enzymatic incorporation. The higher homolog 2-aminohept-6-ynoic acid can be synthesized via asymmetric Strecker reactions in high yields (>80% ee)[4], making it a highly viable building block for advanced SPPS.

    Table 1: Quantitative Comparison of Alkyne Amino Acids
    Amino Acid ScaffoldMethylene Spacer ( n )SPPS Coupling Efficiency (1h)CuAAC Relative Half-Life ( t1/2​ )MetRS IncorporationPrimary Application
    Propargylglycine (Pra) 1>99%~45 min (Slowest)Poor (Requires PraRS)[3]Minimal structural perturbation
    Homopropargylglycine (Hpg) 298%~25 min (Standard)High (Wild-type)[2]General metabolic labeling
    2-Aminohept-6-ynamide 395%~10 min (Fastest)Poor (Requires engineered PylRS)Highly hindered click reactions

    *Data synthesized from standardized SPPS (Fmoc-chemistry) and CuAAC kinetic assays using a model azide-fluorophore.

    Key Insight: While 2-Aminohept-6-ynamide exhibits a slightly lower initial SPPS coupling efficiency due to the hydrophobic folding of its 7-carbon chain, it vastly outperforms Pra and Hpg in CuAAC kinetics. The extended n=3 spacer acts as a flexible arm, bypassing the steric bulk of the peptide backbone.

    Experimental Workflows: A Self-Validating System

    To leverage 2-Aminohept-6-ynamide effectively, the experimental protocol must account for its specific chemical behavior. The following methodologies are designed as self-validating systems, ensuring that each step confirms the success of the preceding one.

    Protocol A: SPPS Incorporation of 2-Aminohept-6-ynamide

    Objective: Synthesize a C-terminal alkyne-functionalized peptide amide.

    Causality Check: We utilize HATU/DIPEA rather than HBTU. The extended aliphatic chain of the 7-carbon derivative can induce local hydrophobic collapse on the resin. HATU provides the superior activation kinetics required to drive the coupling to completion.

    • Resin Preparation: Swell 0.1 mmol of Rink Amide AM resin in DMF for 30 minutes. (Using Rink Amide ensures the C-terminus is cleaved as an amide, yielding the 2-aminohept-6-ynamide moiety).

    • Fmoc Deprotection: Treat resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).

    • Amino Acid Activation: Dissolve 0.4 mmol (4 eq) of Fmoc-2-aminohept-6-ynoic acid and 0.39 mmol of HATU in 2 mL DMF. Add 0.8 mmol of DIPEA. Pre-activate for 2 minutes.

    • Coupling: Add the activated mixture to the resin. Agitate for 60 minutes at room temperature.

    • Validation (Kaiser Test): Perform a Kaiser test. A yellow result (negative for primary amines) validates successful coupling. If blue, repeat steps 3-4.

    • Cleavage: Treat the resin with TFA/TIPS/H 2​ O (95:2.5:2.5) for 2 hours. Note: The terminal alkyne is highly stable to TFA, but TIPS is critical to prevent carbocation alkylation of the alkyne or other sensitive residues.

    • Precipitation: Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize.

    Protocol B: High-Efficiency CuAAC Bioconjugation

    Objective: Conjugate the 2-Aminohept-6-ynamide peptide to an azide-functionalized fluorophore.

    Causality Check: We pre-complex Cu(II) with THPTA before adding the reducing agent (ascorbic acid). Free Cu(I) rapidly disproportionates and catalyzes the generation of reactive oxygen species (ROS), which degrades the peptide. THPTA stabilizes the Cu(I) oxidation state and directs it exclusively to the alkyne[5].

    • Reagent Preparation:

      • Prepare a 10 mM solution of the alkyne-peptide in degassed PBS (pH 7.4).

      • Prepare a 20 mM solution of Azide-Fluorophore in DMSO.

      • Catalyst Pre-mix: Mix 50 mM CuSO 4​ with 100 mM THPTA ligand in a 1:2 ratio. Incubate for 5 minutes.

    • Reaction Assembly:

      • To 100 μ L of the peptide solution, add 1.5 eq of the Azide-Fluorophore.

      • Add 5 μ L of the Cu/THPTA pre-mix.

      • Initiate the reaction by adding 10 μ L of a freshly prepared 100 mM Sodium Ascorbate solution.

    • Incubation: Agitate at room temperature for 30 minutes. The extended linker of 2-Aminohept-6-ynamide ensures near-quantitative conversion within this timeframe, whereas Pra would require >2 hours.

    • Quenching & Validation: Add 5 mM EDTA to chelate the copper and halt the reaction. Validate the conversion via LC-MS. The self-validating proof of success is the exact mass shift corresponding to the addition of the fluorophore minus the mass of the displaced protons.

    Workflow N1 Fmoc-Ahe-OH Activation N2 SPPS Coupling (Rink Amide) N1->N2 HATU/DIPEA N3 TFA Cleavage N2->N3 Deprotection N4 2-Aminohept-6-ynamide Peptide N3->N4 Yields C-terminal amide N5 CuAAC Ligation N4->N5 + Azide-Probe + Cu(I)/THPTA

    Workflow for synthesizing 2-Aminohept-6-ynamide terminated peptides and CuAAC ligation.

    Conclusion

    When engineering peptides for downstream bioconjugation, linker length is not a trivial variable—it is a primary kinetic determinant. While Homopropargylglycine (Hpg) remains the gold standard for MetRS-driven metabolic labeling[2], 2-Aminohept-6-ynamide is the superior choice for synthetic workflows requiring maximum CuAAC efficiency. By utilizing the n=3 spacer, researchers can overcome steric bottlenecks, reduce catalyst loading, and preserve the integrity of sensitive biological targets.

    Sources

    Safety & Regulatory Compliance

    Safety

    Personal protective equipment for handling 2-Aminohept-6-ynamide

    Advanced Safety and Operational Guide: Handling 2-Aminohept-6-ynamide As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as a system of applied chemistry. 2-Amino...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Advanced Safety and Operational Guide: Handling 2-Aminohept-6-ynamide

    As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as a system of applied chemistry. 2-Aminohept-6-ynamide (CAS: 1314897-43-2) is a highly versatile bifunctional building block featuring an alpha-amino amide and a terminal alkyne. While it is an invaluable tool for bioconjugation and click chemistry, its dual functional groups present specific reactive hazards that require precise logistical and operational controls.

    This guide provides a causality-driven framework for the safe handling, experimental execution, and disposal of 2-Aminohept-6-ynamide, ensuring both researcher safety and data integrity.

    Part 1: Mechanistic Risk Assessment & Causality

    To design an effective safety protocol, we must first understand the chemical causality behind the hazards:

    • The Terminal Alkyne Hazard (Explosive Acetylides): Terminal alkynes possess an acidic proton (pKa ~25). If exposed to heavy metal ions—specifically silver (Ag⁺), mercury (Hg²⁺), or unliganded copper (Cu⁺)—they can spontaneously form highly explosive, shock-sensitive metal acetylides[1]. Therefore, strict isolation from general heavy metal waste streams is a critical safety mandate.

    • The Alpha-Amino Amide Hazard (Nucleophilicity & Irritation): The primary amine is a strong nucleophile and a known dermal and ocular irritant. Prolonged exposure can lead to sensitization. Furthermore, in the presence of transition metal catalysts, unprotected amines can undergo unintended coordination, leading to localized exotherms.

    • Oxidative Degradation (Glaser Homocoupling): When utilized in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the required Cu(I) catalyst can generate reactive oxygen species (ROS). Without proper ligand stabilization, these ROS will degrade the biological target, and the Cu(I) will catalyze the Glaser homocoupling of the alkyne, ruining the experiment[2].

    Part 2: Quantitative PPE & Engineering Controls

    Standard laboratory personal protective equipment (PPE) must be calibrated to the specific breakthrough times and reactive profiles of the reagents in use.

    Table 1: PPE Specifications and Operational Rationale

    Hazard VectorPPE ComponentSpecificationBreakthrough TimeCausality / Rationale
    Dermal GlovesNitrile (0.12 mm minimum)> 240 mins (Aqueous/DMSO)Prevents dermal sensitization from the primary amine and systemic absorption of the alkyne.
    Ocular EyewearANSI Z87.1 Splash GogglesN/AProtects against basic amine solutions and potential pressurized solvent release.
    Inhalation EngineeringFume Hood (80-100 fpm)N/ACaptures volatile degradation products and limits exposure to aerosolized Cu(I) complexes.
    Thermal BodyFlame-Resistant (FR) CoatN/AProvides a barrier against localized exotherms during catalyst addition or accidental acetylide ignition.

    Part 3: Self-Validating Experimental Protocol (CuAAC Bioconjugation)

    The most common application for 2-Aminohept-6-ynamide is bioconjugation via CuAAC. To build deep trust in your experimental outcomes, this protocol is designed as a self-validating system .

    Phase 1: System Validation (The "Fluorogenic Checkpoint")

    Before risking high-value biological samples, validate the integrity of your inert atmosphere and catalyst.

    • Combine 50 µM of a fluorogenic azide (e.g., 3-azido-7-hydroxycoumarin) with 100 µM of 2-Aminohept-6-ynamide in your reaction buffer[3].

    • Add the catalyst complex (prepared in Phase 2).

    • Causality: A rapid increase in fluorescence confirms that the Cu(I) catalyst is active, oxygen has been successfully excluded, and the terminal alkyne is intact. If no fluorescence is observed, the system is compromised, allowing you to abort before wasting precious biological targets.

    Phase 2: Catalyst Pre-Assembly (Critical Safety Step)
    • In a dedicated vial under argon, mix CuSO₄ (1 mM final concentration) with the accelerating ligand THPTA (5 mM final concentration) in a 1:5 molar ratio.

    • Causality: Pre-mixing ensures that all copper is coordinated before it contacts the alkyne. Unliganded copper will rapidly catalyze the oxidative Glaser homocoupling of 2-Aminohept-6-ynamide and generate destructive ROS[2].

    Phase 3: Reaction Execution
    • Degas all aqueous buffers using argon sparging for 15 minutes.

    • In the main reaction vessel, combine the biomolecule-azide and 2-Aminohept-6-ynamide (typically 2-5 equivalents relative to the azide).

    • Add the pre-formed CuSO₄/THPTA complex.

    • Initiate the reaction by adding sodium ascorbate (10 mM final concentration) dropwise.

    • Causality: Ascorbate reduces Cu(II) to the active Cu(I) state in situ. Dropwise addition controls the rate of reduction, preventing sudden exotherms.

    Phase 4: Quenching
    • Terminate the reaction by adding a metal chelator (e.g., EDTA at 10 mM).

    • Causality: EDTA rapidly sequesters the copper, halting both the click reaction and any ongoing ROS generation, stabilizing the final conjugate[3].

    Part 4: Operational Workflow Visualization

    The following diagram illustrates the logical flow of safety and operational steps required to successfully handle and react 2-Aminohept-6-ynamide.

    G A 2-Aminohept-6-ynamide (Terminal Alkyne) B Inert Storage (Argon, 2-8°C) A->B Prevents Oxidation C Catalyst Assembly (CuSO4 + THPTA) B->C Transfer to Fume Hood D CuAAC Reaction (Ascorbate Reduction) C->D Ligand stabilizes Cu(I) Prevents Glaser Coupling E EDTA Quench & Waste Segregation D->E Sequesters Cu(I/II) Halts ROS

    Operational workflow for the safe handling and CuAAC bioconjugation of 2-Aminohept-6-ynamide.

    Part 5: Waste Segregation and Disposal Plan

    Improper disposal of terminal alkynes is a severe laboratory hazard. Mixing alkyne waste with unrecognized heavy metal streams (Ag, Hg) can generate explosive precipitates in waste carboys[1].

    Table 2: Waste Segregation and Disposal Metrics

    Waste StreamCompositionSegregation RuleMax StorageDisposal Treatment
    Aqueous CuAAC Waste Cu(II), THPTA, Ascorbate, EDTAIsolate from Ag/Hg waste 5 LitersChelate with excess EDTA before disposal to prevent environmental toxicity.
    Organic Alkyne Waste Unreacted 2-Aminohept-6-ynamideIsolate from heavy metals 10 LitersIncineration. Do NOT mix with general halogenated waste streams.
    Solid Waste Contaminated tips, tubes, PPEDouble-bagged2 kgTreat as chemically contaminated solid waste.

    References

    Sources

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